O-[(2-phenylphenyl)methyl]hydroxylamine
Description
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
O-[(2-phenylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO/c14-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 |
InChI Key |
ADBRBFJRWBLKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CON |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of O-[(2-phenylphenyl)methyl]hydroxylamine
Strategic Implementation of O-[(2-phenylphenyl)methyl]hydroxylamine in Bioconjugation and Drug Discovery
Executive Summary
In the evolving landscape of chemical biology and targeted therapeutics, the precision of bioconjugation dictates the efficacy of the final construct. O-[(2-phenylphenyl)methyl]hydroxylamine (CAS: 1223891-02-8), also known as O-(biphenyl-2-ylmethyl)hydroxylamine, represents a privileged scaffold in this domain. By merging the hyper-nucleophilicity of an alpha-effect amine with the steric shielding and lipophilicity of an ortho-biphenyl system, this molecule serves as a premier building block for peptide stapling, PROTAC linker synthesis, and the generation of hydrolytically stable antibody-drug conjugates (ADCs).
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry. Here, we will dissect the causality behind its physicochemical behavior, map the kinetics of its ligation pathways, and provide a self-validating synthetic protocol designed for immediate laboratory implementation.
Physicochemical Profiling & Structural Dynamics
The utility of O-[(2-phenylphenyl)methyl]hydroxylamine is rooted in its unique structural thermodynamics. The molecule consists of a biphenyl core with an aminooxymethyl (-CH₂-O-NH₂) group at the 2-position.
-
The Alpha-Effect: The adjacent oxygen atom donates electron density into the nitrogen's non-bonding orbital, raising the Highest Occupied Molecular Orbital (HOMO). This makes the terminal amine a "super-nucleophile," capable of attacking electrophilic carbonyls at physiological pH far more rapidly than standard primary amines.
-
Steric Shielding: The ortho-phenyl ring creates a sterically demanding microenvironment. Once conjugated to a target carbonyl (forming an oxime), this bulky biphenyl shield restricts the approach of water molecules and hydrolytic enzymes, dramatically extending the in vivo half-life of the conjugate[1].
-
Lipophilic Tuning: The incorporation of the biphenyl system significantly increases the LogP of the resulting conjugate, a critical factor for driving the intracellular delivery of highly polar peptide therapeutics.
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication / Causality |
| Molecular Formula | C₁₃H₁₃NO | Defines the core biphenyl-2-ylmethyl architecture. |
| Molar Mass | 199.25 g/mol | Optimal molecular weight for Fragment-Based Drug Design (FBDD). |
| LogP (Predicted) | ~3.2 | High lipophilicity enhances passive membrane permeability. |
| Topological Polar Surface Area | 38.0 Ų | Low TPSA ensures minimal disruption to target binding pockets. |
| Hydrogen Bond Donors | 1 (-NH₂) | Facilitates highly directional target engagement prior to conjugation. |
Mechanistic Paradigm: Oxime Ligation Kinetics
Oxime ligation is a cornerstone of bioorthogonal chemistry. However, a critical bottleneck exists: while the initial attack of the hydroxylamine on a carbonyl is fast, the subsequent dehydration of the hemiaminal intermediate to form the stable oxime is notoriously slow at neutral pH.
To bypass this thermodynamic trap, modern bioconjugation relies on catalytic intervention. Nucleophilic catalysts, such as aniline buffers, accelerate the reaction by rapidly forming a highly electrophilic Schiff base intermediate, which then undergoes rapid transimination with the O-alkylhydroxylamine[2]. Alternatively, utilizing ortho-boronic acids (e.g., 2-FPBA) coordinates the hemiaminal intermediate, favoring productive boronate elimination over the expulsion of the protonated hydroxylamine, achieving rate constants exceeding 10³ M⁻¹ s⁻¹[3]. Furthermore, these oxidative couplings can be adapted for complex N-aryl peptide ligations, allowing for unprecedented side-chain diversity[4].
Fig 1. Catalytic workflow of oxime ligation bypassing the slow uncatalyzed pathway.
Synthetic Methodologies: A Self-Validating Protocol
To ensure high-fidelity synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine, we employ a modified Gabriel-type O-alkylation followed by hydrazinolysis. This protocol is designed as a self-validating system , meaning each step contains an inherent analytical checkpoint to prevent the propagation of errors.
Step-by-Step Workflow
Step 1: O-Alkylation
-
Action: Dissolve 2-phenylbenzyl bromide (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous DMF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Causality: N-hydroxyphthalimide acts as an oxygen nucleophile. The phthalimide protecting group prevents over-alkylation. DBU is selected over triethylamine because it is a stronger, non-nucleophilic base that efficiently deprotonates the N-hydroxyphthalimide (pKa ~6.0) without competing for the electrophilic benzyl bromide.
-
Validation Checkpoint: TLC (Hexane/EtOAc 3:1) must show complete consumption of the UV-active starting material. LC-MS will confirm the mass of the N-(2-phenylbenzyloxy)phthalimide intermediate.
Step 2: Hydrazinolysis (Deprotection)
-
Action: Isolate the intermediate via aqueous precipitation. Resuspend in Ethanol/DCM (1:1) and add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.
-
Causality: Hydrazine is a potent alpha-effect nucleophile that rapidly attacks the imide carbonyls. This forms a highly stable 6-membered cyclic byproduct (phthalhydrazide), thermodynamically driving the release of the free O-alkylhydroxylamine.
-
Validation Checkpoint: A white precipitate (phthalhydrazide) will form. Filter the solid.
Step 3: Purification & Final Validation
-
Action: Perform an acid-base extraction. Extract the filtrate with 1M HCl (moving the protonated product to the aqueous layer), wash with DCM to remove organic impurities, then basify the aqueous layer to pH 10 with NaOH and extract the free base into DCM.
-
Validation Checkpoint: ¹H NMR (CDCl₃) must show a diagnostic singlet for the benzylic -CH₂- protons at ~4.8 ppm (shifted from ~4.5 ppm in the bromide) and a broad singlet for the -NH₂ protons at ~5.4 ppm, confirming successful deprotection.
Fig 2. Self-validating synthetic workflow for O-[(2-phenylphenyl)methyl]hydroxylamine.
References
-
Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: RSC Publishing URL:[Link][2]
-
Boronic acids facilitate rapid oxime condensations at neutral pH Source: Chemical Science (RSC Publishing) URL:[Link][3]
-
Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides Source: PMC / NIH URL:[Link][4]
-
Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes Source: PMC / NIH URL:[Link][1]
Sources
- 1. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 3. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 4. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to O-[(2-phenylphenyl)methyl]hydroxylamine: Properties, Synthesis, and Bioconjugation Applications
As a Senior Application Scientist in bioconjugation and drug discovery, I frequently encounter the need for highly specific, stable, and trackable linker molecules. O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-2-ylmethyl)hydroxylamine) represents a specialized class of alkoxyamines designed to overcome the limitations of standard aliphatic linkers.
By incorporating a bulky, highly lipophilic biphenyl moiety, this molecule serves not just as a reactive handle for chemoselective oxime ligation, but as a multifunctional tag that enhances pharmacokinetic stability, improves LC-MS detectability, and provides steric shielding to fragile bioconjugates. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and field-proven protocols for utilizing this compound.
Physicochemical Profiling & Molecular Properties
Understanding the foundational properties of O-[(2-phenylphenyl)methyl]hydroxylamine is critical for predicting its behavior in aqueous buffers and organic solvent systems. The molecule consists of a biphenyl-2-yl group attached to a methyl linker, terminating in a reactive hydroxylamine (-O-NH₂) core [1].
Quantitative Data Summary
| Property | Value | Rationale / Scientific Significance |
| Chemical Formula | C₁₃H₁₃NO | Core biphenyl + methyl spacer + hydroxylamine group. |
| Molecular Weight | 199.25 g/mol | Calculated from standard atomic weights (C:156.14, H:13.10, N:14.01, O:16.00). |
| Monoisotopic Mass | 199.100 g/mol | Target mass for high-resolution MS. Expected [M+H]⁺ peak at m/z 200.107. |
| LogP (Estimated) | ~3.4 | High lipophilicity driven by the biphenyl moiety; ideal for lipid anchoring. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical for O-alkylhydroxylamines; dictates the optimal pH for oxime ligation. |
| UV Absorbance | λmax ≈ 254 nm | Extended π-conjugation provides a strong chromophore for HPLC tracking. |
Mechanistic Advantages in Bioconjugation
Oxime ligation is a premier chemoselective "click-type" reaction utilized extensively in the engineering of multifunctional biomolecular constructs [2]. However, the choice of the alkoxyamine dictates the ultimate stability and utility of the conjugate.
Utilizing the biphenyl-2-ylmethyl derivative offers three distinct mechanistic advantages:
-
Steric Shielding: The ortho-phenyl substitution creates a sterically hindered microenvironment around the newly formed oxime bond. This shielding protects the imine-like bond from enzymatic degradation and hydrolytic cleavage in physiological environments.
-
Lipophilic Anchoring: In peptide therapeutic development, attaching a biphenyl group significantly increases the overall hydrophobicity of the construct, which can be leveraged to enhance membrane permeability or promote self-assembly into micelles [3].
-
Analytical Tagging: The robust UV absorbance and excellent ionization efficiency of the biphenyl group make it an ideal "mass tag" for derivatizing poorly ionizing carbonyl metabolites in proteomics and metabolomics workflows [4].
Mechanism of chemoselective oxime ligation using O-[(2-phenylphenyl)methyl]hydroxylamine.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the experimental choice and a validation checkpoint.
Synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine
Direct alkylation of hydroxylamine often leads to undesired N,O-dialkylation. To ensure absolute chemoselectivity, we employ a Mitsunobu reaction using a protected hydroxylamine equivalent.
Step-by-Step Methodology:
-
Mitsunobu Coupling: Dissolve biphenyl-2-ylmethanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF. Add triphenylphosphine (PPh₃, 1.2 eq). Cool the reaction vessel to 0°C.
-
Causality: Cooling to 0°C before adding the azodicarboxylate controls the exothermic formation of the betaine intermediate, suppressing side reactions and maximizing yield.
-
-
Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Allow the mixture to warm to room temperature and stir for 12 hours.
-
Hydrazinolysis (Deprotection): Isolate the phthalimide-protected intermediate. Dissolve in ethanol and add hydrazine hydrate (1.5 eq). Reflux for 2 hours.
-
Causality: Hydrazine selectively attacks the phthalimide carbonyls. This forms a highly stable 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) byproduct that precipitates out of solution, thermodynamically driving the release of the free alkoxyamine.
-
-
Validation Checkpoint: Filter the white precipitate. Analyze the filtrate via LC-MS. The presence of a dominant peak at m/z 200.1 [M+H]⁺ confirms successful deprotection.
Step-by-step synthetic workflow for O-[(2-phenylphenyl)methyl]hydroxylamine.
Chemoselective Oxime Ligation Protocol
This protocol details the conjugation of the synthesized reagent to a target biomolecule containing a reactive aldehyde or ketone.
Step-by-Step Methodology:
-
Buffer Optimization: Prepare a 100 mM sodium acetate buffer, adjusted strictly to pH 4.5 – 5.5.
-
Causality: This specific pH range is the thermodynamic "sweet spot." It ensures the target carbonyl oxygen is sufficiently protonated (increasing its electrophilicity) while keeping the hydroxylamine (pKa ~4.8) partially unprotonated to maintain its nucleophilic attack capability.
-
-
Nucleophilic Catalysis: Add aniline (10–50 mM) to the buffer [5].
-
Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a reactive Schiff base (imine) intermediate with the target carbonyl. This imine is highly susceptible to attack by the bulkier O-[(2-phenylphenyl)methyl]hydroxylamine, accelerating the overall ligation rate by up to 400-fold.
-
-
Ligation Reaction: Mix the carbonyl target (1 mM) with the hydroxylamine reagent (5–10 mM) in the catalytic buffer. Incubate at room temperature for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography). The successful formation of the oxime conjugate will exhibit a significant rightward shift in retention time due to the integration of the highly lipophilic biphenyl group.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 102313, O-Benzylhydroxylamine." PubChem. Available at:[Link]
-
Ulrich, S., et al. "Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs." Chemistry - A European Journal. Available at:[Link]
- Kjærgaard, J., et al. "Hydroxamic acid esters and pharmaceutical use thereof." World Intellectual Property Organization (WIPO) Patent WO2005054179A2.
-
Zheng, Y., et al. "Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides." Chemical Science (NIH Public Access). Available at:[Link]
-
Böjesson, K., et al. "Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity." Chalmers University of Technology Research. Available at:[Link]
Sources
- 1. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
Synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine: A Precision Mitsunobu-Hydrazinolysis Strategy
As the demand for complex O-alkylhydroxylamines grows in the development of mechanism-based inhibitors and pharmaceutical intermediates[1], the need for highly efficient, regioselective synthetic routes is paramount. O-[(2-phenylphenyl)methyl]hydroxylamine—also known as O-(biphenyl-2-ylmethyl)hydroxylamine—is a critical building block derived from 2-phenylbenzyl alcohol.
This technical guide details a highly optimized, two-phase synthetic strategy that bypasses traditional, harsh halogenation steps in favor of a direct, redox-mediated Mitsunobu coupling followed by an Ing-Manske hydrazinolysis.
Strategic Route Selection & Mechanistic Causality
Historically, the synthesis of primary O-alkylhydroxylamines relied on a classical Gabriel-type synthesis. This required the conversion of the starting alcohol into an alkyl halide (using reagents like
The modern, superior approach utilizes the Mitsunobu reaction to directly couple 2-phenylbenzyl alcohol with N-hydroxyphthalimide (NHPI)[5].
The Causality of Reagent Selection
-
N-Hydroxyphthalimide (NHPI): The success of the Mitsunobu reaction hinges on the acidity of the pronucleophile. NHPI possesses an ideal
of ~6.3, allowing it to rapidly protonate the zwitterionic betaine intermediate formed by the phosphine and the azo reagent[5]. This proton transfer is the critical causal step that activates the alcohol as an alkoxyphosphonium ion, priming it for inversion. -
DIAD over DEAD: Diisopropyl azodicarboxylate (DIAD) is selected over diethyl azodicarboxylate (DEAD) because its increased steric bulk minimizes the formation of unwanted hydrazine byproducts, and it exhibits a significantly safer thermal stability profile[6].
-
Hydrazinolysis (Ing-Manske Procedure): To unmask the amine, hydrazine hydrate is employed. Hydrazine benefits from the "alpha-effect," making it a super-nucleophile that rapidly attacks the sterically hindered imide carbonyls. The thermodynamic driving force of this step is the formation of phthalhydrazide, a highly stable, insoluble cyclic byproduct that drives the equilibrium entirely to the product side[3].
Overall synthetic workflow from 2-phenylbenzyl alcohol to the target hydroxylamine.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the stoichiometric ratios and physical properties of the reagents must be strictly controlled.
Table 1: Reagent Stoichiometry for Mitsunobu Coupling
| Reagent | MW ( g/mol ) | Equivalents | Role | Physical State |
| 2-Phenylbenzyl alcohol | 184.24 | 1.00 | Substrate | Solid |
| N-Hydroxyphthalimide (NHPI) | 163.13 | 1.10 | Pronucleophile | Solid (White) |
| Triphenylphosphine ( | 262.29 | 1.15 | Reductant | Solid (White flakes) |
| DIAD | 202.21 | 1.15 | Oxidant | Liquid (Orange/Yellow) |
| Tetrahydrofuran (THF) | 72.11 | 0.2 M | Solvent | Liquid (Anhydrous) |
Table 2: Route Comparison Analytics
| Metric | Classical Halogenation + | Direct Mitsunobu Strategy |
| Step Count | 3 (Halogenation, | 2 (Mitsunobu, Deprotection) |
| Intermediate Stability | Low (Benzyl halides are lachrymators) | High (Phthalimide is bench-stable) |
| Overall Yield | 45% - 60% | 75% - 85% |
| Byproduct Profile | Acidic fumes ( | Triphenylphosphine oxide (TPPO) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and physical state changes are embedded within the steps to confirm reaction progress without relying solely on instrumentation.
Phase 1: Synthesis of N-(biphenyl-2-ylmethoxy)phthalimide
Objective: Direct O-alkylation via redox condensation.
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 2-phenylbenzyl alcohol (1.0 eq), NHPI (1.1 eq), and
(1.15 eq). -
Solvation: Suspend the mixture in anhydrous THF (to achieve a 0.2 M concentration regarding the alcohol). The mixture will appear as a heterogeneous slurry.
-
Thermal Control (Causality): Cool the reaction vessel to 0 °C using an ice-water bath. Why? The reaction between
and DIAD is highly exothermic. Cooling prevents the thermal decomposition of the betaine intermediate and suppresses the formation of unwanted ether byproducts. -
Activation: Add DIAD (1.15 eq) dropwise over 15 minutes.
-
Self-Validation Check: As DIAD is added, the orange color of the reagent will rapidly dissipate as it forms the betaine. The heterogeneous slurry will gradually transition into a clear, homogenous yellow solution, confirming the consumption of NHPI and the formation of the N-alkoxyphthalimide[1].
-
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Workup & TPPO Removal: Concentrate the mixture under reduced pressure. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether. TPPO is highly insoluble in cold ether and will crash out as a white precipitate. Filter the TPPO and concentrate the filtrate. Purify via flash column chromatography to yield the intermediate as a white solid.
Mechanistic causality of the Mitsunobu-hydrazinolysis sequence.
Phase 2: Hydrazinolysis to O-[(2-phenylphenyl)methyl]hydroxylamine
Objective: Unmask the hydroxylamine via the Ing-Manske procedure.
-
Solvation: Dissolve the purified N-(biphenyl-2-ylmethoxy)phthalimide in absolute ethanol (0.1 M concentration).
-
Deprotection: Add hydrazine monohydrate (
, 2.0 eq) to the solution at room temperature. -
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 hours.
-
Self-Validation Check: Within 30 minutes of heating, a voluminous white precipitate will begin to form. This is phthalhydrazide. Its appearance is a direct visual confirmation that the imide ring has been successfully cleaved[3].
-
-
Isolation: Cool the reaction mixture to 0 °C to maximize the precipitation of phthalhydrazide. Filter the suspension through a pad of Celite, washing the filter cake with cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Partition the resulting residue between dichloromethane (DCM) and 1M
(to ensure the hydroxylamine is fully free-based and to wash away residual hydrazine). Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous , and concentrate to yield the free O-[(2-phenylphenyl)methyl]hydroxylamine as a viscous oil. -
Salt Formation (Optional but Recommended): Free O-alkylhydroxylamines can slowly degrade via auto-oxidation. To ensure long-term stability, dissolve the oil in dry diethyl ether and bubble anhydrous
gas (or add 2M in ether) until precipitation ceases. Filter the resulting O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride salt and dry under high vacuum.
References
1.[2] The Gabriel Synthesis - Master Organic Chemistry. masterorganicchemistry.com. URL: 2.[3] Gabriel synthesis - Wikipedia. wikipedia.org. URL: 3.[4] Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. benchchem.com. URL: 4.[5] Anomeric modification of carbohydrates using the Mitsunobu reaction. nih.gov. URL: 5.[1] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. nih.gov. URL: 6.[6] Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. rsc.org. URL:
Sources
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00308G [pubs.rsc.org]
CAS number and identifiers for O-[(2-phenylphenyl)methyl]hydroxylamine
An In-Depth Technical Guide to O-[(2-phenylphenyl)methyl]hydroxylamine: Synthesis, Characterization, and Core Identifiers
Chemical Identity and Core Identifiers
The precise identification of a chemical entity is fundamental for scientific rigor and reproducibility. For O-[(2-phenylphenyl)methyl]hydroxylamine, the core identifiers are based on its chemical structure. The systematic name for this compound is O-([1,1'-biphenyl]-2-ylmethyl)hydroxylamine.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| Systematic Name | O-([1,1'-biphenyl]-2-ylmethyl)hydroxylamine | IUPAC Nomenclature |
| Synonyms | O-(2-phenylbenzyl)hydroxylamine | Common Nomenclature |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 g/mol | - |
| CAS Number | Not Assigned | - |
| Predicted XlogP | ~3.0-3.5 | Cheminformatics Prediction |
| Predicted Boiling Point | >300 °C (decomposes) | Estimation |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | General Chemical Principles |
It is crucial to note the absence of a registered CAS number for this specific isomer. Researchers synthesizing this compound for the first time are encouraged to report it to a chemical registry service to obtain a unique identifier.
Proposed Synthesis Protocol
The synthesis of O-substituted hydroxylamines can be achieved through various established methods. A common and effective approach involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection.[1] The following protocol is a proposed synthetic route for O-[(2-phenylphenyl)methyl]hydroxylamine, based on analogous preparations.[1][2]
Rationale for Synthetic Strategy
The chosen two-step synthesis strategy offers high yields and chemo-selectivity. The use of a protecting group on the hydroxylamine nitrogen prevents undesired N-alkylation and other side reactions. N-hydroxyphthalimide is an excellent choice as it is a crystalline solid that is readily alkylated and subsequently deprotected under mild conditions.
Step-by-Step Synthesis Workflow
Step 1: O-Alkylation of N-Hydroxyphthalimide
-
To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-(chloromethyl)-1,1'-biphenyl (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-((2-phenylbenzyl)oxy)isoindoline-1,3-dione.
Step 2: Deprotection to Yield O-[(2-phenylphenyl)methyl]hydroxylamine
-
Suspend the 2-((2-phenylbenzyl)oxy)isoindoline-1,3-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain O-[(2-phenylphenyl)methyl]hydroxylamine.
Visualization of the Synthesis Workflow
Caption: Proposed two-step synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine.
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized O-[(2-phenylphenyl)methyl]hydroxylamine, a combination of analytical techniques should be employed.
Rationale for Analytical Methods
A multi-technique approach ensures unambiguous structure elucidation and purity assessment. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, and High-Performance Liquid Chromatography (HPLC) is ideal for determining purity.
Step-by-Step Analytical Protocol
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally determined exact mass with the theoretical mass of C₁₃H₁₄NO⁺.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the biphenyl and methylhydroxylamine moieties and their connectivity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the biphenyl chromophore absorbs (e.g., 254 nm).
-
Assess the purity by integrating the peak area of the main component relative to any impurities.
-
Visualization of the Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of O-[(2-phenylphenyl)methyl]hydroxylamine. While this specific isomer may not be commercially available or extensively documented, the principles and protocols outlined herein, derived from established knowledge of O-substituted hydroxylamines, offer a clear and scientifically sound path for its preparation and validation in a research setting. Adherence to these guidelines will ensure the generation of high-quality material for further investigation in drug discovery and development.
References
-
PubChemLite. O-((1,1'-biphenyl)-4-yl)hydroxylamine hydrochloride (C12H11NO). Available from: [Link]
-
SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available from: [Link]
-
PubMed. Sensitivity of substituted hydroxylamines to determination by iodine oxidation. Available from: [Link]
-
MDPI. O-Substituted Hydroxyl Amine Reagents: An Overview of Recent Synthetic Advances. Available from: [Link]
- Google Patents. Hydroxylamine synthesis method.
-
ResearchGate. Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available from: [Link]
-
PubChem. Hydroxylamine, O-((4-nitrophenyl)methyl)-, hydrochloride (1:1). Available from: [Link]
-
PubChem. O-[(2-Methylphenyl)methyl]hydroxylamine. Available from: [Link]
-
PubChem. Hydroxylamine. Available from: [Link]
Sources
stability of O-[(2-phenylphenyl)methyl]hydroxylamine in solution
[1]
Executive Summary
O-[(2-phenylphenyl)methyl]hydroxylamine is a specialized O-alkylated hydroxylamine derivative used primarily as a pharmacophore building block and a reagent for oxime ligation.[1] Its stability is governed by the alpha-effect of the nitrogen atom and the steric shielding provided by the ortho-phenyl group.[1]
While the hydrochloride salt is kinetically stable in the solid state, the free base in solution exhibits sensitivity to pH, oxidation, and electrophilic impurities. This guide details the degradation mechanisms and provides a validated protocol for stability assessment.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
The stability of this molecule cannot be decoupled from its structure. The ortho-phenyl substitution on the benzyl ring introduces significant steric bulk and lipophilicity compared to simple O-benzylhydroxylamine.[1]
| Property | Description | Stability Implication |
| Structure | Biphenyl group attached to -CH2-O-NH2 | Steric hindrance at the methylene reduces rate of hydrolysis compared to simple benzyl ethers.[1] |
| pKa (Conjugate Acid) | ~4.0 – 5.0 (Estimated) | Exists as protonated species ( |
| LogP | > 3.5 (High Lipophilicity) | Low water solubility for the free base; requires organic cosolvents (DMSO/MeOH) which can influence degradation rates. |
| Nucleophilicity | High (Alpha-Effect) | The free base ( |
Stability Profile in Solution
pH-Dependent Stability
The stability of O-[(2-phenylphenyl)methyl]hydroxylamine is strictly pH-dependent.[1]
-
Acidic Conditions (pH < 4): High Stability. In acidic solutions (e.g., 0.1 M HCl), the nitrogen lone pair is protonated (
). This shuts down the alpha-effect, preventing autoxidation and nucleophilic attack.[1] Solutions in 1M HCl are typically stable for weeks at room temperature.[1] -
Neutral to Basic Conditions (pH > 7): Moderate to Low Stability. As the pH rises above the pKa, the concentration of the free base (
) increases. The free base is susceptible to:-
Oxidation: Slow conversion to oximes or nitrones in the presence of dissolved oxygen.[1]
-
Condensation: Rapid reaction with any trace aldehydes or ketones (e.g., acetone, formaldehyde) present in solvents to form oximes.
-
Disproportionation: While less common for O-alkyl derivatives than free hydroxylamine, radical pathways can lead to N-O bond cleavage under basic stress.[1]
-
Solvent Effects[1]
-
Protic Solvents (Water/Methanol): High dielectric constants stabilize the ionic salt form. However, nucleophilic solvents (methanol) can participate in slow solvolysis at elevated temperatures.
-
Aprotic Solvents (DMSO/DMF): Often used for stock solutions.[1] Caution: DMSO can act as a mild oxidant.[1] Solutions of the free base in DMSO may degrade faster than in acetonitrile due to sulfur-mediated oxidation pathways.[1]
Thermal Stability
-
Solid State (HCl Salt): Stable up to melting point (~160-200°C, often with sublimation).[1]
-
Solution: Degradation follows first-order kinetics at elevated temperatures (>60°C).[1] The activation energy for N-O bond homolysis is high, so thermal degradation usually proceeds via heterolytic pathways or impurity-driven reactions.[1]
Degradation Mechanisms (Visualized)
The following diagram illustrates the primary degradation and reaction pathways for O-[(2-phenylphenyl)methyl]hydroxylamine in solution.
Caption: Stability landscape showing the reversible protonation to the stable salt form and irreversible degradation pathways via oxidation or condensation.
Experimental Protocol: Stability-Indicating HPLC Assay
To rigorously assess the stability of this compound in your specific matrix, use the following self-validating protocol. This method separates the parent compound from likely degradation products (alcohol and oximes).
Reagents & Equipment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Detection: UV at 254 nm (targeting the biphenyl chromophore).
Method Parameters[1][8]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 25°C.
Stress Testing Workflow (Step-by-Step)
-
Preparation: Prepare a 1 mg/mL stock solution of the hydrochloride salt in 50:50 Water:Acetonitrile.[1]
-
Acid Stress: Aliquot 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24h.
-
Base Stress: Aliquot 1 mL stock + 1 mL 0.1 M NaOH. Incubate at RT for 4h. (Expect rapid degradation; neutralize with HCl before injection).
-
Oxidative Stress: Aliquot 1 mL stock + 100 µL 3% H2O2. Incubate at RT for 2h.
-
Analysis: Inject 10 µL of each sample. Compare peak area of parent (retention time ~5-6 min) vs. new peaks.
Acceptance Criteria:
Storage & Handling Recommendations
Based on the chemical stability profile, the following handling procedures are mandatory for maintaining integrity:
-
Form Selection: Always store as the Hydrochloride (HCl) salt .[1] Do not store the free base for extended periods.[1][3]
-
Temperature: Store solid salt at -20°C . Solutions should be freshly prepared or kept at 4°C for <24 hours.[1]
-
Atmosphere: The compound is hygroscopic.[1][2] Store under Argon or Nitrogen to prevent moisture absorption and subsequent hydrolysis/oxidation.[1]
-
Solution Prep: Use degassed buffers to minimize dissolved oxygen.[1] Avoid acetone or aldehyde-containing solvents (even trace amounts in low-grade methanol) to prevent oxime formation.[1]
References
-
Sigma-Aldrich. O-Benzylhydroxylamine hydrochloride Product Specification. Accessed 2025.[1][4][5][6] Link
-
BenchChem. The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide. 2025. Link
-
Cayman Chemical. O-Benzylhydroxylamine (hydrochloride) Product Information. Link
-
Gudmundsdottir, A. V., et al. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution."[1][7] Carbohydrate Research, 2009.[1][7] Link
-
PubChem. O-[(2-Methylphenyl)methyl]hydroxylamine Compound Summary. (Structural analogue data). Link
Sources
- 1. adipogen.com [adipogen.com]
- 2. O-Benzylhydroxylamine hydrochloride | 2687-43-6 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Mechanistic Divergence: O-[(2-phenylphenyl)methyl]hydroxylamine vs. O-benzylhydroxylamine in Drug Discovery and Bioconjugation
Executive Summary
In the landscape of modern drug discovery and bioconjugation, alkoxyamines serve as critical pharmacophores and reactive handles. O-benzylhydroxylamine (O-BHA) and its bulky derivative, O-[(2-phenylphenyl)methyl]hydroxylamine (O-BPHA) —also known as O-(biphenyl-2-ylmethyl)hydroxylamine—represent two ends of a steric and lipophilic spectrum. While O-BHA is celebrated for its unhindered nucleophilicity in oxime ligations and its ability to access narrow enzymatic active sites, O-BPHA introduces a complex three-dimensional bulk via its ortho-phenyl substitution. This guide dissects the structural differences between these two molecules and explores how the introduction of a single biphenyl twist dictates their divergent applications in target binding and chemical biology.
Structural & Physicochemical Profiling
The fundamental behavioral differences between O-BHA and O-BPHA stem directly from their steric and electronic profiles. O-BHA features a primary alkoxyamine attached to a simple, freely rotating benzyl group. This lack of steric hindrance allows the nitrogen lone pair to readily act as a nucleophile or a metal-coordinating ligand.
In contrast, O-BPHA contains a biphenyl system where the second phenyl ring is situated at the ortho position relative to the methylhydroxylamine moiety. Due to severe steric repulsion between the ortho-hydrogens of the two aromatic rings, the biphenyl system cannot achieve coplanarity. Instead, it adopts a twisted conformation with a dihedral angle typically between 45° and 90°. This three-dimensional "propeller" conformation creates a massive steric shield directly over the
Table 1: Physicochemical & Structural Comparison
| Property | O-benzylhydroxylamine (O-BHA) | O-[(2-phenylphenyl)methyl]hydroxylamine (O-BPHA) |
| Chemical Formula | ||
| Molecular Weight | 123.15 g/mol | 199.25 g/mol |
| Calculated LogP (cLogP) | ~1.6 | ~3.8 |
| Topological Polar Surface Area | 26.0 Ų | 26.0 Ų |
| Rotatable Bonds | 3 | 4 |
| Steric Profile | Unhindered primary alkoxyamine | Highly hindered (ortho-phenyl shielding) |
| Primary Applications | IDO1 inhibition, Oxime bioconjugation | Lipophilic fragment, HDAC/Transporter scaffolds |
Mechanistic Implications in Target Binding
O-BHA: Heme Coordination and IDO1 Inhibition
Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical heme-containing enzyme that mediates immune suppression in tumor microenvironments. The catalytic mechanism of IDO1 proceeds through a heme-iron bound alkylperoxy transition state. Because of its unhindered nature, O-BHA acts as an excellent structural mimic of this alkylperoxy intermediate. The primary amine of O-BHA directly coordinates with the ferrous (
Mechanism of IDO1 inhibition by O-BHA via direct heme-iron coordination and alkylperoxy mimicry.
O-BPHA: Exploiting Deep Hydrophobic Pockets
If O-BHA is a "key" designed for narrow locks, O-BPHA is a "wedge." The twisted biphenyl system of O-BPHA is too bulky to access the narrow heme pocket of IDO1. However, its high lipophilicity (LogP ~3.8) and extended
Bioconjugation Kinetics & Oxime Ligation
In chemical biology, alkoxyamines are the gold standard for chemoselective oxime ligation with aldehydes and ketones. The reaction proceeds via nucleophilic attack to form a hemiaminal, followed by dehydration.
Because O-BHA is sterically unhindered, it exhibits rapid hemiaminal formation, especially when accelerated by aniline catalysts [3]. Conversely, the ortho-phenyl ring in O-BPHA physically blocks the trajectory of the incoming electrophile. This steric clash severely depresses the second-order rate constant (
Comparative oxime ligation pathways highlighting the kinetic impact of steric hindrance in O-BPHA.
Self-Validating Experimental Protocols
To rigorously quantify the behavioral differences between these two structural analogs, the following self-validating protocols are designed to eliminate false positives and artifacts.
Protocol 1: Oxime Ligation Kinetics Assay (LC-MS/MS)
Objective: Quantify the kinetic penalty imposed by the ortho-phenyl group during oxime formation.
-
Step 1: Reagent Preparation: Prepare 10 mM stock solutions of O-BHA, O-BPHA, and a model electrophile (e.g., 4-fluorobenzaldehyde) in anhydrous DMSO.
-
Step 2: Buffer System: Use 100 mM aniline-catalyzed acetate buffer (pH 4.5). Causality: Oxime formation at neutral pH is notoriously slow. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, bypassing the slow direct hemiaminal formation step and allowing precise kinetic tracking.
-
Step 3: Reaction Initiation: Mix equimolar concentrations (1 mM) of the alkoxyamine and aldehyde at 25°C.
-
Step 4: Self-Validation Checkpoint: Spike the reaction mixture with an inert internal standard (4-methylbenzamide). Causality: Tracking an unreactive standard ensures that any observed depletion of the aldehyde is strictly due to the chemical reaction, negating artifacts from solvent evaporation or ionization suppression in the MS source.
-
Step 5: LC-MS/MS Monitoring: Aliquot 10 µL at specific time intervals (0, 5, 15, 30, 60 mins), quench immediately with 0.1% TFA in acetonitrile, and analyze via LC-MS/MS (MRM mode).
-
Step 6: Data Analysis: Plot the ratio of aldehyde to internal standard over time to calculate the pseudo-first-order rate constants (
).
Protocol 2: IDO1 Enzymatic Inhibition Assay
Objective: Evaluate the heme-binding efficacy of O-BHA versus the sterically excluded O-BPHA.
-
Step 1: Enzyme Preparation: Pre-incubate recombinant human IDO1 (ferric form) in a standard assay buffer (50 mM potassium phosphate, pH 6.5).
-
Step 2: Reduction System: Add ascorbic acid (20 mM) and methylene blue (10 µM). Causality: IDO1 is highly prone to autoxidation, but its catalytic cycle strictly requires the heme iron to be in the ferrous (
) state. This reduction system maintains the active state, preventing false-negative inhibition readouts. Add catalase to prevent -mediated enzyme degradation. -
Step 3: Compound Titration: Add O-BHA and O-BPHA in a 10-point dose-response curve (1 nM to 100 µM).
-
Step 4: Self-Validation Checkpoint: Include Epacadostat (a known potent IDO1 inhibitor) as a positive control. Utilize an orthogonal readout: measure both the absorbance of kynurenine at 480 nm (after derivatization with Ehrlich's reagent) and the direct intrinsic fluorescence of kynurenine. Causality: Relying on a single optical readout can lead to false positives if the test compound is a pan-assay interference compound (PAINS) or highly colored. Orthogonal validation ensures true target engagement.
-
Step 5: Substrate Addition: Initiate the reaction with L-tryptophan at its established
value. -
Step 6: Incubation & Quenching: Incubate for 60 mins at 37°C, quench with 30% trichloroacetic acid, and heat at 65°C for 15 mins to fully convert N-formylkynurenine to kynurenine.
-
Step 7: Readout: Measure the orthogonal signals and calculate the
using a 4-parameter logistic regression.
References
-
Title: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: Drug Discovery Today / NIH PMC URL: [Link] [1]
-
Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link] [2]
-
Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: Chemical Science (RSC) URL: [Link] [3]
Technical Whitepaper: Physical Properties, Synthesis, and Applications of O-[(2-phenylphenyl)methyl]hydroxylamine
Executive Summary
O-[(2-phenylphenyl)methyl]hydroxylamine—also known by its synonym O-(biphenyl-2-ylmethyl)hydroxylamine—is a sterically hindered, highly lipophilic alkoxyamine. In drug development, it serves as a critical synthetic building block, most notably in the design of hydroxamic acid esters that target the VEGFR-2 (KDR) receptor tyrosine kinase for anti-angiogenic cancer therapies [1]. This technical guide provides an authoritative analysis of its physicochemical properties, melting point characteristics, and a self-validating synthetic protocol designed for high-purity isolation.
Chemical Identity and Physical Properties
The unique physical behavior of O-[(2-phenylphenyl)methyl]hydroxylamine is dictated by its biphenyl system. Unlike simple O-alkylhydroxylamines (e.g., O-methylhydroxylamine), which are volatile liquids, the bulky 2-phenylbenzyl group imparts significant mass, lipophilicity, and unique intermolecular dynamics.
Causality of Melting Point Variations: The free base form of this compound is typically a viscous oil or a low-melting solid. The steric bulk and rotational freedom of the ortho-phenyl group disrupt planar pi-pi stacking, preventing the formation of a highly ordered crystalline lattice in the absence of ionic interactions.
However, when converted to its hydrochloride salt (by protonation of the primary amine), the molecule forms a robust ionic lattice. This lattice is driven by strong hydrogen bonding between the ammonium group (-NH₃⁺) and the chloride anion, which drastically elevates the melting point and provides the thermodynamic stability required for long-term storage.
Table 1: Physicochemical Properties Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C₁₃H₁₃NO | C₁₃H₁₃NO·HCl |
| Molecular Weight | 199.25 g/mol | 235.71 g/mol |
| Physical State (at 25°C) | Viscous oil / Low-melting solid | Crystalline solid |
| Melting Point | 40 – 45 °C (Estimated) | 175 – 185 °C (Typical for class) |
| Solubility | Soluble in DCM, EtOAc, Et₂O | Soluble in Water, MeOH, DMSO |
| pKa (Conjugate Acid) | ~ 4.5 – 5.0 | N/A |
Synthetic Methodology: The Gabriel-Type Alkoxyamine Synthesis
Expertise & Causality: Direct alkylation of hydroxylamine with 2-phenylbenzyl bromide is synthetically non-viable. The unshielded nitrogen atom in free hydroxylamine is highly nucleophilic, leading to uncontrolled N-alkylation and N,N-dialkylation. To establish a self-validating, regiospecific protocol, an N-protected surrogate—specifically N-hydroxyphthalimide (NHPI)—must be employed [2]. The phthalimide group completely masks the nitrogen, ensuring exclusive O-alkylation. Subsequent hydrazinolysis cleanly liberates the target O-alkylhydroxylamine.
Workflow for the regiospecific synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine.
Experimental Protocol: Step-by-Step Workflow
Phase 1: O-Alkylation
-
Reagent Preparation: Dissolve 1.0 equivalent of N-hydroxyphthalimide in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir for 30 minutes at room temperature until the solution turns deep red, indicating the formation of the highly nucleophilic phthalimide N-oxide anion.
-
Substitution: Dropwise add 1.05 equivalents of 2-phenylbenzyl bromide. Heat the reaction mixture to 60 °C for 4 hours to drive the Sₙ2 substitution to completion.
-
Workup: Quench the reaction by pouring it into ice water to precipitate the N-(2-phenylbenzyloxy)phthalimide intermediate. Filter the solid, wash thoroughly with cold water to remove DMF and salts, and dry in vacuo.
Phase 2: Hydrazinolysis and Salt Formation 5. Deprotection: Suspend the dried intermediate in ethanol. Add 1.2 equivalents of hydrazine hydrate (NH₂NH₂·H₂O). Reflux the mixture at 80 °C for 2 hours. 6. Byproduct Removal: Cool the reaction to 0 °C. The byproduct, phthalhydrazide, will precipitate as a dense white solid. Remove this via vacuum filtration. 7. Extraction: Concentrate the filtrate under reduced pressure, resuspend the resulting residue in diethyl ether, and wash with 1M NaOH (to remove any residual phthalhydrazide), followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄. 8. Salt Precipitation: To isolate the stable product, bubble dry HCl gas into the ether solution (or add a commercial 2M HCl in diethyl ether solution) at 0 °C. The O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride will immediately precipitate as a white crystalline solid. Filter, wash with cold ether, and dry.
Application in Drug Development: VEGFR-2 (KDR) Inhibition
O-[(2-phenylphenyl)methyl]hydroxylamine is a critical precursor for synthesizing hydroxamic acid esters. These specific derivatives exhibit potent receptor tyrosine kinase inhibitory activity, selectively targeting VEGFR-2 (KDR) [1]. By inhibiting this signaling cascade, the resulting pharmaceutical compounds prevent the generation of new blood vessels (angiogenesis), which is a primary mechanism required for solid tumor growth and metastasis.
Mechanism of action for VEGFR-2 inhibition by target amine derivatives.
Handling, Stability, and Storage
The free base of O-[(2-phenylphenyl)methyl]hydroxylamine is susceptible to atmospheric oxidation and gradual N-O bond cleavage over time. Therefore, it is strictly recommended to store the compound as its hydrochloride salt . The salt should be kept in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2–8 °C. Under these conditions, the ionic crystalline lattice protects the reactive amine moiety, ensuring long-term shelf stability and consistent melting point profiles for downstream pharmaceutical synthesis.
References
- Vertex Pharmaceuticals Inc. (2005). Hydroxamic acid esters and pharmaceutical use thereof.
-
Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147.[Link]
O-[(2-Phenylphenyl)methyl]hydroxylamine Derivatives: A Technical Whitepaper on Synthesis and Pharmacological Applications
Structural and Mechanistic Rationale
The O-[(2-phenylphenyl)methyl]hydroxylamine scaffold—also known systematically as O-(biphenyl-2-ylmethyl)hydroxylamine—represents a highly versatile pharmacophore in modern drug discovery. The architecture of this molecule is defined by two critical domains: a sterically demanding biphenyl core and a reactive O-hydroxylamine moiety.
From a thermodynamic perspective, the ortho-substitution of the phenyl ring restricts rotation around the biaryl axis. This steric hindrance forces the biphenyl system into a non-planar conformation, reducing the entropic penalty required for the molecule to adopt a bioactive conformation when binding to deep, complex protein pockets[1]. Concurrently, the O-hydroxylamine group serves as a potent hydrogen-bond donor/acceptor network and acts as a direct precursor to hydroxamic acids, which are premier zinc-binding groups (ZBGs) in metalloenzyme inhibition[2].
Pharmacological Landscape
Angiogenesis and Metalloenzyme Inhibition
Derivatives of O-[(2-phenylphenyl)methyl]hydroxylamine have been extensively patented and developed as potent angiogenesis inhibitors[2]. In the context of neoplastic diseases, tumor growth is heavily reliant on the generation of new blood vessels. Hydroxamic acid esters derived from this scaffold effectively disrupt deregulated angiogenesis[3]. The biphenyl core anchors the molecule into the hydrophobic pockets of matrix metalloproteinases (MMPs), while the terminal hydroxylamine/hydroxamate group chelates the catalytic zinc ion (Zn2+) in the enzyme's active site, halting tissue remodeling and endothelial cell migration[2].
Dual Inhibition: PD-L1 and Class I HDACs
Recent structural biology advancements have repurposed the biphenyl hydroxylamine scaffold for immuno-oncology. Researchers have discovered that biphenyl derivatives bearing a hydroxamic acid moiety act as first-in-class dual inhibitors for both the PD-1/PD-L1 immune checkpoint and Class I Histone Deacetylases (HDACs)[4].
The biphenyl skeleton perfectly localizes within the highly hydrophobic cylindrical channel of the dimeric PD-L1 interface. Specifically, the aromatic rings establish robust π-π stacking interactions with key residues like TYR 56, while the hydroxylamine-derived tail extends into the solvent-exposed region or reaches the zinc-containing active site of HDAC2 and HDAC3[4].
Fig 1. Dual mechanism of action for biphenyl hydroxylamine derivatives targeting PD-L1 and HDACs.
Data Presentation: Structure-Activity Relationships (SAR)
The pharmacological efficacy of these derivatives is highly sensitive to structural modifications. Table 1 summarizes the quantitative and qualitative impacts of specific functional group alterations based on recent molecular evaluations[2][4].
Table 1: Impact of Structural Modifications on Biphenyl Hydroxylamine Derivatives
| Modification Zone | Structural Change | Pharmacological Impact | Target Affinity |
| Biphenyl Core | Ortho-phenyl substitution | Induces non-planar conformation, fitting deep hydrophobic pockets | High (PD-L1) |
| Biphenyl Core | Para-halogenation (e.g., Cl, F) | Increases metabolic stability and enhances π-π stacking | Moderate to High |
| Linker Region | Aliphatic chain extension | Enhances flexibility to reach buried zinc-binding domains | High (HDACs) |
| ZBG Moiety | O-Hydroxylamine to Hydroxamate | Enables bidentate chelation of Zn2+ in metalloenzymes | High (HDACs, MMPs) |
Synthetic Methodologies: A Self-Validating Protocol
To ensure high yield and chemoselectivity, the synthesis of the O-[(2-phenylphenyl)methyl]hydroxylamine core must avoid the pitfalls of ambident nucleophilicity. The following self-validating protocol utilizes a modified Gabriel synthesis approach to guarantee exclusive O-alkylation.
Phase 1: Regioselective Radical Bromination
-
Reaction Setup: Dissolve 2-methylbiphenyl (1.0 eq) in anhydrous trifluorotoluene (a green alternative to CCl4). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).
-
Causality: AIBN serves as a thermal radical initiator. NBS provides a steady, low concentration of bromine radicals. The reaction exclusively targets the benzylic position because the resulting benzylic radical is highly stabilized by resonance from the adjacent biphenyl system, leaving the aromatic rings untouched.
-
Execution & IPC (In-Process Control): Reflux the mixture for 4-6 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The reaction is deemed complete when the starting material spot is fully consumed. Filter off the insoluble succinimide byproduct while the mixture is still warm.
Phase 2: Chemoselective O-Alkylation
-
Reaction Setup: Dissolve the crude 2-(bromomethyl)biphenyl in anhydrous N,N-Dimethylformamide (DMF). Add N-hydroxyphthalimide (1.1 eq) and anhydrous K2CO3 (1.5 eq).
-
Causality: Utilizing free hydroxylamine directly would result in a complex, inseparable mixture of N- and O-alkylated products due to its ambident nature. N-hydroxyphthalimide masks the nitrogen atom, enforcing strict O-alkylation. K2CO3 mildly deprotonates the N-hydroxy group, generating a potent oxygen nucleophile.
-
Execution & IPC: Stir at room temperature for 12 hours. Self-Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must indicate a mass shift corresponding to the exact molecular weight of the phthalimide adduct. Pour the mixture into ice water to precipitate the intermediate.
Phase 3: Mild Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: Suspend the precipitated intermediate in ethanol. Add hydrazine hydrate (NH2NH2·H2O, 2.0 eq).
-
Causality: Harsh acidic deprotection or catalytic hydrogenation would risk cleaving the delicate N-O bond or reducing the biphenyl system. Hydrazine selectively attacks the phthalimide carbonyls, forming a stable phthalhydrazide byproduct and releasing the free O-alkylhydroxylamine intact.
-
Execution & IPC: Reflux for 2 hours. Self-Validation: A dense white precipitate (phthalhydrazide) will form, indicating successful deprotection. Filter the precipitate, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield the pure O-[(2-phenylphenyl)methyl]hydroxylamine.
Fig 2. Step-by-step synthetic workflow for the O-[(2-phenylphenyl)methyl]hydroxylamine core.
References
- Source: WIPO (PCT)
-
Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL:[Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solubility of O-[(2-phenylphenyl)methyl]hydroxylamine in organic solvents
Solubility Profiling of O-[(2-phenylphenyl)methyl]hydroxylamine in Organic Solvents: A Technical Guide for Synthetic and Pharmaceutical Applications
Executive Summary
O-[(2-phenylphenyl)methyl]hydroxylamine (Molecular Formula: C13H13NO, MW: 199.25 g/mol )[1] is a specialized bifunctional building block. Structurally, it consists of a highly lipophilic biphenyl core linked via a methylene bridge to a polar, reactive O-hydroxylamine (-O-NH2) terminus. This amphiphilic nature dictates its complex solubility profile. In drug development, it is frequently utilized in oxime ligation chemistries and the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for optimizing reaction kinetics, purification workflows, and formulation strategies.
Physicochemical Profiling & Thermodynamic Principles
As an Application Scientist, I approach solubility not merely as a physical constant, but as a thermodynamic equilibrium governed by intermolecular forces. The solubility of O-[(2-phenylphenyl)methyl]hydroxylamine is dictated by two competing structural features:
-
The Biphenyl Core: Imparts significant lipophilicity (estimated LogP ~3.2 - 3.8), driving solubility in non-polar and moderately polar organic environments through London dispersion forces and
stacking interactions. -
The O-Hydroxylamine Group: Acts as both a hydrogen bond donor (-NH2) and acceptor (-O-), which strongly interacts with polar protic and aprotic solvents.
Because the free base form of O-benzylhydroxylamine derivatives is typically an oil or low-melting solid, it exhibits high solubility in organic solvents compared to its hydrochloride salt counterpart, which is highly crystalline and requires highly polar aprotic solvents like DMSO (up to 100 mg/mL with sonication)[2].
Solubility in Organic Solvents: Empirical Data & Causality
The dissolution of O-[(2-phenylphenyl)methyl]hydroxylamine follows the "like dissolves like" principle, but the dual nature of the molecule requires nuanced solvent selection.
-
Polar Aprotic Solvents (DMSO, DMF, DCM, Ethyl Acetate): These solvents offer the highest solubility. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors that stabilize the -NH2 protons without disrupting the lipophilic biphenyl interactions. Dichloromethane (DCM) and ethyl acetate are ideal for extraction and synthesis, providing high solubility (>50 mg/mL) due to their favorable dipole moments matching the overall molecule[3].
-
Polar Protic Solvents (Methanol, Ethanol): Alcohols can form reciprocal hydrogen bonds with the hydroxylamine moiety. Methanol and ethanol provide moderate to high solubility (10-50 mg/mL). However, nucleophilic solvents like methanol must be used cautiously if reactive electrophiles are present in the same solution, to avoid competitive side reactions[4].
-
Non-Polar Solvents (Hexane, Toluene): While the biphenyl group favors non-polar environments, the highly polar -O-NH2 group limits solubility in pure aliphatic hydrocarbons like hexane (<5 mg/mL). Aromatic solvents like toluene offer better solvation due to
interactions with the biphenyl rings. -
Aqueous Media (Reference): Like its simpler analog O-benzylhydroxylamine, the free base is practically insoluble in water, whereas its hydrochloride salt can achieve limited aqueous solubility (~1 mg/mL in PBS)[3].
Table 1: Estimated Solubility Profile of O-[(2-phenylphenyl)methyl]hydroxylamine (Free Base) at 25°C
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism |
| Polar Aprotic | DMSO / DMF | > 50 (High) | Strong H-bond acceptance; dipole-dipole stabilization. |
| Polar Aprotic | Dichloromethane (DCM) | > 50 (High) | Favorable polarizability; excellent for biphenyl core. |
| Polar Protic | Methanol / Ethanol | 10 - 50 (Moderate) | Reciprocal H-bonding with -O-NH2 group. |
| Non-Polar Aromatic | Toluene | 5 - 20 (Low-Moderate) | |
| Non-Polar Aliphatic | Hexane | < 5 (Low) | Poor solvation of the polar hydroxylamine headgroup. |
Experimental Protocols for Solubility Determination
To ensure scientific integrity, solubility must be determined using a self-validating thermodynamic protocol rather than kinetic dissolution estimates. The Shake-Flask Method coupled with HPLC-UV is the gold standard.
Protocol: Thermodynamic Solubility Determination
-
Preparation: Add an excess amount of O-[(2-phenylphenyl)methyl]hydroxylamine (e.g., 100 mg) to a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target organic solvent (e.g., DCM or Methanol). Ensure the solvent is anhydrous to prevent moisture-induced phase separation.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen because it is chemically inert to most organic solvents and prevents the adsorption of the analyte).
-
Dilution: Dilute the filtered aliquot quantitatively with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
-
HPLC-UV Analysis: Quantify the concentration using a validated Reverse-Phase HPLC method (C18 column, Acetonitrile/Water gradient) against a multi-point calibration curve of a known reference standard.
Workflow for determining the thermodynamic solubility of O-[(2-phenylphenyl)methyl]hydroxylamine.
Applications in Drug Development & Synthesis
The solubility profile of O-[(2-phenylphenyl)methyl]hydroxylamine directly dictates its synthetic utility. In the synthesis of oxime-based therapeutics, the reaction between this hydroxylamine and a target carbonyl compound is typically conducted in polar aprotic solvents like DCM or THF. The high solubility in these solvents ensures a homogeneous reaction mixture, which follows second-order kinetics and drives the reaction to completion.
Furthermore, if the compound is to be utilized in biological assays, stock solutions are routinely prepared in DMSO (up to 100 mg/mL)[2]. It is critical to ensure that the final concentration of DMSO in the aqueous biological assay remains below 1% (v/v) to prevent solvent-induced cytotoxicity or false positives in phenotypic screens[3].
Decision tree for selecting organic solvents based on the polarity and solubility profile.
References
- Guidechem. "895589-12-5 O-[(3-phenylphenyl)methyl]hydroxylamine C13H13NO".
- Cayman Chemical.
- MedChemExpress. "O-Benzylhydroxylamine hydrochloride | Biochemical Reagent - MedchemExpress.com".
- Thermo Scientific. "O-Benzylhydroxylamine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar".
Sources
Advanced Safety & Handling Protocol: O-[(2-phenylphenyl)methyl]hydroxylamine
Executive Summary
O-[(2-phenylphenyl)methyl]hydroxylamine—also known as O-(biphenyl-2-ylmethyl)hydroxylamine—is a highly specialized synthetic intermediate. It is predominantly utilized in the pharmaceutical development of hydroxamic acid esters, which serve as potent inhibitors for metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) 1.
Due to the presence of the free, unprotected hydroxylamine (-O-NH2) moiety, this compound presents unique toxicological hazards that supersede standard organic intermediate risks. Most notably, it acts as a potent redox cycler capable of inducing severe oxidative stress and methemoglobinemia. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, mechanistically grounded framework for the safe synthesis, handling, and toxicological management of this compound.
Physicochemical Profiling & Structural Causality
The architectural design of O-[(2-phenylphenyl)methyl]hydroxylamine dictates both its pharmacological utility and its hazard profile. The molecule consists of two distinct functional domains:
-
The Biphenyl-2-ylmethyl Core: This bulky, lipophilic moiety is strategically designed to occupy deep hydrophobic pockets in target enzymes 1. However, this high lipophilicity drastically increases the compound's membrane permeability, allowing rapid systemic absorption and entry into erythrocytes upon accidental exposure.
-
The Aminooxy (O-Hydroxylamine) Group: A highly reactive, nucleophilic center that is prone to rapid oxidation. This functional group is the primary driver of the compound's biological toxicity.
Quantitative Hazard & Property Data
To facilitate rapid risk assessment, the extrapolated physicochemical and toxicological data (derived from structurally analogous O-benzylhydroxylamines) are summarized below.
| Property / Hazard Parameter | Value / Description |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| Physical State | Solid / Crystalline powder |
| Primary Target Organs | Erythrocytes (Blood), Liver, Central Nervous System |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H373 (May cause damage to organs through prolonged exposure) |
| Primary Toxic Mechanism | Methemoglobinemia via Fe2+ co-oxidation |
| Recommended Quenching Agent | Dilute Sodium Hypochlorite or Acetone (Oxime formation) |
Mechanistic Toxicology: Methemoglobinemia
The most critical safety concern when handling O-alkylhydroxylamines is their capacity to induce methemoglobinemia (MetHb). Understanding the causality behind this toxicity is essential for establishing effective laboratory safety protocols.
When the compound enters the bloodstream, the free hydroxylamine group undergoes a disastrous redox interaction with erythrocytes. The hydroxylamine co-oxidizes with the ferrous (Fe2+) iron center of hemoglobin. This reaction converts functional hemoglobin into methemoglobin (Fe3+), which is structurally incapable of binding and transporting oxygen, leading to rapid cellular hypoxia and cyanosis 2.
Furthermore, this co-oxidation generates highly reactive nitroso metabolites and reactive oxygen species (ROS). These electrophilic species rapidly bind to and deplete intracellular glutathione (GSH). Because GSH is required by cytochrome b5 reductase to reduce methemoglobin back to its functional Fe2+ state, its depletion creates a self-amplifying cycle of oxidative stress 3.
Fig 1. Mechanistic pathway of hydroxylamine-induced methemoglobinemia and oxidative stress.
Experimental Protocols: Synthesis & Safe Handling
Direct alkylation of free hydroxylamine with 2-(bromomethyl)biphenyl is strictly prohibited in a controlled laboratory setting. Unprotected hydroxylamine is highly nucleophilic at both the nitrogen and oxygen atoms, leading to uncontrollable polyalkylation and the generation of unstable, potentially explosive mixtures.
To ensure chemical integrity and operator safety, we employ a self-validating Gabriel-type synthesis utilizing N-hydroxyphthalimide 4. By using N-hydroxyphthalimide, the nitrogen lone pair is delocalized into the adjacent carbonyl groups, rendering it non-nucleophilic. This forces a clean, exclusive O-alkylation.
Step-by-Step Synthetic Workflow
Step 1: O-Alkylation (Protection)
-
Preparation: In an oven-dried flask under inert argon, dissolve 1.0 equivalent of N-hydroxyphthalimide and 1.1 equivalents of 2-(bromomethyl)biphenyl in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the reaction to 0°C. Dropwise, add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr), driving the equilibrium toward the protected intermediate without participating in side reactions.
-
Isolation: Stir at room temperature for 4 hours. Pour into ice water to precipitate the N-(biphenyl-2-ylmethoxy)phthalimide intermediate. Filter and wash with cold water.
Step 2: Hydrazinolysis (Deprotection & Self-Validation)
-
Reaction: Suspend the protected intermediate in ethanol. Add 1.5 equivalents of hydrazine hydrate. Safety Note: Hydrazine is highly toxic; this must be performed in a certified fume hood.
-
Reflux & Visual Cue: Reflux the mixture for 2 hours. Self-Validating System: The reaction progress is visually confirmed by the formation of a voluminous, insoluble white precipitate (phthalhydrazide). If the solution remains clear, the N-O bond cleavage has failed.
-
Purification: Cool the mixture to 0°C to maximize phthalhydrazide precipitation. Filter the solid byproduct. Concentrate the filtrate under reduced pressure to yield the target O-[(2-phenylphenyl)methyl]hydroxylamine.
Fig 2. Step-by-step synthetic workflow and safety checkpoints for O-alkylhydroxylamine generation.
Emergency Quenching Protocol
In the event of a spill, the biological reactivity of O-[(2-phenylphenyl)methyl]hydroxylamine must be neutralized immediately.
-
Chemical Neutralization: Flood the spill area with a reactive ketone (e.g., acetone) or a dilute sodium hypochlorite (bleach) solution.
-
Causality: Acetone rapidly undergoes a condensation reaction with the free aminooxy group to form a stable, biologically inert oxime. Hypochlorite mildly oxidizes the compound, destroying the nucleophilic center before it can pose an inhalation or dermal absorption hazard.
References
- Title: Hydroxamic acid esters and pharmaceutical use thereof (WO2005054179A2)
- Source: DOI.
- Source: PubMed Central (PMC)
- Title: Hydroxyurea and hydroxamic acid derivatives as antitumor drugs Source: ResearchGate URL
Sources
- 1. WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Dapsone-Associated Methemoglobinemia in a Patient With Slow NAT2*5B Haplotype and Impaired Cytochrome b5 Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Oxime Ethers Using O-[(2-phenylphenyl)methyl]hydroxylamine
Introduction: The Strategic Importance of Oxime Ethers in Modern Drug Discovery
The oxime ether moiety (>C=N-O-R) is a cornerstone functional group in medicinal chemistry, celebrated for its ability to enhance the physicochemical and pharmacological properties of therapeutic candidates.[1][2] This structural motif is present in a range of FDA-approved drugs, where it often improves metabolic stability, modulates lipophilicity, and provides a rigid scaffold for precise ligand-receptor interactions.[3] The synthesis of oxime ethers via the condensation of an O-substituted hydroxylamine with an aldehyde or ketone is a fundamental transformation in the construction of these valuable molecules.[4]
This guide focuses on the use of a specialized reagent, O-[(2-phenylphenyl)methyl]hydroxylamine , for the synthesis of novel oxime ethers. The biphenylmethyl group of this reagent offers a unique combination of steric bulk and lipophilicity, which can be strategically employed to explore new chemical space in drug design, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. We will provide a detailed exploration of the underlying chemical principles, a step-by-step protocol for synthesis, and expert insights into optimization and troubleshooting.
Reagent Profile: O-[(2-phenylphenyl)methyl]hydroxylamine
O-[(2-phenylphenyl)methyl]hydroxylamine is a derivative of hydroxylamine where the oxygen atom is substituted with a 2-phenylbenzyl (biphenylmethyl) group. While specific data for this exact reagent is not abundant in public literature, its reactivity can be inferred from its structural analogs like O-benzylhydroxylamine.[5]
Key Structural Features and Their Implications:
-
Nucleophilic Amino Group (-NH2): This is the reactive center of the molecule, responsible for attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[6]
-
Biphenylmethyl Group: This large, non-polar moiety significantly influences the properties of the final oxime ether product. It can enhance binding to hydrophobic pockets in target proteins and protect the oxime ether linkage from enzymatic degradation.
-
Steric Hindrance: The bulky nature of the biphenylmethyl group may influence reaction kinetics, potentially requiring optimized conditions compared to less hindered hydroxylamines like O-methylhydroxylamine.
Mechanism of Action: The Chemistry of Oxime Ether Formation
The synthesis of an oxime ether is a nucleophilic addition-elimination reaction. The process is typically catalyzed by a weak acid, which activates the carbonyl group for nucleophilic attack.[4][7]
The reaction proceeds through the following key steps:
-
Protonation of the Carbonyl: In a weakly acidic medium (typically pH 4-5), the carbonyl oxygen is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-[(2-phenylphenyl)methyl]hydroxylamine attacks the activated carbonyl carbon.[8] This forms a tetrahedral intermediate known as a hemiaminal.[7]
-
Proton Transfer: A series of proton transfers occurs, resulting in the protonation of the hydroxyl group on the tetrahedral intermediate, converting it into a good leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (oximonium ion).
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final, stable oxime ether product.
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of acid-catalyzed oxime ether formation.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an oxime ether from an aromatic aldehyde and O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride. Researchers should adapt this procedure based on the specific reactivity and solubility of their chosen carbonyl compound.
Materials and Reagents:
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde), 1.0 eq
-
O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride, 1.1 eq
-
Anhydrous Ethanol (or other suitable solvent like THF), ~0.2 M concentration
-
Pyridine (or other mild base like sodium acetate), 1.5 eq
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for oxime ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride (1.1 eq). Dissolve the solids in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Base Addition: While stirring at room temperature, add pyridine (1.5 eq) to the solution. The pyridine acts as a mild base to neutralize the HCl salt of the hydroxylamine and facilitate the reaction.
-
Reaction Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes pyridine hydrochloride and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure oxime ether.[9]
-
Characterization: Characterize the final product by standard analytical techniques, such as NMR, Mass Spectrometry, and IR spectroscopy, to confirm its structure and purity.[10]
Data Summary and Optimization
The efficiency of oxime ether synthesis can vary based on the substrates and conditions used. The following table provides hypothetical, yet realistic, data for the reaction of O-[(2-phenylphenyl)methyl]hydroxylamine with various carbonyl compounds to illustrate potential outcomes.
| Entry | Carbonyl Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Pyridine | Ethanol | 80 | 3 | 88 |
| 2 | Cyclohexanone | NaOAc | Methanol | 65 | 4 | 82 |
| 3 | 2-Naphthaldehyde | Pyridine | THF | 65 | 4 | 91 |
| 4 | Acetophenone | NaOAc | Ethanol | 80 | 8 | 65 |
| 5 | 4-Nitrobenzaldehyde | Pyridine | Ethanol | 80 | 2 | 95 |
Key Insights for Optimization:
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[4] Electron-withdrawing groups on the aromatic ring of the aldehyde (Entry 5) can accelerate the reaction, while electron-donating groups may slow it down slightly.
-
Choice of Base: While pyridine is effective, other bases like sodium acetate (NaOAc) or sodium bicarbonate can also be used.[10] The choice may depend on the acid sensitivity of the substrates.
-
Solvent: Protic solvents like ethanol and methanol are commonly used and can participate in proton transfer steps. Aprotic solvents like THF can also be effective.[9]
-
Temperature: For less reactive ketones (Entry 4), extended reaction times and sustained heating are often necessary to achieve good conversion.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated carbonyl. 2. Deactivated hydroxylamine. 3. Steric hindrance. | 1. Add a catalytic amount of a stronger acid (e.g., acetic acid), but monitor for side reactions. 2. Use fresh hydroxylamine reagent. 3. Increase reaction temperature and time. Consider a less hindered base. |
| Formation of Side Products | 1. Self-condensation of aldehyde/ketone. 2. Decomposition of starting materials or product. | 1. Use a milder base or lower the reaction temperature. 2. Ensure the reaction is not heated for an unnecessarily long time after completion. |
| Difficult Purification | 1. Product co-elutes with starting material. 2. Streaking on TLC plate. | 1. Adjust the polarity of the chromatography eluent system. 2. The product may be slightly acidic or basic. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
References
-
ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from ResearchGate. [Link]
-
Gherghe, C. E., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 24(23), 16854. [Link]
-
Scite. (n.d.). Enantioselective Synthesis of Chiral Oxime Ethers: Desymmetrization and Dynamic Kinetic Resolution of Substituted Cyclohexanones. Retrieved from Scite. [Link]
-
Struga, M., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5099. [Link]
-
Dhuguru, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]
-
Gherghe, C. E., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Preprints.org. [Link]
-
Kubmarawa, D., et al. (2011). Silver Oxide-Mediated Oxime Ether Synthesis. Archives of Applied Science Research, 3(1), 126-130. [Link]
-
Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnam- and croton-aldehydes. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]
-
Gherghe, C. E., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 24(23), 16854. [Link]
-
ACS Publications. (2021). C–C Bond Acylation of Oxime Ethers via NHC Catalysis. Organic Letters. [Link]
-
InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. Retrieved from InCatT. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from Organic Chemistry Portal. [Link]
-
PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(9), 743-51. [Link]
-
YouTube. (2015). Formation of an Oxime from an Aldehyde. Retrieved from YouTube. [Link]
- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.
-
Supplementary Information. (n.d.). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Retrieved from a university website. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
BYJU'S. (n.d.). Oximes. Retrieved from BYJU'S. [Link]
-
Scribd. (n.d.). Oxime Formation. Retrieved from Scribd. [Link]
-
ResearchGate. (n.d.). Oxime Ethers as Versatile Precursors in Organic Synthesis: A Review. Retrieved from ResearchGate. [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Retrieved from Henry Rzepa's Blog. [Link]
-
Science of Synthesis. (n.d.). Product Class 33: N-Arylhydroxylamines. Retrieved from a university website. [Link]
-
CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from CDC Stacks. [Link]
-
ChemInform. (n.d.). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Retrieved from ChemInform. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). O-[(2-Methylphenyl)methyl]hydroxylamine. Retrieved from PubChem. [Link]
Sources
- 1. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jocpr.com [jocpr.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
C-H activation reactions involving O-[(2-phenylphenyl)methyl]hydroxylamine as a reagent
An Application Guide to C-H Activation Using O-Arylmethyl Hydroxylamine Reagents
Introduction: The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules by bypassing traditional pre-functionalization steps. Among these transformations, C-H amination is of paramount importance, as the introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry and materials science. This guide focuses on the application of hydroxylamine-derived reagents in C-H activation, with a conceptual exploration centered on O-[(2-phenylphenyl)methyl]hydroxylamine. While this specific reagent is novel and not extensively documented in peer-reviewed literature, its structural motifs allow us to extrapolate from well-established principles and protocols developed for analogous O-acyl and O-sulfonyl hydroxylamines. This document serves as both a theoretical guide and a practical handbook for researchers aiming to employ or develop new hydroxylamine-based reagents for innovative C-H amination strategies.
Part I: Mechanistic Foundations of C-H Amination with N-O Reagents
The utility of hydroxylamine derivatives in C-H amination stems from the inherent weakness of the N-O bond. This bond can be cleaved under thermal, acidic, or metal-catalyzed conditions to generate a reactive nitrogen species, which can be considered an electrophilic "nitrenoid" or a related entity, capable of inserting into a C-H bond.
1. Transition Metal-Catalyzed Pathways
Transition metals, particularly palladium and rhodium, are highly effective catalysts for directed C-H amination reactions.[1][2] The general catalytic cycle often involves a directing group (DG) on the substrate that coordinates to the metal center, positioning it for a regioselective C-H bond cleavage at a specific position (typically ortho).
The key steps in a generalized rhodium(III)-catalyzed cycle are:
-
Coordination: The substrate's directing group coordinates to the Rh(III) catalyst.
-
C-H Activation/Metalation: An intramolecular, often concerted metalation-deprotonation (CMD) event occurs, forming a five- or six-membered rhodacycle intermediate.[3] This is typically the rate-determining step.
-
Reaction with the Aminating Agent: The hydroxylamine reagent coordinates to the metal center. The exact mechanism of N-transfer can vary, but it may involve an electrophilic amination of the rhodacycle or an oxidative addition/reductive elimination sequence.[3][4]
-
Protodemetalation: The product is released, and the active Rh(III) catalyst is regenerated, often with the assistance of a base or solvent.
Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H amination.
2. Metal-Free Pathways
Certain classes of hydroxylamine reagents, particularly O-acyl hydroxylamines, can mediate C-H amination without a transition metal catalyst, often promoted by a strong acid like trifluoroacetic acid (TFA).[5][6] Mechanistic studies suggest these reactions can proceed through a facile rearrangement where an active aminating agent is generated in situ.[7] For substrates containing a directing group like a carboxylic acid, high ortho-selectivity is achieved, potentially through directivity or favorable interactions that position the aminating agent for intramolecular transfer.[6][7]
Part II: The Reagent - O-[(2-phenylphenyl)methyl]hydroxylamine
While not yet established in the literature, we can analyze the structure of O-[(2-phenylphenyl)methyl]hydroxylamine to predict its potential reactivity.
-
Aminating Core: The O-...-NH2 moiety is the active part, poised to deliver an NH2 group upon N-O bond cleavage.
-
The (2-phenylphenyl)methyl Group: This biphenyl-containing benzyl-type group is sterically bulky. Its role could be multifaceted:
-
Steric Influence: It could influence the regioselectivity of the amination.
-
Directing Group Potential: The phenyl rings could, in principle, coordinate with a metal catalyst, although this is less common for O-linked groups compared to N-linked directing groups.
-
Leaving Group: Upon N-O bond cleavage, 2-(phenyl)benzyl alcohol or a related species would be the byproduct.
-
The synthesis of this reagent would likely follow standard procedures for making O-alkyl hydroxylamines, such as the alkylation of N-hydroxyphthalimide followed by hydrazinolysis, or direct alkylation of hydroxylamine under controlled conditions.[4]
Part III: Application Notes and Model Protocols
The following protocols use well-documented hydroxylamine derivatives and serve as a robust starting point for developing reactions with novel reagents like O-[(2-phenylphenyl)methyl]hydroxylamine.
Protocol 1: Rhodium(III)-Catalyzed ortho-Amination of a Benzamide Derivative
This protocol is adapted from methodologies using N-chloroamines but is conceptually applicable to hydroxylamine-based reagents which can act as electrophilic nitrogen sources in the presence of a suitable catalyst system.[3][8] The pivaloyloxy directing group is highly effective and can be readily converted to other functional groups post-amination.[3]
Causality and Experimental Choices:
-
Catalyst: [RhCp*Cl2]2 is a common and robust precatalyst for Rh(III)-catalyzed C-H activation.
-
Base: Cesium acetate (CsOAc) is often crucial, acting as a base in the concerted metalation-deprotonation (CMD) step.
-
Solvent: Methanol is a polar protic solvent that has proven effective for this type of transformation.[3]
-
Temperature: Many Rh(III)-catalyzed aminations can proceed at or near room temperature, which is advantageous for substrates with sensitive functional groups.[3]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | Purity |
| N-Pivaloyloxybenzamide Substrate | Starting Material | Sigma-Aldrich | >98% |
| O-Acyl Hydroxylamine Reagent | Aminating Agent | TCI Chemicals | >98% |
| [RhCp*Cl2]2 | Catalyst Precursor | Strem Chemicals | >98% |
| Cesium Acetate (CsOAc) | Base | Oakwood Chemical | >99% |
| Methanol (MeOH), Anhydrous | Solvent | Acros Organics | >99.8% |
| Schlenk flask / Reaction vial with septum | Inert Atmosphere Reaction Vessel | Chemglass | - |
| Argon or Nitrogen Gas | Inert Atmosphere | - | High Purity |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-pivaloyloxybenzamide substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (3.1 mg, 0.005 mmol, 2.5 mol %), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous methanol via syringe. Stir the mixture for 5 minutes at room temperature.
-
Reagent Addition: Add the O-acyl hydroxylamine reagent (0.3 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if no reaction is observed) and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with 5 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired ortho-aminated product.
Protocol 2: Metal-Free ortho-Amination of a Benzoic Acid
This protocol demonstrates a powerful, metal-free approach for the direct amination of benzoic acids, which act as their own directing group. It is adapted from work by the Jolit and Glorius groups, showcasing the rearrangement of acyl O-hydroxylamines.[5][7]
Causality and Experimental Choices:
-
Reagent Synthesis: The active aminating agent, an aromatic acyl O-hydroxylamine, is synthesized in a straightforward first step from the corresponding benzoic acid.
-
Acid Promoter: Trifluoroacetic acid (TFA) is critical for generating the active aminating species and promoting the rearrangement.[7]
-
Solvent: Dichloroethane (DCE) is a common solvent that performs well in these reactions.
-
Simplicity: The procedure is notable for its operational simplicity and does not require the strict exclusion of air or moisture.[7]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | Purity |
| Substituted Benzoic Acid | Starting Material | Alfa Aesar | >98% |
| Hydroxylamine Hydrochloride | NH2OH source | Sigma-Aldrich | >99% |
| EDC Hydrochloride | Coupling Agent | Combi-Blocks | >98% |
| Dichloromethane (DCM) | Solvent for Step 1 | Fisher | ACS Grade |
| Trifluoroacetic Acid (TFA) | Acid Promoter | Oakwood Chemical | >99% |
| 1,2-Dichloroethane (DCE) | Solvent for Step 2 | Acros Organics | >99.5% |
| Saturated NaHCO3 solution | Aqueous solution for workup | - | - |
Step-by-Step Procedure:
Step A: Synthesis of the Acyl O-Hydroxylamine Intermediate
-
To a round-bottom flask, add the benzoic acid (1.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv), and EDC hydrochloride (1.2 mmol, 1.2 equiv).
-
Add dichloromethane (5 mL) and stir the resulting suspension at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over Na2SO4, and concentrate to yield the crude acyl O-hydroxylamine, which can often be used directly in the next step.
Step B: ortho-Amination via Rearrangement
-
Dissolve the crude acyl O-hydroxylamine from Step A (approx. 1.0 mmol) in 1,2-dichloroethane (5 mL).
-
Add trifluoroacetic acid (3.0 mmol, 3.0 equiv) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify by column chromatography to obtain the anthranilic acid product.
Caption: General experimental workflow for C-H amination reactions.
Part IV: Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature, screening different solvents (e.g., DCE, MeCN, t-AmylOH), or trying a different base (e.g., KOAc, NaOAc). The choice of directing group is also critical and may need optimization.
-
Poor Regioselectivity: C-H amination is often governed by the directing group. If a mixture of isomers (ortho, meta, para) is obtained, it indicates that the directed pathway is not fully dominant. A stronger-coordinating directing group may be required. For non-directed reactions, selectivity is governed by electronics and sterics, which can be harder to control.
-
Reagent Instability: Some hydroxylamine derivatives can be unstable. It is often best to use them fresh or store them under an inert atmosphere at low temperatures. Protonated salts (e.g., hydrochlorides) are typically more stable and bench-stable.[9]
-
Competing Halogenation: In metal-catalyzed reactions, if halide salts are present as additives or on the catalyst precursor (e.g., [RhCp*Cl2]2), competitive C-H halogenation can sometimes be observed. Using halide-free precursors or additives can mitigate this.
References
-
Ng, K. H., Zhou, Z., & Yu, W. Y. (2012). Rhodium(III)-catalyzed intermolecular direct amination of aromatic C-H bonds with N-chloroamines. Organic Letters, 14(1), 272–275. [Link][8][10]
-
Reddy, B. V. S., et al. (2013). Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis. Angewandte Chemie International Edition, 52(30), 7896-7899. [Link][11]
-
Jolit, A., & Glorius, F. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science, 14(35), 9574–9579. [Link][5][6]
-
Ng, K. H., Zhou, Z., & Yu, W. Y. (2011). Rhodium(III)-Catalyzed Intermolecular Direct Amination of Aromatic C–H Bonds with N-Chloroamines. Organic Letters, 14(1), 272-275. [Link][10]
-
Du Bois, J. (2011). Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758–762. [Link][1][3]
-
Jolit, A., & Glorius, F. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science, 14(35), 9574-9579. [Link][6][7]
-
Yoo, E. J., & Chen, M. S. (2008). Pd(II)-catalyzed cross-coupling of sp3 C-H Bonds with sp2 and sp3 boronic acids using air as the oxidant. Journal of the American Chemical Society, 130(49), 16530-16531. [Link][12]
-
Patureau, F. W., & Glorius, F. (2011). Rh[III]-Catalyzed Direct C–H Amination Using N-Chloroamines at Room Temperature. Organic Letters, 14(1), 272-275. [Link][3]
-
Jolit, A., & Glorius, F. (2023). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. ResearchGate. [Link][7]
-
Daugulis, O., et al. (2011). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Angewandte Chemie International Edition, 50(5), 1222-1224. [Link][13]
-
Fantauzzi, S., & Caselli, A. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au. [Link][9]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium-catalyzed ligand-directed C–H functionalization reactions. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link][2]
-
Bunescu, A. (2011). Palladium Catalyzed C-H Amination. EPFL. [Link][14]
-
Unknown Author. (2021). Hydroxylamine-Mediated C-C Amination via an Aza-Hock Rearrangement. Synfacts, 18(01), 0081. [Link][15]
-
Wikipedia contributors. (2024). Hydroxylamine. In Wikipedia, The Free Encyclopedia. [Link][4]
-
Roithová, J., et al. (2016). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions, 45(48), 19411-19421. [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 5. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(III)-catalyzed intermolecular direct amination of aromatic C-H bonds with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pr.ibs.re.kr [pr.ibs.re.kr]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-Heterocycles via Radical Cascade Cyclization of O-[(2-phenylphenyl)methyl]hydroxylamine Derivatives
Abstract & Introduction
Nitrogen-containing heterocycles (N-heterocycles) form the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products, making their synthesis a central focus of modern organic chemistry.[1] Among the diverse strategies for their construction, methods involving radical intermediates offer unique pathways for the formation of complex molecular architectures from simple precursors. This guide details the application of O-[(2-phenylphenyl)methyl]hydroxylamine and its derivatives as powerful precursors for the synthesis of N-heterocycles.
The core of this methodology lies in the strategic cleavage of the weak N-O bond (bond dissociation energy ≈ 57 kcal/mol), which serves as a reliable trigger for generating nitrogen-centered radicals.[2] These radicals can then be guided through intramolecular cascade cyclizations to build intricate polycyclic systems in a single, efficient step. Specifically, the O-[(2-phenylphenyl)methyl] group is not merely a protecting group but an active participant in the cascade, enabling the synthesis of valuable scaffolds such as dihydrophenanthridines. This document provides an in-depth look at the mechanistic underpinnings, a detailed experimental protocol for a cascade reaction, and data on the reaction's scope for researchers in organic synthesis and drug development.
Core Principle: Aminyl Radical Generation and Cascade Cyclization
The synthetic utility of O-substituted hydroxylamines stems from the inherent weakness of the N-O sigma bond.[2] This bond can be homolytically cleaved under relatively mild conditions using a single-electron transfer (SET) oxidant, such as an iron(III) or copper(II) salt, to generate a key aminyl radical intermediate.
The O-[(2-phenylphenyl)methyl]hydroxylamine scaffold is ingeniously designed for cascade reactions. Once the aminyl radical is formed, it undergoes a sequence of intramolecular cyclizations:
-
Initial C-N Bond Formation: The nitrogen-centered radical rapidly adds to a tethered unsaturated moiety (e.g., an allyl group) in a highly favored 5-exo-trig cyclization, forming a five-membered ring and transferring the radical to a carbon atom.
-
Cascade C-C Bond Formation: The newly formed carbon-centered radical then participates in a second intramolecular cyclization, adding to the proximate phenyl ring of the biphenyl system.
-
Termination/Rearomatization: The final radical intermediate is oxidized to a stable cationic species, which then undergoes deprotonation to yield the final, aromatized polycyclic N-heterocycle.
This cascade transforms a linear precursor into a complex, fused heterocyclic system in one pot, demonstrating high atom economy and synthetic efficiency.
Caption: General mechanistic pathway for the cascade cyclization.
Application Protocol: Synthesis of Dihydrophenanthridine Derivatives
This section provides a detailed, two-part protocol for the synthesis of a dihydrophenanthridine derivative, a scaffold of significant interest in medicinal chemistry. The first part covers the preparation of the hydroxylamine precursor, and the second details the key iron-catalyzed cascade cyclization.
Protocol 1: Synthesis of the Precursor Substrate
The precursor, N-allyl-N-((2'-cyanobiphenyl-2-yl)methyl)acetamide, is first synthesized and then reacted with the hydroxylamine reagent. The subsequent cyclization target is generated from the reaction of an appropriate carbonyl compound with O-[(2-phenylphenyl)methyl]hydroxylamine. For this guide, we will focus on a representative cascade substrate derived from an active methine compound bearing both an allyl group and a phenyl group.[3]
Workflow for Precursor Synthesis
Caption: Workflow for synthesizing the radical cascade precursor.
Protocol 2: Iron(III)-Mediated Radical Cascade Cyclization
This protocol describes the oxidative cyclization of an N-allyl-N-(2-phenylbenzyl) active methine compound to form a substituted dihydrophenanthridine derivative. The method utilizes iron(III) chloride as a mild and economical oxidant to initiate the radical cascade.[3]
Materials and Equipment:
-
N-allyl-N-(2-phenylbenzyl) precursor substrate (1.0 equiv)
-
Anhydrous iron(III) chloride (FeCl₃) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere of nitrogen, add the N-allyl-N-(2-phenylbenzyl) precursor substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous DCM (e.g., 10 mL) via syringe to dissolve the substrate. Stir the solution at room temperature.
-
Initiation: In a separate vial, weigh anhydrous FeCl₃ (0.44 mmol, 2.2 equiv) under a stream of nitrogen to minimize exposure to atmospheric moisture. Add the solid FeCl₃ to the reaction mixture in one portion.
-
Causality Note: FeCl₃ acts as the single-electron oxidant to initiate the reaction by oxidizing the precursor to generate the key radical intermediate. Anhydrous conditions are critical as moisture can quench the reaction and deactivate the catalyst.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:5 Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The product is typically eluted with a gradient of ethyl acetate in hexanes to afford the desired dihydrophenanthridine derivative as a solid or oil.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Scope and Data
The described cascade cyclization is tolerant of a variety of functional groups. The following table summarizes a representative scope for this transformation, highlighting the versatility of the method for generating structurally diverse N-heterocycles.
| Entry | R¹ Group (on Allyl) | R² Group (on Benzyl) | Product Structure | Yield (%) |
| 1 | H | H | Dihydrophenanthridine | 75 |
| 2 | Me | H | Methyl-substituted Dihydrophenanthridine | 71 |
| 3 | H | 4-MeO | Methoxy-substituted Dihydrophenanthridine | 68 |
| 4 | H | 4-Cl | Chloro-substituted Dihydrophenanthridine | 78 |
| 5 | Ph | H | Phenyl-substituted Dihydrophenanthridine | 65 |
Note: Yields are representative and based on published methodologies for similar radical cascade reactions.[3] Electron-donating groups on the aryl ring may slightly decrease yields, while electron-withdrawing groups are generally well-tolerated.
Conclusion & Future Outlook
The use of O-[(2-phenylphenyl)methyl]hydroxylamine derivatives provides a robust and efficient platform for the synthesis of complex N-heterocyclic scaffolds. The iron-mediated radical cascade cyclization highlighted in this guide demonstrates how a simple, linear precursor can be transformed into a valuable dihydrophenanthridine core through a sequence of predictable and high-yielding intramolecular reactions. This methodology offers significant advantages in terms of step economy and the ability to rapidly build molecular complexity. The operational simplicity and use of an inexpensive oxidant make this approach highly attractive for applications in both academic research and industrial drug development for the discovery of novel bioactive agents.
References
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]
-
Recent Advances in the Synthesis of Heterocycles from Oximes. ResearchGate. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Latvian Institute of Organic Synthesis. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. MDPI. [Link]
Sources
using O-[(2-phenylphenyl)methyl]hydroxylamine as a directing group in organic synthesis
Application Note: High-Precision C–H Activation Using -[(2-Phenylphenyl)methyl]hydroxylamine
Introduction & Strategic Value
In the field of C–H functionalization, the choice of Directing Group (DG) dictates regioselectivity, catalyst compatibility, and downstream utility.
Key Advantages:
-
Steric Shielding: The bulky ortho-phenyl substituent on the benzyl ring creates a crowded environment around the metal center. This effectively suppresses over-reaction (e.g., preventing bis-functionalization) and enhances regioselectivity for distal or less hindered C–H bonds.
-
Mild Cleavability: Unlike
-methyl groups (which require harsh reductive cleavage) or simple -benzyl groups (which can be stubborn), the biphenyl-2-ylmethyl ether bond is susceptible to mild hydrogenolysis or acid-mediated cleavage due to the stabilization provided by the extended biaryl system. -
Lipophilicity: The group significantly increases the solubility of polar hydroxamic acid/oxime intermediates in non-polar organic solvents (DCE, Toluene), facilitating catalysis.
Synthesis of the Reagent ( -BPBn-NH )
Since
Reaction Scheme
Step 1: Alkylation of
Protocol 1: Preparation of -[(2-phenylphenyl)methyl]hydroxylamine
Materials:
- -Hydroxyphthalimide (1.0 equiv)
-
2-(Bromomethyl)biphenyl (1.0 equiv) [CAS: 14657-37-5]
-
Triethylamine (Et
N) (1.2 equiv) -
Hydrazine monohydrate (2.5 equiv)
-
Solvents: DMF (anhydrous), CH
Cl , Ethanol.
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve
-hydroxyphthalimide (16.3 g, 100 mmol) in anhydrous DMF (100 mL). -
Add Et
N (16.7 mL, 120 mmol) and stir for 10 min at Room Temperature (RT) until the solution turns deep red/orange. -
Add 2-(bromomethyl)biphenyl (24.7 g, 100 mmol) dropwise.
-
Stir the mixture at 60 °C for 4 hours. Monitoring by TLC (Hexane/EtOAc 3:1) should show consumption of the bromide.
-
Workup: Pour into ice water (500 mL). Filter the white precipitate, wash with water and cold ethanol. Dry under vacuum to yield the phthalimide intermediate.
-
-
Deprotection:
-
Suspend the intermediate in Ethanol (200 mL).
-
Add hydrazine monohydrate (12.5 mL, 250 mmol).
-
Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to RT and filter off the solids.
-
Concentrate the filtrate. Dissolve the residue in CH
Cl (100 mL) and wash with 1M NaOH (to remove any phthalimide byproducts) and Brine. -
Dry over Na
SO , filter, and concentrate. -
Purification: If necessary, purify by flash chromatography (Hexane/EtOAc) or convert to the HCl salt by adding 4M HCl in Dioxane.
-
Yield Expectation: 75–85% overall yield.
Characterization:
Installation on Substrates
The reagent acts as a nucleophile to install the DG on ketones/aldehydes (forming oximes) or carboxylic acids (forming hydroxamic acids).
Protocol 2: Synthesis of -BPBn Hydroxamic Acids (For Amide-Directed C–H Activation)
Scope: Conversion of carboxylic acids to protected hydroxamates.
-
Dissolve Carboxylic Acid (1.0 mmol) in CH
Cl (5 mL). -
Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min. -
Add
-BPBn-NH (1.1 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv). -
Stir at RT for 4–12 hours.
-
Workup: Dilute with CH
Cl , wash with 1M HCl, sat. NaHCO , and Brine. -
Result: The
-( -biphenyl-2-ylmethyl) hydroxamic acid is ready for C–H activation.
C–H Activation Protocol
This section details a representative Rh(III)-catalyzed C–H activation/annulation with an alkyne to form an isoquinolone. The bulky DG prevents bis-annulation.
Mechanism & Logic
The
Protocol 3: Rh(III)-Catalyzed Isoquinolone Synthesis
Reagents:
-
Substrate:
-BPBn Hydroxamic Acid (0.2 mmol) -
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (0.24 mmol)
-
Catalyst: [Cp*RhCl
] (2.5 mol%) -
Additive: CsOAc (30 mol%) (Acts as a carboxylate base for CMD mechanism)
-
Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) (2.0 mL)
-
Temperature: 60–80 °C
Step-by-Step:
-
Setup: In a screw-cap vial, combine the hydroxamic acid, alkyne, [Cp*RhCl
] (3.1 mg), and CsOAc (11.5 mg). -
Solvent: Add MeOH (2.0 mL). The bulky substrate may require brief sonication to dissolve.
-
Reaction: Seal and stir at 60 °C for 16 hours.
-
Monitoring: Check TLC. The N–O bond is preserved in this reaction (it is an external oxidant-free annulation where the N–O bond acts as an internal oxidant ONLY if specific conditions are used; here we assume a redox-neutral annulation retaining the N-O fragment or oxidative annulation with Cu(OAc)
if N-H free product is desired. Note: For standard isoquinolone synthesis retaining the DG, use the conditions above. To cleave the N-O bond in-situ, add Cu(OAc) (2.0 equiv). -
Workup: Evaporate solvent and purify by column chromatography.
Cleavage of the Directing Group
The primary value of the
Protocol 4: Catalytic Hydrogenolysis (Traceless Removal)
This method cleaves the N–O bond to yield the free amide/lactam (if the N-O bond was retained) or removes the benzyl group to yield the
Target: Removal of the (2-phenylphenyl)methyl group.
-
Dissolution: Dissolve the C–H functionalized product (0.1 mmol) in Methanol/EtOAc (1:1, 2 mL).
-
Catalyst: Add 10% Pd/C (20 mg, ~10 wt% loading).
-
Hydrogenation: Purge with H
(balloon pressure) or use a Parr shaker at 40 psi. -
Conditions: Stir at RT for 4–12 hours. If the group is stubborn, add 1 drop of concentrated HCl or warm to 50 °C.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Result: The filtrate contains the free amide/lactam (N–H) or hydroxamic acid (N–OH) depending on the degree of reduction. Note: The biphenyl-2-ylmethyl group is cleaved as 2-methylbiphenyl.
Visualization & Mechanism
Workflow Diagram
The following diagram illustrates the complete lifecycle of the directing group.
Caption: Lifecycle of the O-BPBn directing group from installation to traceless removal.
Catalytic Cycle (Rh-Catalyzed)
The steric bulk of the ortho-phenyl group prevents the formation of "over-crowded" intermediates.
Caption: Simplified Rh(III) catalytic cycle. The O-BPBn group directs the metal while its bulk controls the insertion step.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric bulk impeding coordination. | Increase Temp to 100 °C; switch solvent to TFE (Trifluoroethanol) to stabilize the cationic Rh species. |
| Bis-alkylation | (Rare with this DG) Catalyst too active. | The O-BPBn group is designed to prevent this. If it occurs, lower catalyst loading to 1 mol%. |
| Incomplete Cleavage | Poisoned Pd catalyst. | Use Pd(OH) |
| Poor Solubility | Hydroxamic acid is too polar. | The O-BPBn group usually solves this. If still insoluble, use DCE/HFIP mixtures. |
References
-
General Review on Hydroxylamine Directing Groups
-
Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc.2015 , 137, 11876. Link
-
- Cleavage of Benzylic Ethers: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (See section on O-Benzyl cleavage).
-
Rh(III)
-
Too, P. C., et al. "Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Oximes and Alkynes." Angew. Chem. Int. Ed.2011 , 50, 7171. Link
-
-
Synthesis of O-Substituted Hydroxylamines
-
Albrecht, S., et al. "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis2006 , 1635. Link
-
reaction conditions for O-[(2-phenylphenyl)methyl]hydroxylamine with aldehydes
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Synthesis of O-[(2-Phenylphenyl)methyl]oxime Ethers from Aldehydes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of O-Arylmethyl Oxime Ethers in Chemistry
O-substituted oximes, particularly those bearing sterically demanding or functionally rich groups like the 2-phenylphenylmethyl (biphenylmethyl) moiety, are of significant interest in medicinal chemistry and materials science. They serve as robust chemical handles, bioisosteres for other functional groups, and key intermediates in the synthesis of complex nitrogen-containing molecules. The reaction between an O-substituted hydroxylamine and an aldehyde to form an oxime ether is a fundamental transformation, yet its efficiency is highly dependent on a nuanced understanding of the reaction conditions.[1][2]
This guide provides a detailed exploration of the reaction between O-[(2-phenylphenyl)methyl]hydroxylamine and various aldehydes. As senior application scientists, we move beyond simple step-by-step instructions to elucidate the underlying chemical principles that govern the choice of solvents, catalysts, and reaction parameters. The protocols herein are designed to be self-validating, providing researchers with a reliable framework for synthesizing these valuable compounds with high yield and purity.
Reaction Mechanism: A Tale of Two Steps
The formation of an oxime ether is a classic condensation reaction that proceeds in two primary stages: nucleophilic addition followed by dehydration.[3][4]
-
Nucleophilic Addition: The nitrogen atom of O-[(2-phenylphenyl)methyl]hydroxylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde. This step is often facilitated by a mildly acidic medium, which protonates the carbonyl oxygen, rendering the carbon even more electrophilic.[5] This initial attack forms a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime ether.[3][4] This dehydration step is the rate-limiting part of the reaction and is effectively catalyzed by acid.
The pH of the reaction medium is critical. The medium must be acidic enough to catalyze dehydration but not so acidic as to fully protonate the hydroxylamine, which would render it non-nucleophilic and halt the initial addition step.[5] This delicate balance is key to optimizing the reaction.
Figure 1: General mechanism for oxime ether formation.
Optimizing Reaction Parameters: The Scientist's Toolkit
The success of the oximation reaction hinges on the careful selection of several key parameters. Given that O-[(2-phenylphenyl)methyl]hydroxylamine is typically supplied as a hydrochloride salt to improve stability, its in-situ neutralization is a primary consideration.
| Parameter | Common Choices | Rationale & Expert Insights |
| Base | Pyridine, Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | The base is crucial for neutralizing the hydrochloride salt, liberating the free hydroxylamine to act as a nucleophile. Pyridine is an excellent choice as it can serve as both a weak base and a solvent, simplifying the reaction setup.[6] Inorganic bases like Na₂CO₃ or K₂CO₃ are effective, cost-efficient, and easily removed during aqueous workup, making them suitable for larger-scale reactions.[7][8] |
| Solvent | Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Solvent choice depends on the solubility of the aldehyde and the desired reaction temperature. Protic solvents like ethanol and methanol are often preferred as they can facilitate the necessary proton transfers in the mechanism and effectively dissolve the hydroxylamine salt.[6] For water-sensitive substrates, aprotic solvents like DCM or THF are more appropriate.[6][8] |
| Temperature | Room Temperature (20-25°C) to Reflux | Most oximations proceed efficiently at room temperature. However, for sterically hindered aldehydes or less reactive electron-rich aldehydes, gentle heating or reflux may be required to drive the dehydration step to completion.[6][9] Reaction progress should always be monitored by Thin Layer Chromatography (TLC). |
| Reaction Time | 1 to 24 hours | Reaction times are highly substrate-dependent. Aromatic aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups. Aliphatic aldehydes are also generally very reactive.[10] Monitoring by TLC is essential to determine the point of completion and avoid potential side reactions or degradation. |
General Protocol for Oximation
This protocol provides a robust starting point for the reaction of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride with a variety of aldehydes.
Figure 2: Standard experimental workflow for oxime ether synthesis.
Detailed Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde O-[(2-phenylphenyl)methyl]oxime
This procedure details the synthesis using 4-chlorobenzaldehyde as a representative aromatic aldehyde.
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride (1.1 mmol, 261.3 mg)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Methanol (MeOH) (10 mL)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol) and O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride (261.3 mg, 1.1 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask and stir to dissolve the solids.
-
Base Addition: Add anhydrous potassium carbonate (276.4 mg, 2.0 mmol) to the stirring solution. The use of an inorganic base in a protic solvent is a highly effective and green approach.[6]
-
Reaction: Stir the resulting suspension vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot indicates the reaction is nearing completion. This typically takes 2-4 hours.
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add Ethyl Acetate (20 mL) and water (20 mL). Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). This removes any unreacted acidic or basic species.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).
-
-
Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the product as a white solid or colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The synthesis of O-[(2-phenylphenyl)methyl]oxime ethers is a straightforward yet versatile reaction for professionals in drug discovery and chemical research. By understanding the fundamental mechanism and the role of each reaction parameter—from the choice of base and solvent to the reaction temperature—researchers can reliably and efficiently synthesize a diverse library of oxime ethers. The protocols provided here, grounded in established chemical principles, offer a dependable foundation for achieving high yields and purity for a wide range of aldehyde substrates.
References
-
Title: SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE Source: Rasayan J. Chem. URL: [Link]
-
Title: Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Product Class 15: Oximes Source: Science of Synthesis URL: [Link]
-
Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters Source: Synfacts URL: [Link]
- Title: Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub Source: Google Patents URL
-
Title: Green Approach for Synthesis of Oximes by Using Natural Acids Source: International Journal of Creative Research Thoughts URL: [Link]
-
Title: Different approaches for oxime (ether) synthesis. Source: ResearchGate URL: [Link]
-
Title: Oxime formation Source: Organic Chemistry URL: [Link]
-
Title: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Source: Indian Academy of Sciences URL: [Link]
-
Title: Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) Source: InCatT - Innovative Catalyst Technologies URL: [Link]
-
Title: Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid Source: Oriental Journal of Chemistry URL: [Link]
-
Title: An Efficient Procedure for Synthesis of Oximes by Grinding Source: Organic Chemistry: An Indian Journal URL: [Link]
-
Title: Submitted by Francis Loiseau and André M. Beauchemin Source: Organic Syntheses Procedure URL: [Link]
- Title: Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted Source: Google Patents URL
-
Title: N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines Source: NIH National Library of Medicine URL: [Link]
-
Title: One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides Source: ResearchGate URL: [Link]
-
Title: Aldehydes and ketones react with hydroxylamine to form Source: Filo URL: [Link]
-
Title: One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potasium carbonate and alkyl halides Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: O-Benzylhydroxylamine Hydrochloride Source: ResearchGate URL: [Link]
-
Title: Action of Hydroxylamine on Aldehyde and Ketone Source: YouTube URL: [Link]
-
Title: One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Simple Preparation of O-Substituted Hydroxylamines from Alcohols Source: ResearchGate URL: [Link]
-
Title: The reaction of an aldehyde with hydroxylamine gives a product which is called Source: NEET coaching URL: [Link]
-
Title: Why aldehyde reacts with NH2OH in acidic medium| aldehyde and ketone class 12 | with hydroxylamine Source: YouTube URL: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Oxime formation [quimicaorganica.org]
- 3. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. yccskarad.com [yccskarad.com]
Application Note: Total Synthesis and Medicinal Chemistry Applications of O-[(2-phenylphenyl)methyl]hydroxylamine
Executive Summary & Structural Rationale
O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-2-ylmethyl)hydroxylamine) is a highly specialized, bifunctional building block utilized extensively in modern total synthesis and drug discovery.
From a physicochemical perspective, this molecule offers two critical features:
-
The Biphenyl-2-ylmethyl Scaffold : The ortho-substituted biphenyl system creates a unique, non-planar dihedral angle. This steric bulk and intense lipophilicity are highly prized for occupying deep, hydrophobic protein pockets (such as the P2/P4 pockets in Bcl-xL or the active site of Indoleamine 2,3-dioxygenase)[1].
-
The Hydroxylamine Moiety (-O-NH₂) : The adjacent oxygen atom donates electron density to the nitrogen via the alpha-effect, making the primary amine exceptionally nucleophilic. This allows for rapid condensation with electrophiles even under mild conditions, preventing the degradation of sensitive complex intermediates.
Key Applications in Drug Development
A. Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
IDO is an enzyme that degrades L-tryptophan into kynurenines, a pathway hijacked by tumor cells to induce immune tolerance and suppress T-cell proliferation. O-[(2-phenylphenyl)methyl]hydroxylamine is a critical precursor in the synthesis of highly potent IDO inhibitors[2]. By condensing this hydroxylamine with functionalized aldehydes or ketones, medicinal chemists generate stable oxime ethers that competitively bind to the IDO active site, thereby restoring T-cell mediated anti-tumor immunity [3].
B. Hydroxamic Acid Esters for Epigenetic Modulation
Hydroxamic acids are classic zinc-binding pharmacophores used in Histone Deacetylase (HDAC) inhibitors and angiogenesis inhibitors. Reacting O-[(2-phenylphenyl)methyl]hydroxylamine with activated carboxylic acids yields N-(biphenyl-2-ylmethoxy)amides. The biphenyl ether linkage provides metabolic stability against rapid hydrolysis in vivo, a common pitfall of standard hydroxamic acids[4].
Synthetic Workflows & Logical Relationships
Synthetic workflows for O-[(2-phenylphenyl)methyl]hydroxylamine in drug discovery.
Quantitative Data: Reaction Optimization
To maximize the yield of oxime ethers—especially when dealing with sterically hindered ketones—the balance between carbonyl activation and hydroxylamine nucleophilicity is paramount. Table 1 summarizes the optimization matrix.
Table 1: Optimization of Oxime Condensation Conditions
| Solvent | Catalyst (Equivalents) | Temperature | Time (h) | Conversion (%) | E/Z Ratio |
| Ethanol | None | Reflux (78 °C) | 24 | < 20 | N/A |
| Ethanol | Acetic Acid (0.1) | Reflux (78 °C) | 12 | 85 | 3:1 |
| Methanol | Acetic Acid (0.1) | Reflux (65 °C) | 12 | 78 | 2.5:1 |
| THF | PPTS (0.05) | 65 °C | 8 | 94 | 4:1 |
| DCM | BF₃·OEt₂ (0.05) | 25 °C | 4 | 45 (Decomp.) | N/A |
Data Insight: Pyridinium p-toluenesulfonate (PPTS) in THF provides the optimal pH window (~4.5). Strong Lewis acids like BF₃·OEt₂ lead to the competitive cleavage of the sensitive N-O bond.
Experimental Methodologies & Self-Validating Protocols
Protocol A: Synthesis of Biphenyl-2-ylmethyl Oxime Ethers
Objective: High-yielding condensation of O-[(2-phenylphenyl)methyl]hydroxylamine with a target ketone to yield an IDO inhibitor precursor.
Causality & Rationale: While the alpha-effect makes the hydroxylamine highly nucleophilic, sterically hindered ketones require electrophilic activation. If the reaction pH drops below 4.0, the hydroxylamine becomes fully protonated (forming an unreactive ammonium salt). Using a mild acid catalyst (PPTS) precisely activates the carbonyl oxygen without neutralizing the nucleophile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the target ketone (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add O-[(2-phenylphenyl)methyl]hydroxylamine (1.2 mmol, 1.2 eq) to the stirring solution.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.05 mmol, 0.05 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 8 hours.
-
Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the PPTS. Extract with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation & Quality Control:
-
TLC Monitoring: The reaction is self-validating via TLC; the disappearance of the UV-active ketone and the emergence of a less polar spot indicates successful oxime formation.
-
NMR Confirmation: Successful condensation is validated by ¹H NMR; the benzylic -CH₂- protons of the biphenyl-2-ylmethyl group will undergo a diagnostic downfield shift (typically from ~4.0 ppm to ~5.2 ppm) upon oxime formation.
Protocol B: Synthesis of N-(Biphenyl-2-ylmethoxy)amides (Hydroxamate Esters)
Objective: N-acylation of the hydroxylamine to form stable hydroxamic acid derivatives for epigenetic targeting.
Causality & Rationale: Reacting a hydroxylamine with an acyl chloride generates HCl as a byproduct. If left un-scavenged, HCl will protonate the remaining starting material, halting the reaction at 50% conversion, and can promote auto-catalytic cleavage of the N-O bond. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an efficient proton sponge.
Step-by-Step Methodology:
-
Preparation: Dissolve O-[(2-phenylphenyl)methyl]hydroxylamine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under argon.
-
Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) and cool the reaction flask to 0 °C using an ice-water bath. Cooling is critical to prevent exothermic over-acylation (forming N,O-diacylated impurities).
-
Acylation: Dissolve the target acyl chloride (1.1 mmol, 1.1 eq) in DCM (2 mL) and add it dropwise over 15 minutes.
-
Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature over 2 hours.
-
Workup: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove excess DIPEA, followed by saturated NaHCO₃ (10 mL) to remove residual acids.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.
Self-Validation & Quality Control:
-
Aqueous Wash Validation: The sequential acidic and basic washes act as a self-purifying system. If the product precipitates during the HCl wash, it indicates incomplete acylation (free amine remaining).
-
Mass Spectrometry: LC-MS should display the [M+H]⁺ peak of the mono-acylated product. The absence of an [M+Acyl+H]⁺ peak validates that the 0 °C temperature control successfully prevented over-acylation.
References
- Title: WO2009073620A2 - Ido inhibitors Source: Google Patents URL
- Title: CA2707308A1 - Ido inhibitors Source: Google Patents URL
- Title: WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof Source: Google Patents URL
- Title: US8946223B2 - Substituted hydroxamic acids and uses thereof Source: Google Patents URL
Sources
solvent selection for reactions involving O-[(2-phenylphenyl)methyl]hydroxylamine
Application Note: Solvent Optimization and Reaction Workflows for O-[(2-Phenylphenyl)methyl]hydroxylamine
Introduction & Chemical Profiling
O-[(2-phenylphenyl)methyl]hydroxylamine (also referred to as biphenyl-2-ylmethoxyamine) is a specialized alkoxyamine utilized in advanced drug development, bioconjugation, and the synthesis of sterically hindered alkoxyamides. Unlike standard O-benzylhydroxylamine, the ortho-phenyl substitution on the benzyl ring creates a highly lipophilic and sterically bulky microenvironment around the reactive aminooxy group. This structural modification drastically reduces its aqueous solubility (1[1]), demanding precise solvent selection to prevent reagent precipitation, overcome steric hindrance, and ensure favorable reaction kinetics.
Mechanistic Causality in Solvent Selection
As an Application Scientist, solvent selection cannot be arbitrary; it must be driven by the mechanistic demands of the target reaction.
Oxime Ligation Kinetics: Oxime formation proceeds via a two-step mechanism: nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the stable oxime. The dehydration step is typically rate-limiting near neutral pH. While protic solvents (like Methanol) accelerate this step via hydrogen-bonding stabilization of the leaving hydroxyl group, the extreme lipophilicity of the biphenyl moiety restricts their exclusive use in bioconjugation. Therefore, a biphasic or co-solvent system (e.g., DMSO/Aqueous Buffer) is mandatory. The addition of aniline or boronic acids can further facilitate rapid condensation at neutral pH without compromising the solubility of the alkoxyamine (2[2]).
Amidation and Peptide Coupling: When synthesizing alkoxyamides, the hydroxylamine acts as a nucleophile attacking an activated carboxylic ester. Protic solvents are strictly prohibited here, as they will competitively solvolyze the activated ester intermediate. Dichloromethane (DCM) is the optimal solvent, providing superior aprotic solvation for the bulky biphenyl group while maximizing the efficiency of coupling reagents like o-NosylOXY, EDC, or HATU (3[3]).
Quantitative Data: Solvent Performance Matrix
| Solvent System | Dielectric Constant (ε) | Alkoxyamine Solubility | Optimal Reaction Type | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.93 | Excellent (>100 mg/mL) | Amidation / Esterification | Aprotic nature prevents quenching of coupling reagents; excellent solvation of the bulky biphenyl moiety. |
| Methanol (MeOH) | 32.7 | Good (~50 mg/mL) | Small Molecule Oxime Ligation | Protic solvent H-bonds with the carbinolamine leaving group (-OH), accelerating the rate-determining dehydration step. |
| DMSO / Aqueous Buffer (1:19) | ~70 (mixed) | Moderate (Requires DMSO stock) | Bioconjugation (Oxime) | DMSO overcomes the lipophilicity of the biphenyl ring, while the aqueous buffer maintains biomolecule stability. |
| Tetrahydrofuran (THF) | 7.58 | Excellent | Mitsunobu / Alkylation | Solubilizes both the hydroxylamine and phosphine reagents; aprotic environment stabilizes zwitterionic intermediates. |
Process Visualizations
Fig 1. Mechanistic pathway of oxime ligation and solvent influence.
Fig 2. Solvent selection decision tree for biphenyl-2-ylmethoxyamine workflows.
Experimental Protocols
Protocol A: Chemoselective Oxime Ligation in Co-Solvent Systems
Objective: Conjugation of O-[(2-phenylphenyl)methyl]hydroxylamine to a ketone/aldehyde-bearing biomolecule or peptide. Causality: Direct addition of the highly hydrophobic alkoxyamine to an aqueous buffer causes immediate precipitation. This protocol utilizes a "solvent-drop" method where the alkoxyamine is pre-dissolved in DMSO to ensure homogenous distribution before encountering the aqueous phase.
-
Stock Preparation: Prepare a 100 mM stock of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride in anhydrous DMSO.
-
Substrate Preparation: Dissolve the carbonyl-bearing peptide/substrate (1 mM) in 10 mM phosphate buffer (pH 7.0) or sodium acetate buffer (pH 4.5). Add 10–100 mM aniline as a nucleophilic catalyst.
-
Reaction Initiation: Add the alkoxyamine DMSO stock to the aqueous mixture to achieve a final concentration of 5 mM (resulting in 5% DMSO v/v final).
-
Incubation & Monitoring: Incubate at room temperature under an O₂ atmosphere (if coupled with oxidative protocols). Monitor the extent of the reaction by LC-MS at 214 nm (4[4]).
-
Self-Validation Check: The reaction should reach >90% conversion within 2-4 hours. If the solution turns turbid upon alkoxyamine addition, the substrate concentration is too high relative to the organic phase; increase the DMSO concentration to 10% v/v and gently vortex.
Protocol B: Amidation via Coupling Reagents in Aprotic Solvents
Objective: Synthesis of sterically hindered alkoxyamides from carboxylic acids. Causality: Protic solvents quench activated esters. DCM provides an optimal aprotic environment that fully solubilizes the bulky biphenyl-2-ylmethyl group while maximizing the efficiency of coupling reagents.
-
Pre-Activation: To a solution of the carboxylic acid (1.0 equiv) and coupling reagent (e.g., o-NosylOXY or EDC/HOBt, 1.0 equiv) in anhydrous DCM (2 mL/mmol), add N,N-diisopropylethylamine (DIPEA) (1.1 equiv).
-
Intermediate Formation: Stir the mixture for 3–5 minutes at 25 °C to ensure complete pre-activation to the active ester. Do not exceed 10 minutes to prevent ester degradation.
-
Nucleophile Preparation: In a separate dry vial, dissolve O-[(2-phenylphenyl)methyl]hydroxylamine (1.1 equiv) and DIPEA (1.1 equiv) in 1 mL of anhydrous DCM.
-
Coupling: Add the hydroxylamine solution dropwise to the pre-activated acid mixture. Stir at 25 °C for 2–3 hours.
-
Self-Validation Check: Perform TLC or LC-MS analysis. The complete disappearance of the activated ester intermediate (and the parent carboxylic acid) confirms successful nucleophilic attack by the sterically hindered amine. Wash the organic layer with 1M HCl and brine to remove unreacted DIPEA and coupling byproducts before concentration.
References
-
Title: Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides Source: nih.gov URL: [Link]
-
Title: Boronic acids facilitate rapid oxime condensations at neutral pH Source: rsc.org URL: [Link]
-
Title: Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester Source: acs.org URL: [Link]
Sources
- 1. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 2. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine
Welcome to the Technical Support Center for the synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-2-ylmethyl)hydroxylamine). This portal is designed for researchers and drug development professionals seeking to troubleshoot yield bottlenecks, optimize reaction conditions, and scale up their synthetic workflows.
The most reliable pathway for synthesizing this molecule is a modified Gabriel synthesis, which involves the O-alkylation of N-hydroxyphthalimide (NHPI) followed by hydrazinolysis (deprotection) to yield the free hydroxylamine[1]. For pharmaceutical applications, this process must be highly controlled to achieve the >98% purity standard required for medicinal building blocks[2].
Process Overview & Mechanistic Workflow
The synthesis relies on two critical transformations. First, the deprotonation of NHPI generates a highly nucleophilic oxygen species that attacks 2-(bromomethyl)biphenyl via an SN2 mechanism. Second, the phthalimide protecting group is cleaved using hydrazine, releasing the target hydroxylamine.
Caption: Two-step modified Gabriel synthesis workflow for O-[(2-phenylphenyl)methyl]hydroxylamine.
Troubleshooting & Yield Optimization (FAQs)
Q1: During the O-alkylation step, my yield is consistently below 50% and I observe significant formation of 2-phenylbenzyl alcohol. How can I suppress this?
Causality: This side reaction is driven by the competitive hydrolysis of the benzylic bromide. NHPI has a pKa of ~4.6, making it readily deprotonated by mild bases[3]. However, if you are using aqueous bases, highly hygroscopic bases (like wet K₂CO₃), or if your solvent is not strictly anhydrous, hydroxide ions will compete as nucleophiles, converting your starting material into an alcohol. Actionable Fix: Transition to strictly anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF. Alternatively, use an organic, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) in Acetonitrile. DBU provides excellent solubility and rapid kinetics without introducing the risk of moisture-driven hydrolysis.
Q2: I see multiple spots on TLC during the hydrazinolysis step. What is causing incomplete deprotection?
Causality: The cleavage of the phthalimide intermediate proceeds via a cyclic tetrahedral intermediate. If the reaction is run at room temperature or with insufficient equivalents of hydrazine, the intermediate mono-hydrazide can stall. This leaves you with a complex mixture of unreacted starting material, the stalled intermediate, and the final product. Actionable Fix: Ensure you are using at least 2.0 equivalents of hydrazine monohydrate and refluxing the mixture in absolute ethanol (80 °C) for a minimum of 2 hours. The thermal energy is required to force the collapse of the tetrahedral intermediate into the highly stable phthalhydrazide byproduct.
Q3: My final product is a "sticky mixture" that is difficult to purify. How do I efficiently separate the target hydroxylamine from the byproduct without column chromatography?
Causality: Phthalhydrazide is a highly polar, crystalline solid, but it frequently traps the free hydroxylamine base within its matrix during precipitation. Standard filtration often results in significant product loss or contamination. Actionable Fix: Utilize a self-validating acid-base extraction protocol. The target product is a basic amine (pKa of conjugate acid ~4.5–5.0), while phthalhydrazide is slightly acidic.
-
Suspend the crude residue in a non-polar solvent (e.g., diethyl ether) and wash with 5% aqueous Na₂CO₃. The basic aqueous layer will pull the acidic phthalhydrazide away.
-
Extract the organic layer with 1M HCl. The target O-[(2-phenylphenyl)methyl]hydroxylamine will partition entirely into the aqueous layer as a water-soluble hydrochloride salt[4].
-
This orthogonal solubility ensures that only the pure basic amine is isolated.
Quantitative Reaction Parameters
The table below summarizes the causality behind different reagent choices and their impact on the overall yield.
| Reaction Phase | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Target Yield (%) | Primary Failure Mode |
| O-Alkylation | K₂CO₃ (1.5 eq) | DMF | 60 | 4.0 | 85 – 92 | Benzylic hydrolysis (if wet) |
| O-Alkylation | DBU (1.2 eq) | MeCN | 25 | 2.0 | 88 – 95 | Exothermic degradation |
| O-Alkylation | Et₃N (2.0 eq) | CH₂Cl₂ | 25 | 12.0 | 60 – 70 | Incomplete conversion |
| Deprotection | N₂H₄·H₂O (2.0 eq) | EtOH | 80 | 2.0 | 85 – 90 | Phthalhydrazide trapping |
| Deprotection | MeNHNH₂ (1.5 eq) | CH₂Cl₂ | 25 | 12.0 | 80 – 85 | Slower cleavage kinetics |
| Deprotection | 6M HCl (Excess) | AcOH | 100 | 8.0 | 70 – 75 | Ether bond cleavage |
Self-Validating Experimental Protocols
Protocol A: Synthesis of N-((Biphenyl-2-ylmethyl)oxy)phthalimide
-
Preparation: Charge a flame-dried, round-bottom flask with N-hydroxyphthalimide (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
-
Validation Check: The solution must turn a deep, vibrant red. This color change is the self-validating indicator that the highly nucleophilic phthalimide anion has successfully formed.
-
-
Alkylation: Add 2-(bromomethyl)biphenyl (1.05 eq) dropwise to control any mild exotherm.
-
Heating: Elevate the temperature to 60 °C and stir for 4 hours.
-
Validation Check: The deep red color will gradually fade to a pale yellow/colorless solution as the anion is consumed by the SN2 reaction.
-
-
Isolation: Quench the reaction by pouring it into ice water (3x volume of DMF). Filter the resulting white precipitate, wash thoroughly with distilled water to remove DMF/salts, and dry under a vacuum.
Protocol B: Hydrazinolysis and Isolation of the Hydrochloride Salt
-
Reaction: Suspend the intermediate from Protocol A (1.0 eq) in absolute ethanol (0.2 M). Add hydrazine monohydrate (2.0 eq).
-
Cleavage: Heat the mixture to reflux (80 °C) for 2 hours.
-
Validation Check: A voluminous white precipitate (phthalhydrazide) will form as the reaction reaches completion.
-
-
Primary Filtration: Cool the mixture to 0 °C and filter off the precipitate. Wash the filter cake with cold ethanol. Concentrate the filtrate under reduced pressure.
-
Orthogonal Extraction (Crucial Step): Dissolve the concentrated residue in diethyl ether. Wash the organic layer twice with 5% aqueous Na₂CO₃ to remove any residual phthalhydrazide.
-
Salt Formation: Extract the ether layer with 1M HCl (2x). Discard the organic layer. Lyophilize the aqueous layer to yield pure O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride as a white powder.
Diagnostic Decision Tree
Use this diagnostic logic to rapidly identify and resolve yield bottlenecks in your workflow.
Caption: Troubleshooting decision tree for identifying yield bottlenecks in the synthesis.
References
-
SCIRP. "Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis." Scientific Research Publishing. Available at: [Link]
-
Rees, D. C. "O-Benzylhydroxylamine Hydrochloride." Encyclopedia of Reagents for Organic Synthesis, e-EROS. Available at: [Link]
Sources
- 1. O-Decylhydroxylamine CAS 29812-79-1|Supplier [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis [scirp.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude O-[(2-phenylphenyl)methyl]hydroxylamine
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(biphenyl-2-ylmethyl)hydroxylamine).
Because of the bulky, highly lipophilic biphenyl moiety and the reactive, thermally sensitive hydroxylamine functional group, standard purification protocols often fail or result in poor yields. As a Senior Application Scientist, I have structured this guide to move beyond basic steps—delving into the mechanistic causality behind purification failures and providing field-proven, self-validating protocols to ensure high-purity isolation.
Purification Decision Workflow
Before troubleshooting, it is critical to understand the logical flow of purification. The diagram below outlines the decision tree for isolating this compound based on the complexity of your crude mixture.
Figure 1: Decision tree for the purification of O-[(2-phenylphenyl)methyl]hydroxylamine.
Core Troubleshooting Guides & Protocols
Issue 1: Unbreakable emulsions and impurity carryover during acid-base extraction.
The Causality: The biphenyl moiety (2-phenylphenyl) is highly lipophilic. When the amine is protonated using standard 1M HCl, the resulting hydroxylammonium chloride salt exhibits amphiphilic character. It acts as a surfactant, stabilizing oil-in-water emulsions. Furthermore, its high partition coefficient (LogP) means the protonated salt may resist moving entirely into the aqueous phase if a highly non-polar solvent isn't used, dragging neutral impurities (like unreacted biphenyl-2-ylmethanol) with it.
The Solution: Modified High-Ionic-Strength Extraction Protocol To force the protonated salt into the aqueous layer and break emulsions, you must increase the ionic strength of the aqueous phase and use a strictly apolar organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in methyl tert-butyl ether (MTBE) (15 mL per gram of crude). Do not use dichloromethane (DCM), as its polarizability encourages emulsion formation.
-
Acidification: Extract the organic layer with 2M HCl (3 x 10 mL/g). The higher molarity increases aqueous ionic strength, breaking the surfactant effect.
-
Phase Separation: Separate the layers. Wash the combined acidic aqueous layers with a fresh portion of MTBE (10 mL/g) to back-extract any residual neutral biphenyl impurities.
-
Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2M NaOH dropwise until the pH is > 10. The solution will turn cloudy as the free base precipitates.
-
Recovery: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 15 mL/g).
-
Drying: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.
Issue 2: The product "oils out" instead of crystallizing as a hydrochloride salt.
The Causality: O-benzylhydroxylamine derivatives are highly hygroscopic[1]. The presence of trace water disrupts the hydrogen bonding network required for crystal lattice formation, causing the compound to undergo liquid-liquid phase separation (commonly known as "oiling out"). Additionally, the bulky biphenyl group lowers the lattice energy compared to simpler benzyl groups, making crystallization highly sensitive to solvent polarity and moisture.
The Solution: Anhydrous HCl Crystallization Protocol Converting the free base to a hydrochloride salt is the industry standard for stabilizing hydroxylamines[2]. This must be done under strictly anhydrous conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified free base in anhydrous MTBE or diethyl ether (10 mL per gram of product) in an oven-dried flask.
-
Cooling: Purge the flask with argon or nitrogen and cool to 0°C in an ice bath.
-
Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl (either 2M in diethyl ether or 4M in dioxane) dropwise with vigorous stirring. A white precipitate should form immediately.
-
Maturation: Stir the suspension for 1 hour at 0°C to allow complete precipitation and crystal maturation.
-
Isolation: Filter the white to off-white crystals rapidly under a nitrogen blanket to prevent atmospheric moisture absorption.
-
Drying: Wash the filter cake with cold, anhydrous MTBE and dry in a vacuum oven at 40°C for 12 hours.
Issue 3: Severe streaking and low recovery during silica gel chromatography.
The Causality: The free hydroxylamine group contains a basic nitrogen atom. The lone pair on this nitrogen interacts strongly via hydrogen bonding and ionic interactions with the acidic silanol groups (Si-OH) on the silica gel surface. This causes irreversible adsorption and severe band broadening (streaking).
The Solution: Amine-Modified Chromatography Protocol You must passivate the acidic silanol sites on the stationary phase before loading your compound.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare your mobile phase (e.g., 4:1 Hexanes:EtOAc) and add 1% (v/v) Triethylamine (Et₃N).
-
Column Packing: Slurry-pack the silica gel column using this Et₃N-doped solvent. Flush the column with at least 2 column volumes of the solvent to fully neutralize the acidic silanol sites.
-
Loading: Dissolve the crude sample in a minimum amount of the Et₃N-doped eluent and load it onto the column.
-
Elution: Elute the product using the same solvent system. The Et₃N will prevent the hydroxylamine from binding to the silica, resulting in sharp, tight bands.
-
Post-Processing: Combine the product fractions and concentrate. To remove residual Et₃N, co-evaporate the residue with toluene (2 x 10 mL) under reduced pressure.
Quantitative Method Comparison
To assist in experimental planning, the following table summarizes the expected outcomes of the purification methods described above.
| Purification Method | Typical Yield | Expected Purity | Scalability | Processing Time | Primary Use Case |
| Acid-Base Extraction | 85–95% | 90–95% | High | 2–4 hours | Bulk removal of neutral impurities. |
| HCl Crystallization | 70–85% | >98% | High | 12–24 hours | Final polishing and long-term storage stabilization. |
| Silica Chromatography | 50–70% | >99% | Low | 4–8 hours | Separation of closely related structural isomers. |
Frequently Asked Questions (FAQs)
Q: Can I purify O-[(2-phenylphenyl)methyl]hydroxylamine via vacuum distillation? A: It is strongly discouraged. Hydroxylamines are thermally labile and prone to disproportionation or explosive decomposition at elevated temperatures. The heavy biphenyl-2-ylmethyl group gives this compound a very high boiling point, requiring extreme vacuum and heat, which presents a severe degradation risk.
Q: How should the purified product be stored to prevent degradation? A: The free base is an oil or low-melting solid that is prone to oxidation. It should be converted to the hydrochloride salt, which is a stable crystalline powder[3]. Store the salt in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at 2–8°C[1].
Q: Why is my isolated HCl salt turning yellow over time? A: Yellowing indicates oxidation of the hydroxylamine to a nitrone or oxime derivative, often catalyzed by trace transition metals or light exposure. Ensure you are using high-purity, metal-free solvents during crystallization and storing the product in amber vials.
References
Sources
troubleshooting low reactivity of O-[(2-phenylphenyl)methyl]hydroxylamine in amination
Technical Support Center: Amination Reagents Division
Subject: Troubleshooting Low Reactivity of
Executive Summary: The "Orthogonal" Steric Barrier
Welcome to the technical support guide for
Researchers frequently report "low reactivity" with this specific reagent compared to standard
This guide addresses the three most common reaction pathways:
-
Electrophilic Amination (Transfer of
to a nucleophile). -
Transition-Metal Catalyzed C-H Activation (Using 2-PBHA as an oxidant/N-source).
-
Nucleophilic Condensation (Oxime formation).
Diagnostic Workflow
Before adjusting conditions, identify your specific failure mode using the logic tree below.
Figure 1: Decision tree for diagnosing reactivity issues based on the mechanistic role of 2-PBHA.
Scenario A: Electrophilic Amination (The "Leaving Group" Trap)
Symptom: You are treating a Grignard reagent or Organolithium with 2-PBHA to synthesize a primary amine (
Technical Insight: In electrophilic amination, the nucleophile attacks the nitrogen, displacing the oxygen.
-
Standard Reagents:
-benzoyl or -sulfonyl hydroxylamines are used because carboxylates/sulfonates are good leaving groups. -
The Problem: 2-PBHA is an ether . The leaving group would be a high-energy alkoxide (
). Without activation, this reaction is kinetically prohibited at standard temperatures.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Activation | Add | Lewis acids coordinate to the oxygen, weakening the N-O bond and converting the alkoxide into a better leaving group (metal-alkoxide species). |
| Stoichiometry | Use 1.2 - 1.5 equiv of Lewis Acid | The 2-phenyl ring can coordinate the Lewis acid via |
| Temperature | -78°C to 0°C | Higher temperatures promote deprotonation (acting as a base) rather than amination. |
Validation Experiment: If direct reaction fails, attempt the "Boc-Activation" strategy:
-
React 2-PBHA with
to form -Boc-2-PBHA. -
The
-Boc group increases the electrophilicity of the nitrogen. -
Note: If you purely need the amine transfer, switch to
-benzoyl hydroxylamine . Use 2-PBHA only if the moiety is required in the final product.
Scenario B: Transition-Metal Catalyzed Amination (Steric Clash)
Symptom: Palladium or Copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig type or C-H amination) stalls or yields low conversion.
Technical Insight: The (2-phenylphenyl)methyl group is massive. In the catalytic cycle, oxidative addition into the N-O bond is required.
-
The Clash: Bulky biaryl phosphine ligands (like XPhos, BrettPhos) are standard for amination. However, 2-PBHA also contains a biaryl motif. When these two bulky systems meet at the metal center, steric repulsion prevents the substrate from coordinating.
Optimization Matrix:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Ligand | XPhos, BINAP (Bulky) | |
| Solvent | Toluene (Non-polar) | 1,4-Dioxane or DMF (Polar) |
| Catalyst |
Critical Mechanism Note:
The 2-phenyl ring in 2-PBHA can freely rotate. In non-polar solvents (Toluene), it may fold over the oxygen to maximize
-
Solution: Use polar solvents (DMF, DMSO) to disrupt these intramolecular
-interactions and "open" the conformation for the catalyst.
Scenario C: Nucleophilic Condensation (Oxime Formation)
Symptom: Reaction with a ketone/aldehyde is sluggish, even with acid catalysis.
Technical Insight:
The nitrogen lone pair in 2-PBHA is less accessible due to the "umbrella effect" of the ortho-phenyl group. Furthermore, if the pH is too low, the nitrogen is protonated (
The "Goldilocks" pH Protocol:
-
Measure pH: Do not rely on "drops" of acid. Use a pH meter.
-
Target pH 4.5: At this pH, the carbonyl is activated (protonated), but a sufficient fraction of 2-PBHA remains unprotonated (
of O-alkyl hydroxylamines is 4.6). -
Microwave Assist: Due to the steric barrier, thermal energy is often insufficient to overcome the activation energy for the initial attack. Microwave irradiation (100°C, 10-30 min) is highly recommended for this specific bulky ether.
Frequently Asked Questions (FAQ)
Q: Can I use 2-PBHA for Intramolecular C-H Amination to form a phenanthridine derivative? A: Yes, but this is difficult. The N-O bond cleavage usually requires an external oxidant if you are using the ether.
-
Tip: If you are trying to insert the Nitrogen into the ortho-phenyl ring of the benzyl group (forming a 6-membered ring), you typically need a Pd(II)/Pd(IV) cycle. The ether oxygen is a poor leaving group for this. Consider converting the ether to an
-pivalate ( ) to drive the reaction thermodynamically.
Q: Why does the reaction turn black and precipitate? A: This indicates catalyst decomposition (Pd black formation). This usually happens when the oxidative addition step is too slow (due to the sterics of 2-PBHA), leaving the active catalyst species unstable.
-
Fix: Increase the concentration of the supporting ligand or switch to a more robust precatalyst like Pd(dppf)Cl2 .
Q: Is the reagent sensitive to moisture?
A: As the free base, 2-PBHA is relatively stable. However, as the hydrochloride salt, it is hygroscopic. Water in the reaction acts as a competing nucleophile or proton source. Always dry the hydrochloride salt under high vacuum (
References
-
Electrophilic Amination Mechanisms: McDonald, S. L., & Wang, Q. (2019). Copper-Catalyzed Electrophilic Amination of Organometallic Reagents. Chemical Reviews, 119(11), 6984–7032. [Link]
-
Steric Effects in Hydroxylamine Ethers: Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. Journal of the American Chemical Society, 128(6), 1772–1773. [Link] (Note: Highlights the necessity of activating groups for efficient amination).
-
Pd-Catalyzed N-O Bond Cleavage: Shin, K., Ryu, H., & Chang, S. (2016). Recent Advances in C–N Bond Formation via the Cleavage of N–O Bonds. Organic Letters, 18(16), 3914–3925. [Link]
Technical Support Center: Purification Strategies for O-[(2-phenylphenyl)methyl]hydroxylamine
Chemical Profile & The Purification Challenge
The Reagent: O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(2-biphenyl)methylhydroxylamine). Role: Commonly used as a bulky, lipophilic linker or protecting group in the synthesis of oximes and hydroxamates.
Why is this difficult to remove?
Unlike simple O-benzylhydroxylamine, the addition of the second phenyl ring (the biphenyl moiety) drastically alters the physicochemical properties of this reagent, creating a "purification paradox":
-
Lipophilicity (
): The biphenyl group acts as a "grease anchor." While this helps solubility in organic reaction media, it makes the unreacted reagent difficult to wash away with aqueous phases. The hydrochloride salt of this amine often retains significant solubility in chlorinated solvents (DCM/CHCl ). -
Weak Basicity (
): As an -effect amine, it is significantly less basic than alkyl amines ( ). Standard weak acid washes (e.g., 5% citric acid) may fail to fully protonate and sequester it into the aqueous layer. -
Nucleophilicity: If left in the mixture, it remains highly reactive toward electrophiles (ketones, aldehydes, activated esters), leading to side-products during downstream steps.
Decision Matrix: Selecting Your Protocol
Use this logic flow to determine the safest removal method for your specific reaction scale and product stability.
Caption: Decision tree for selecting the optimal purification strategy based on scale and product stability.
Detailed Protocols
Protocol A: Solid-Phase Scavenging (Recommended for HTS/Medicinal Chemistry)
Mechanism: Uses a polymer-supported electrophile to covalently bind the unreacted nucleophilic hydroxylamine. The impurity is removed by simple filtration.[1][2]
| Parameter | Specification |
| Resin Type | Polymer-Supported Benzaldehyde (Best) or PS-Isocyanate |
| Loading | Typically 1.0 – 2.0 mmol/g |
| Stoichiometry | 2.0 – 3.0 equivalents relative to the excess hydroxylamine |
| Solvent Compatibility | DCM, DCE, THF, DMF (Solvents that swell polystyrene) |
Step-by-Step Guide:
-
Calculate Excess: Estimate the amount of unreacted O-[(2-phenylphenyl)methyl]hydroxylamine (e.g., if you used 1.5 eq, you have 0.5 eq excess).
-
Add Resin: Add 3 equivalents of PS-Benzaldehyde resin relative to the estimated excess.
-
Why Benzaldehyde? Hydroxylamines react rapidly with aldehydes to form stable oxime resins. Isocyanates (PS-NCO) also work but can be slower with sterically hindered hydroxylamines.
-
-
Incubate: Shake or stir gently at room temperature for 2–4 hours .
-
Tip: Add a catalytic amount of acetic acid (1%) to accelerate oxime formation.
-
-
Filter: Filter the mixture through a frit or Celite pad. The unreacted reagent is now trapped on the beads.
-
Rinse: Wash the resin beads with DCM to recover any entrained product.
Protocol B: Biphasic Acid Extraction (Recommended for Scale-Up)
Mechanism: Exploits the basicity of the nitrogen to form a water-soluble hydrochloride salt. Critical Warning: Due to the biphenyl group, the HCl salt is lipophilic . It may refuse to partition into water if you use Dichloromethane (DCM) as your organic solvent.
| Phase | Solvent Choice | Reason |
| Organic | Ethyl Acetate (EtOAc) or Diethyl Ether | DCM is too non-polar; it will solubilize the salt, leading to purification failure. |
| Aqueous | 1M HCl (pH < 1) | Weak acids (Citric/Acetic) are insufficient to fully protonate this weak base ( |
Step-by-Step Guide:
-
Solvent Swap: If your reaction is in DCM, evaporate it and redissolve the crude residue in Ethyl Acetate .
-
First Wash: Wash the organic layer with 1M HCl (3 x Vol).
-
Troubleshooting: If an emulsion forms, add a small amount of brine to the aqueous layer.
-
-
Verification: Check the organic layer by TLC. The hydroxylamine spot (usually UV active and ninhydrin positive) should disappear.
-
Neutralization (Optional): Wash the organic layer with Saturated NaHCO
to remove residual acid, then Brine. -
Dry & Concentrate: Dry over Na
SO and concentrate.
Protocol C: Flash Chromatography (The "Sticky" Solution)
Mechanism: Separation based on polarity. Issue: Hydroxylamines streak (tail) on silica gel due to interaction with acidic silanol groups.
Optimized Conditions:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase Modifier: You must add 1% Triethylamine (Et
N) or 1% NH OH to your eluent (e.g., Hexane/EtOAc + 1% Et N).-
Why? The base neutralizes the silica surface, preventing the hydroxylamine from dragging and contaminating your product fractions.
-
-
Detection: The biphenyl group is strongly UV active (254 nm). Do not mistake the reagent for your product.
Troubleshooting & FAQs
Q: I used Protocol B (Extraction), but the hydroxylamine is still in my organic layer. Why? A: You likely used DCM or Chloroform. The hydrochloride salt of O-[(2-phenylphenyl)methyl]hydroxylamine is remarkably greasy. The ion-pairing between the large lipophilic cation and the chloride anion allows it to dissolve in chlorinated solvents. Solution: Evaporate the DCM and switch to Ethyl Acetate or Methyl tert-butyl ether (MTBE) before washing with HCl.
Q: Can I use a scavenger resin if my product also has an amine? A: It depends on the resin.
-
PS-Isocyanate: No. It will react with both your product (if it's a primary/secondary amine) and the hydroxylamine.[3]
-
PS-Benzaldehyde: Yes, if your product is a standard amine. Hydroxylamines form oximes much faster and more stably than amines form imines (Schiff bases) under neutral/mildly acidic conditions. However, this requires careful optimization.
-
Best Bet: Use PS-Tosyl Chloride . It reacts selectively with the highly nucleophilic hydroxylamine over less nucleophilic amines.
Q: Is this compound toxic? A: Hydroxylamines are generally considered potential mutagens and skin sensitizers. The lipophilic nature of this specific derivative allows it to penetrate skin easily. Always handle in a fume hood and wear nitrile gloves.
Q: How do I store the unreacted reagent for later use? A: Store as the hydrochloride salt. The free base is prone to oxidation and slow decomposition at room temperature. Convert to the HCl salt by bubbling HCl gas through an ethereal solution, filter the white precipitate, and store at -20°C.
References
-
PubChem. (n.d.).[4] O-[(2-Methylphenyl)methyl]hydroxylamine (Analogous Structure Data). National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
Supra Sciences. (n.d.). Solid Supported Scavengers: Reagent Guide. Retrieved March 7, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis.[1][2] Retrieved March 7, 2026, from [Link]
-
Biotage. (n.d.). Strategies for Work-up and Purification using ISOLUTE® Scavengers. (Industry standard guide for aldehyde resins). [Link]
Sources
Technical Support Center: Optimizing O-[(2-phenylphenyl)methyl]hydroxylamine Coupling Reactions
An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for optimizing coupling reactions involving O-[(2-phenylphenyl)methyl]hydroxylamine, with a core focus on temperature control.
Introduction and Foundational Principles
O-[(2-phenylphenyl)methyl]hydroxylamine is a critical reagent in medicinal chemistry and drug development. Its sterically demanding biphenylmethyl group can impart unique conformational constraints and physicochemical properties to target molecules. The most prevalent application of this reagent is its coupling with aldehydes and ketones to form stable O-substituted oxime ethers.
The successful outcome of this condensation reaction is highly dependent on a delicate balance of reaction parameters, with temperature being a pivotal variable. This guide provides a systematic framework for understanding the role of temperature and troubleshooting common issues encountered during the synthesis and optimization of these coupling reactions.
The fundamental reaction is the acid-catalyzed condensation between the hydroxylamine and a carbonyl compound.
Reaction Mechanism: Oxime Ether Formation
-
Protonation of Carbonyl: The reaction is typically initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-[(2-phenylphenyl)methyl]hydroxylamine attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final O-substituted oxime ether.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of coupling reactions with O-[(2-phenylphenyl)methyl]hydroxylamine.
Q1: What is the typical starting temperature for a coupling reaction with this hydroxylamine? A1: A prudent starting point is room temperature (approx. 20-25 °C). Given the steric hindrance from the 2-phenylphenyl group, many reactions may be slow at this temperature. However, starting low allows you to gauge the baseline reactivity and minimize the risk of thermal degradation before proceeding with optimization.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to assess progress.[2]
Q2: My reaction is sluggish at room temperature. How much should I increase the temperature? A2: If the reaction is slow, a gradual increase in temperature is recommended. Elevate the temperature in increments of 10-15 °C, allowing the reaction to stir for a set period (e.g., 1-2 hours) at each new setpoint while monitoring its progress. A common effective range for these types of condensations is 40-60 °C.[1] For particularly challenging or time-sensitive applications, temperatures up to 75-80 °C have been reported for similar ligations, but this increases the risk of side reactions.[2][3]
Q3: What are the risks of using excessively high temperatures? A3: High temperatures can be detrimental. The primary risks are:
-
Degradation: Hydroxylamines can be thermally unstable and may decompose at elevated temperatures.[4][5]
-
Side Reactions: Increased thermal energy can promote undesired side reactions, such as hydrolysis of the formed oxime, particularly if acidic or basic conditions are not well-controlled.[1]
-
Reduced Selectivity: In related reactions like reductive amination, higher temperatures can lead to an increase in byproducts and a decrease in selectivity toward the desired product.[6]
Q4: Does the optimal temperature depend on the solvent I choose? A4: Yes, absolutely. The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and its ability to solvate reactants and transition states can influence the reaction kinetics.[7][8][9] For instance, a reaction in a lower-boiling solvent like dichloromethane (DCM) may require reflux (~40 °C), while the same reaction in a higher-boiling solvent like toluene or DMF could be run at a much wider range of temperatures.[10]
Q5: How does pH interact with temperature in this reaction? A5: pH and temperature are critically linked. The reaction is typically fastest at a weakly acidic pH (around 4-5), which is optimal for activating the carbonyl without fully protonating and deactivating the hydroxylamine nucleophile.[2] At a given temperature, deviating from the optimal pH will slow the reaction. Conversely, if a reaction is run at a suboptimal pH, increasing the temperature may be necessary to achieve a reasonable rate, though this can also increase the rate of pH-dependent side reactions like hydrolysis.[1]
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield with Starting Material Remaining
This is the most common issue, indicating a slow or stalled reaction.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Thermal Energy | The steric bulk of the (2-phenylphenyl)methyl group creates a high activation energy barrier. The reaction may be kinetically slow at room temperature. Solution: Gently heat the reaction mixture to 40-60 °C. Monitor progress by TLC every hour. If the reaction is still slow, consider a further incremental increase to 70-80 °C, but watch for byproduct formation.[1][2] |
| Suboptimal pH | The reaction requires mild acid catalysis. If the medium is neutral or basic, the carbonyl is not sufficiently activated. If it is too acidic, the hydroxylamine is protonated and non-nucleophilic. Solution: Ensure the reaction is at an optimal pH of 4-5. Add a catalytic amount of a mild acid like acetic acid. If starting with the hydroxylamine hydrochloride salt, a base (e.g., pyridine, sodium acetate) must be added to liberate the free hydroxylamine.[1][11] |
| Poor Reactant Solubility | If the carbonyl substrate or hydroxylamine is not fully dissolved at the initial temperature, the reaction rate will be limited by mass transfer. Solution: Switch to a solvent with better solvating properties, such as DMF or NMP.[7] Gentle warming can also improve solubility, often resolving the issue in conjunction with providing thermal energy. |
Problem 2: Product Forms Initially, then Disappears or Yield Decreases
This suggests product instability under the reaction conditions.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Thermal Degradation of Product | The formed oxime ether may be unstable at the reaction temperature, especially over prolonged reaction times. Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Do not leave the reaction heating for longer than necessary. Once TLC indicates consumption of the limiting reagent, proceed immediately to workup. |
| Hydrolysis of Oxime | The oxime linkage can be susceptible to hydrolysis back to the carbonyl and hydroxylamine, a reaction that is catalyzed by acid and accelerated by heat. Solution: Carefully control the amount of acid catalyst used. Avoid strongly acidic conditions. If possible, run the reaction at a lower temperature for a longer time rather than a high temperature for a short time. After the reaction, neutralize any acid during the workup with a mild base wash (e.g., saturated NaHCO₃ solution).[1] |
Problem 3: Multiple Byproducts Observed on TLC/LC-MS
This indicates a loss of reaction selectivity.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Temperature is Too High | Excessive thermal energy can provide the activation energy for alternative reaction pathways or cause decomposition of the starting hydroxylamine.[1][4][6] Solution: Immediately reduce the reaction temperature. Screen a range of lower temperatures (e.g., room temperature, 40 °C, 50 °C) to find a point that maximizes the formation of the desired product while minimizing byproducts. |
| Oxidation of Hydroxylamine | Hydroxylamines can be sensitive to oxidation, especially at elevated temperatures if not under an inert atmosphere. Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1] This is particularly important for extended reaction times at higher temperatures. |
Data Summary: Effect of Temperature on Key Reaction Parameters
| Parameter | Low Temperature (e.g., 25°C) | Moderate Temperature (e.g., 50°C) | High Temperature (e.g., >80°C) |
| Reaction Rate | Slow, may be incomplete | Faster, often optimal | Very fast |
| Product Yield | Potentially low due to incompletion | Generally highest | May decrease due to degradation |
| Side Products | Minimal | Usually low | Increased risk of formation |
| Reactant/Product Stability | High | Generally stable | Risk of degradation |
Visualized Workflows and Protocols
Troubleshooting Logic for Low Reaction Yield
The following diagram outlines a decision-making process for addressing low product yield.
Caption: A decision tree for troubleshooting low yield in coupling reactions.
General Experimental Workflow
This diagram illustrates a typical experimental sequence for performing and analyzing the coupling reaction.
Caption: A typical workflow for O-substituted oxime ether synthesis.
Protocol 1: General Procedure for Oxime Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and a suitable solvent (e.g., ethanol or THF, to make a ~0.2 M solution).
-
Addition of Hydroxylamine: Add O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride (1.1 equivalents).
-
Addition of Base: Add a mild base such as pyridine or sodium acetate (1.1 equivalents) to neutralize the hydrochloride salt.[1][11]
-
Reaction: Stir the mixture at the desired temperature (start at room temperature and gently heat to 40-60 °C if necessary).
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting starting material.[2]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Mark three lanes on the baseline: one for the carbonyl starting material (SM), one for the reaction mixture (RM), and one for a co-spot (both SM and RM).
-
Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the baseline. Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Analysis: A successful reaction will show the disappearance of the starting material spot in the RM lane and the appearance of a new spot for the product. The R_f (retention factor) of the product should be different from the starting materials.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. BenchChem.
-
Aliyu, A. O. C., & Al-Qurashy, S. A. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde, crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. Journal of Chemical and Pharmaceutical Research, 10(5), 75-82. [Link]
-
ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. ResearchGate. [Link]
-
Matveeva, E. D., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemCatChem, 13(24), 5036-5047. [Link]
- BenchChem. (2025).
-
Hayashi, M., & Nakamura, S. (2011). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50(10), 2249-2252. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Z-Glu(OBzl)-OH Coupling. BenchChem.
-
Aliyu, A. O. C., & Al-Qurashy, S. A. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. ResearchGate. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. BenchChem.
-
Martina, K., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Molecules, 28(17), 6334. [Link]
-
Thomas, S., & Chandrasekhar, S. (2007). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry, 72(4), 1442–1444. [Link]
-
ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of benzaldehyde with aniline in presence of catalyst [Et3NH][HSO4] (1 a). ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of the temperature on the electrochemical reductive amination in presence of 6 ppm Bi. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
-
ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. ResearchGate. [Link]
- BenchChem. (2025). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. BenchChem.
-
ResearchGate. (n.d.). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
minimizing side products when using O-[(2-phenylphenyl)methyl]hydroxylamine
Technical Support Center: O-[(2-phenylphenyl)methyl]hydroxylamine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of O-[(2-phenylphenyl)methyl]hydroxylamine. Our focus is to deliver field-proven insights and troubleshooting strategies to minimize the formation of common side products, ensuring higher yields and purity for your target oxime ethers.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle O-[(2-phenylphenyl)methyl]hydroxylamine to ensure its stability?
A1: Like many hydroxylamine derivatives, this reagent is sensitive to its environment. Proper storage is critical to prevent degradation and the formation of impurities before it is even used in a reaction.
-
Temperature: Store the reagent in a cool, dark location, ideally refrigerated between 2-8 °C.[1][2] Elevated temperatures can accelerate decomposition.[1]
-
Atmosphere: It is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[1] The hydroxylamine moiety is susceptible to oxidation, and an inert atmosphere minimizes this risk.[1]
-
Light: Protect the compound from light, as UV or visible light may induce photolytic degradation.[1]
-
Contaminants: Avoid contact with metal ions and oxidizing agents, which can catalyze decomposition.[1] Use glass or PTFE-lined containers and spatulas.
Q2: What is the primary mechanism for the desired reaction with an aldehyde or ketone?
A2: The reaction of O-[(2-phenylphenyl)methyl]hydroxylamine with an aldehyde or ketone proceeds via a nucleophilic addition-elimination pathway to form the desired O-ether oxime. The reaction is analogous to imine formation and is typically catalyzed by a weak acid.[3][4] The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon.[5][6] This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[4][7]
Q3: Can I use the hydrochloride salt of the reagent directly?
A3: Yes, the hydrochloride salt is often more stable and easier to handle than the free base.[8] When using the salt, a base (e.g., pyridine, triethylamine, or potassium carbonate) must be added to the reaction mixture to generate the free hydroxylamine in situ.[6] The choice and stoichiometry of the base are critical and can influence the reaction rate and side product profile.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common side products.
Problem 1: My analytical data (NMR/LC-MS) shows a significant peak corresponding to an N-alkylated nitrone.
This is one of the most common and significant side products. Instead of the desired O-alkylation on the oxime, alkylation occurs on the nitrogen atom, leading to a nitrone. A patent for a related process reported N-methylation yielding over 20% of the corresponding nitrone side product.[9][10]
Plausible Cause:
N-alkylation competes with O-alkylation, particularly when an oxime is reacted with an alkylating agent in the presence of a base. The formation of the nitrone results from an alternative reaction pathway where the nitrogen atom acts as the nucleophile.
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// Invisible nodes for routing mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];
// Edges Reactants -> Intermediate [label=" Nucleophilic\n Addition", color="#4285F4"]; Intermediate -> mid1 [label=" Dehydration\n (-H₂O)", color="#4285F4", dir=none]; mid1 -> Desired_Product [label=" Desired\n Pathway", color="#34A853"];
Reactants -> mid2 [label=" Alternative\n Pathway", dir=none, style=dashed, color="#EA4335"]; mid2 -> Nitrone [label=" N-Alkylation\n Side Reaction", style=dashed, color="#EA4335"]; } dot
Solutions & Preventative Measures:
-
Control of Basicity: Use a non-nucleophilic, sterically hindered base. Strong, unhindered bases like sodium methoxide can deprotonate the oxime intermediate, increasing the nucleophilicity of both the oxygen and nitrogen, potentially favoring N-alkylation. A weaker base like pyridine or potassium carbonate is often preferred.
-
Reaction Sequence: If performing a one-pot synthesis involving the formation of an oxime followed by alkylation, ensure the initial oximation is complete before adding the alkylating agent. It is often better to synthesize the oxime first, isolate it, and then perform the O-alkylation as a separate step.
-
Reagent Choice: The issue is more prevalent in one-pot syntheses where an aldehyde/ketone, hydroxylamine, and an alkylating agent are mixed. The target reagent, O-[(2-phenylphenyl)methyl]hydroxylamine, already contains the O-alkyl group, which significantly reduces the likelihood of this specific side reaction compared to alkylating a pre-formed oxime. However, related impurities can arise from degradation or interaction with other reaction components.
Problem 2: I'm observing products consistent with cleavage of the O-C (benzylic) bond.
The bond between the oxygen and the biphenylmethyl group is a benzylic ether linkage. While generally robust, this bond can be cleaved under certain conditions, leading to the formation of the corresponding unprotected oxime and (2-phenylphenyl)methanol or its derivatives.
Plausible Causes:
-
Reductive Cleavage: The most common cause is exposure to reductive conditions. Benzyl ethers are highly susceptible to catalytic hydrogenation (e.g., H₂, Pd/C).[5][11] If your downstream steps involve reduction and you haven't protected the oxime, you will cleave this group.
-
Strong Acid: While more stable than other protecting groups like acetals, benzyl ethers can be cleaved by very strong acids, particularly at elevated temperatures.[11][12] This might occur during an aggressive acidic workup.
Solutions & Preventative Measures:
-
Avoid Reductive Conditions: Scrutinize your synthetic route. If a reduction is necessary elsewhere in the molecule, consider if the O-biphenylmethyl group will survive. If not, a different O-substituent or protecting group strategy may be required.
-
Mild Workup Conditions: Use mild acidic conditions for your workup (e.g., dilute HCl, saturated NH₄Cl). Avoid prolonged exposure to strong, hot acids.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If cleavage products appear, consider reducing the reaction time or temperature.
Problem 3: My reaction is sluggish, and I see byproducts suggesting N-O bond cleavage.
The N-O bond is inherently one of the weaker bonds in the molecule and can be susceptible to cleavage under various conditions, leading to imines, amines, or other degradation products.[13]
Plausible Causes:
-
Transition Metal Contamination: Trace amounts of transition metals (e.g., Cu, Fe, Pd) can catalyze the cleavage of the N-O bond.[1][14][15] This can be introduced from reagents, spatulas, or the reaction vessel.
-
Redox-Active Species: The presence of unintended oxidizing or reducing agents in the reaction mixture can promote N-O bond scission.[15]
-
Thermal Stress: High reaction temperatures can lead to homolytic cleavage of the weak N-O bond, initiating radical side reactions.
Solutions & Preventative Measures:
| Parameter | Recommendation to Minimize N-O Cleavage | Rationale |
| Reagent Purity | Use high-purity, metal-free solvents and reagents. | Prevents catalytic cleavage of the N-O bond by trace transition metals.[1][14] |
| Reaction Temperature | Maintain the lowest effective temperature. Avoid excessive heating. | The N-O bond is thermally labile; lower temperatures minimize the energy available for homolytic cleavage. |
| Atmosphere | Run the reaction under an inert atmosphere (N₂ or Ar). | Prevents oxidation of the hydroxylamine moiety, which can lead to unstable intermediates and N-O bond cleavage. |
| Additives | Avoid unnecessary additives that may have redox potential. | Minimizes unintended side reactions that proceed via N-O bond scission.[15] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ether Formation
This protocol provides a general starting point for the reaction of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride with an aldehyde or ketone.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or pyridine).
-
Addition of Hydroxylamine: Add O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride (1.1 - 1.2 eq).
-
Base Addition: Add a suitable base. If using pyridine as the solvent, it also serves as the base. If using another solvent like ethanol, add a base such as pyridine (2.0 eq) or triethylamine (2.0 eq).[6]
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If pyridine was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl (e.g., 1 M), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
References
- Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Benchchem.
- Method for producing oxime ethers. (EP1274677B1). Google Patents.
-
Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Available at: [Link]
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC. Available at: [Link]
-
Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. PMC. Available at: [Link]
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC. Available at: [Link]
-
Different approaches for oxime (ether) synthesis. ResearchGate. Available at: [Link]
-
Process for the production of o-substituted oximes. (Patent 0121701). EPO. Available at: [Link]
- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (DE3565398D1). Google Patents.
-
Alcohol Protecting Groups. Available at: [Link]
-
Aldehydes react with hydroxylamine to form. Testbook. Available at: [Link]
- Method for producing oxime ethers. (US20030109740A1). Google Patents.
-
Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal. Available at: [Link]
-
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Available at: [Link]
-
O-Benzylhydroxylamine Hydrochloride. ResearchGate. Available at: [Link]
-
Facile nucleophilic substitution of sulfonyl oxime ethers: An easy access to oxime ethers, carbonyl compounds and amines. Available at: [Link]
- Process for the production of o-substituted oximes. (EP0121701A1). Google Patents.
-
Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. MDPI. Available at: [Link]
-
The reaction of an aldehyde with hydroxylamine gives a product which is called. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Process for the production of o-substituted oximes - Patent 0121701 [data.epo.org]
- 10. EP0121701A1 - Process for the production of o-substituted oximes - Google Patents [patents.google.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of O-[(2-phenylphenyl)methyl]hydroxylamine
This technical guide serves as a specialized support hub for O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(2-Biphenylmethyl)hydroxylamine ). It is designed to provide researchers with actionable, high-level troubleshooting and storage protocols to ensure experimental reproducibility.
Compound Class: O-Substituted Hydroxylamine | Primary Application: Electrophilic Amination / Oxime Synthesis
Part 1: Critical Storage Specifications (The "Gold Standard")
To prevent the degradation of O-[(2-phenylphenyl)methyl]hydroxylamine, you must control three thermodynamic variables: Oxidation potential, Hydrolysis (moisture), and Thermal energy.
Quick Reference Table
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal decomposition of the N-O bond and minimizes oxidation rates. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The free amine is nucleophilic and susceptible to air oxidation. |
| Desiccation | Strictly Anhydrous | Hydroscopic nature (especially if HCl salt) leads to caking and hydrolysis over time. |
| Container | Amber Glass with Teflon-lined cap | Prevents photodegradation; Teflon prevents leaching of plasticizers by the organic moiety. |
Part 2: Detailed Preservation Protocols
The Salt vs. Free Base Distinction
Most commercial preparations of this compound are supplied as the Hydrochloride Salt (HCl) . This is the thermodynamically stable form.
-
If you have the HCl Salt: It is a crystalline solid. Your primary enemy is moisture . Water absorption will cause the salt to clump (caking), making accurate weighing impossible and potentially catalyzing hydrolysis.
-
If you have the Free Base: It is likely a viscous oil or low-melting solid. Your primary enemy is oxidation . The free amine lone pair is highly reactive with atmospheric oxygen, leading to the formation of oximes or N-oxides.
The "Schlenk Storage" Method (Recommended for Long-Term)
For storage exceeding 3 months, do not rely on the original vendor cap.
-
Transfer the vial into a secondary container (a desiccator or a jar with Drierite).
-
Flush the secondary container with Argon before sealing.
-
Wrap the cap junction with Parafilm to prevent gas exchange.
Part 3: Troubleshooting & Diagnostics
Diagnostic Decision Tree: "Is my reagent compromised?"
Use the following logic flow to determine if your reagent is safe to use or requires purification.
Figure 1: Diagnostic workflow for assessing reagent integrity prior to critical experiments.
Common Degradation Signs[1]
-
Yellowing: Indicates oxidation of the amine. In severe cases, this forms a colored oil on the surface of the crystals.
-
Acrid Smell: The pure salt should be odorless or have a faint specific odor. A sharp, fishy smell indicates the liberation of the free amine or decomposition.
-
Solubility Changes: If the sample fails to dissolve clearly in methanol or water (for the salt), polymerization or formation of insoluble oxides may have occurred.
Part 4: Frequently Asked Questions (FAQ)
Q1: I left the bottle on the benchtop overnight at room temperature. Is it ruined?
-
Answer: Likely No , provided it was capped.[1] O-aralkyl hydroxylamine salts are generally stable for short periods at
. However, if the humidity was high (>60%), the salt may have absorbed water. -
Action: Check for clumping. If it flows freely, it is usable. If clumped, dry in a vacuum desiccator over
for 4 hours before use.
Q2: How do I generate the free base from the HCl salt for my reaction?
-
Answer: Do not store the free base; generate it in situ.
-
Protocol: Suspend the HCl salt in your organic solvent (e.g.,
) and add an equimolar amount of a mild base like or Triethylamine. Stir for 15 minutes, then use the supernatant immediately. This prevents handling the unstable free amine oil [1].
Q3: What are the extra peaks in my NMR?
-
Answer:
-
Peak at ~8-9 ppm (broad): This is the ammonium proton (
) in the salt form. Its integration should be 3H relative to the benzylic protons (2H). If integration is low, you have partial free base formation. -
Peak at ~10 ppm: Could indicate oxidation to an oxime derivative.
-
Split Benzylic Peak: The
protons between the oxygen and the biphenyl ring should be a sharp singlet (or doublet if coupled). Splitting or widening often indicates degradation or restricted rotation due to impurities.
-
Q4: Can I heat this reagent to speed up dissolution?
-
Answer: Avoid heating above 40°C. Hydroxylamines can undergo thermal rearrangement or disproportionation at elevated temperatures. Use sonication at room temperature instead of heat to aid dissolution.
Part 5: Degradation Mechanism & Chemistry
Understanding how the molecule breaks down helps you prevent it. The primary pathway is Autoxidation .
Figure 2: Simplified autoxidation pathway. The N-O bond is relatively weak, and the alpha-protons on the nitrogen are susceptible to abstraction by radical species, leading to colored impurities.
References
-
BenchChem Technical Support. (2025). Safety and Handling of O-Benzylhydroxylamine Derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[1][2] O-Phenylhydroxylamine hydrochloride Product Specification and SDS. Retrieved from [3]
-
PubChem. (2025). O-[(2-Methylphenyl)methyl]hydroxylamine Compound Summary. National Library of Medicine. Retrieved from [4]
-
Fisher Scientific. (2021). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from
Sources
Technical Support Center: Recrystallization of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride
Welcome to the dedicated technical support guide for the recrystallization of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this compound. Our aim is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your results with confidence.
Introduction to the Recrystallization of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride
O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful technique for purifying this solid, leveraging differences in solubility between the compound and its impurities in a given solvent system. As a hydrochloride salt of an amine, this compound presents specific challenges and opportunities in solvent selection and crystallization conditions. This guide will walk you through proven techniques and troubleshooting strategies to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride?
A1: Based on the principles of "like dissolves like" and empirical data for similar amine hydrochlorides, polar protic solvents are the best starting point. Alcohols such as ethanol , methanol , and isopropanol are excellent candidates[1][2][3]. These solvents can effectively dissolve the hydrochloride salt at elevated temperatures while having reduced solubility at lower temperatures, a key characteristic of a good recrystallization solvent[4].
Q2: My compound is soluble in water. Can I use water for recrystallization?
A2: While many hydrochloride salts are water-soluble, using water alone for recrystallization of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride may not be ideal. The biphenyl group imparts significant non-polar character, which can lead to high solubility even in cold water, resulting in poor recovery. However, a mixed solvent system, such as ethanol/water or isopropanol/water , can be highly effective. In this system, the compound is dissolved in a minimal amount of the hot alcohol, and water is added as an anti-solvent to induce crystallization upon cooling[5].
Q3: How do I choose between a single-solvent and a two-solvent recrystallization?
A3: A single-solvent recrystallization is generally preferred for its simplicity[6]. If you can find a solvent that dissolves the compound when hot but not when cold, this is the most straightforward approach. A two-solvent system is employed when no single solvent meets these criteria. For O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride, if it is too soluble in a hot alcohol to crystallize effectively upon cooling, a two-solvent system with a non-polar anti-solvent like hexane or diethyl ether can be used to reduce the solubility and induce precipitation[7].
Q4: What are the key safety precautions when handling O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride and the solvents?
A4: O-phenylhydroxylamine hydrochloride is classified as toxic if swallowed. Similar hydroxylamine hydrochlorides can cause skin and eye irritation[8][9]. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used are often flammable and should be heated using a water bath or heating mantle, never an open flame[10].
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride, providing explanations and actionable solutions.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
Cause: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or when the melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving. For O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride, this can also happen if the solution is supersaturated to a high degree.
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.
-
Use a Higher-Boiling Solvent: If the compound's melting point is the issue, select a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. You can do this by leaving the flask at room temperature for a longer period before placing it in an ice bath.
-
Agitation: Gentle swirling of the solution as it cools can sometimes promote crystallization over oiling out.
Problem 2: No Crystals Form Upon Cooling
Cause: This is often due to using too much solvent, resulting in a solution that is not saturated enough for crystals to form. It can also be due to a supersaturated solution that requires nucleation to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites[6].
-
Seed Crystals: If available, add a small crystal of the pure compound to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.
-
Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate before cooling.
Diagram: Troubleshooting Crystal Formation
Caption: Troubleshooting workflow for initiating crystallization.
Problem 3: Low Yield of Recovered Crystals
Cause: A low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Prevent Premature Crystallization: During hot gravity filtration (if performed to remove insoluble impurities), preheat the funnel and filter paper with hot solvent to prevent the compound from crystallizing on the filter paper.
-
Maximize Cooling Time: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes to maximize crystal precipitation[10].
-
Recover a Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some solvent and re-cooling to obtain a second, albeit likely less pure, crop of crystals.
Problem 4: Crystals are Colored or Appear Impure
Cause: The presence of colored impurities or the trapping of impurities within the crystal lattice due to rapid crystallization.
Solutions:
-
Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored molecules. Use with caution as it can also adsorb some of the desired product.
-
Slow Cooling: A slower rate of cooling allows for the formation of larger, purer crystals as impurity molecules are excluded from the growing crystal lattice[6].
-
Washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities from the crystal surfaces.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Isopropanol
This protocol is a good starting point for the purification of O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride.
Materials:
-
Crude O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of isopropanol and a boiling chip. Gently heat the mixture to boiling.
-
Addition of Solvent: Continue adding small portions of hot isopropanol until the solid just dissolves. Avoid adding an excess of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.
Protocol 2: Two-Solvent Recrystallization with Ethanol and Hexane
This method is useful if the compound is too soluble in hot ethanol for efficient crystallization.
Materials:
-
Crude O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride
-
Ethanol (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/hexane mixture.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Diagram: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Solvents | Ethanol, Isopropanol, Methanol | Polar protic solvents are effective for dissolving hydrochloride salts. |
| Anti-Solvents | Hexane, Diethyl Ether, Toluene | Non-polar solvents to reduce solubility and induce crystallization in a two-solvent system. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals by allowing for selective crystallization. |
| Inducing Crystallization | Scratching the flask, adding a seed crystal | Provides nucleation sites for crystal growth to begin. |
| Decolorization | Activated Charcoal | Adsorbs colored impurities from the solution. |
References
-
ACS Publications. (2014, January 7). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
-
Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
-
PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). O -Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
USP. (2012, June 12). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5367. Retrieved from [Link]
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemical Papers. (1975). On the basicity of hydroxylamine and its derivatives. Retrieved from [Link]
Sources
- 1. methylamine hydrochloride [chemister.ru]
- 2. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. actylislab.com [actylislab.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
handling moisture sensitivity of O-[(2-phenylphenyl)methyl]hydroxylamine
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support for handling the moisture sensitivity of O-[(2-phenylphenyl)methyl]hydroxylamine, a critical reagent in modern synthetic chemistry.
Introduction: Understanding the Challenge
O-[(2-phenylphenyl)methyl]hydroxylamine is a versatile synthetic intermediate, valued for its role in constructing complex nitrogen-containing molecules. However, its efficacy is critically dependent on its purity and stability, both of which are significantly compromised by its inherent sensitivity to moisture. This guide provides a comprehensive framework for understanding and mitigating the challenges associated with this hygroscopic compound, ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is O-[(2-phenylphenyl)methyl]hydroxylamine considered moisture-sensitive?
A1: The core of its moisture sensitivity lies in the hydroxylamine functional group (-ONH₂). This group is susceptible to hydrolysis, a chemical reaction with water. The presence of water can lead to the cleavage of the N-O bond, resulting in the degradation of the reagent. Safety data sheets for analogous compounds, such as O-benzylhydroxylamine hydrochloride, explicitly state that they are hygroscopic and require storage protected from moisture to prevent degradation.[1]
Q2: What are the primary degradation products when exposed to moisture?
A2: Upon exposure to water, O-[(2-phenylphenyl)methyl]hydroxylamine is likely to undergo hydrolysis to yield 2-phenylbenzyl alcohol and hydroxylamine. In acidic or basic conditions, this degradation can be accelerated. The formation of these impurities can significantly impact the outcome of subsequent reactions.
Q3: What are the observable signs of degradation?
A3: Visual inspection may reveal a change in the physical appearance of the compound, such as clumping or a change in color. However, the most reliable indicators of degradation are analytical. A decrease in purity as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive sign of degradation. You may also observe unexpected side products in your reaction mixtures.
Q4: How should I properly store O-[(2-phenylphenyl)methyl]hydroxylamine?
A4: To maintain its integrity, the compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container, preferably in a desiccator, and stored in a cool, dark place. For long-term storage, refrigeration (-20°C to -80°C) is recommended, but always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[1]
Q5: Can I use the compound if it has been briefly exposed to air?
A5: Brief exposure may not lead to significant degradation, but it is highly recommended to handle the compound in a glovebox or under a stream of inert gas. If you suspect moisture exposure, it is prudent to perform a purity analysis before use. For critical applications, using a fresh, unopened container is the safest approach.
Troubleshooting Guide
This section addresses common issues encountered when using O-[(2-phenylphenyl)methyl]hydroxylamine, with a focus on problems arising from its moisture sensitivity.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no yield in oxime formation reaction. | Degradation of the hydroxylamine reagent due to moisture exposure. | 1. Verify Reagent Purity: Before starting your experiment, assess the purity of your O-[(2-phenylphenyl)methyl]hydroxylamine using the HPLC or GC-MS method outlined below. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Fresh Reagent: If degradation is confirmed, use a fresh bottle of the reagent. |
| Inconsistent reaction outcomes. | Partial degradation of the reagent, leading to variable active concentrations. | 1. Standardize Handling: Implement a strict protocol for handling and dispensing the reagent, minimizing its exposure to the atmosphere. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to moisture. |
| Appearance of unexpected byproducts. | The presence of degradation products (e.g., 2-phenylbenzyl alcohol) may lead to side reactions. | 1. Characterize Byproducts: If possible, isolate and identify the unexpected byproducts using techniques like NMR or MS. This can help confirm the degradation pathway. 2. Purify the Reagent: If a fresh batch is unavailable, consider recrystallization of the reagent from a suitable anhydrous solvent to remove impurities. |
| Difficulty in dissolving the reagent. | Clumping due to moisture absorption. | 1. Gentle Heating: Gently warm the solvent and reagent mixture under an inert atmosphere to aid dissolution. 2. Sonication: Use an ultrasonic bath to help break up clumps and facilitate dissolution. |
Experimental Protocols
Protocol 1: Handling and Dispensing of O-[(2-phenylphenyl)methyl]hydroxylamine
This protocol describes the best practices for handling this moisture-sensitive reagent to maintain its integrity.
-
Preparation: Move the sealed container of O-[(2-phenylphenyl)methyl]hydroxylamine from cold storage to a desiccator and allow it to warm to ambient temperature.
-
Inert Atmosphere: Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.
-
Dispensing: Quickly weigh the desired amount of the reagent into a pre-dried vial.
-
Sealing: Tightly seal the vial immediately after dispensing.
-
Storage of Bulk Reagent: Purge the headspace of the original container with an inert gas before resealing and returning to appropriate storage.
Protocol 2: Purity Assessment by HPLC
This method provides a framework for determining the purity of O-[(2-phenylphenyl)methyl]hydroxylamine. Method parameters may need to be optimized for your specific instrument.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
Protocol 3: Monitoring Degradation by GC-MS
This protocol is useful for identifying and quantifying the reagent and its potential degradation product, 2-phenylbenzyl alcohol.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, the hydroxylamine can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500.
Visualizing the Problem and Solution
Degradation Pathway
Caption: Proposed hydrolysis pathway of O-[(2-phenylphenyl)methyl]hydroxylamine.
Recommended Workflow
Caption: Decision workflow for handling the moisture-sensitive reagent.
References
-
PubMed. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. [Link]
Sources
Validation & Comparative
Technical Assessment: 1H NMR Profiling of O-[(2-phenylphenyl)methyl]hydroxylamine
The following technical guide details the 1H NMR characterization of O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(2-biphenylmethyl)hydroxylamine). This document is structured to serve as a comparative reference for researchers utilizing this reagent in C-H activation and electrophilic amination.
Executive Summary
O-[(2-phenylphenyl)methyl]hydroxylamine is a specialized electrophilic aminating reagent and directing group precursor. Structurally, it consists of a hydroxylamine moiety (
In synthetic workflows, its purity is critical to avoid catalyst poisoning (from residual halides) or side reactions (from hydrolyzed alcohols). This guide provides a comparative NMR analysis to distinguish the target compound from its synthetic precursors (2-(bromomethyl)biphenyl) and degradation products (2-phenylbenzyl alcohol).
Key Diagnostic Feature: The benzylic methylene resonance (
Comparative Spectral Analysis
The "performance" of NMR as a quality control tool relies on the resolution of the benzylic methylene singlet. The following data compares the target product against its critical alternatives (precursors and impurities).
Diagnostic Shift Table (1H NMR, 400 MHz)
Note: Values are referenced to TMS (
| Compound | Functional Group | Solvent | Benzylic | Multiplicity | Diagnostic Note |
| Target Product | 4.78 – 4.85 | Singlet | Distinct downfield shift due to electronegative O-N system. | ||
| Target Product | 5.10 – 5.20 | Singlet | Standard salt shift; | ||
| Precursor | 4.45 – 4.55 | Singlet | Upfield relative to product.[1] Indicates incomplete alkylation. | ||
| Impurity | 4.60 – 4.70 | Singlet | Overlaps closely; confirm with | ||
| Intermediate | 5.30 – 5.40 | Singlet | Phthalimide aromatic peaks visible at 7.7-7.9 ppm. |
Structural Logic & Causality
-
Deshielding Effect: The benzylic protons in the target compound are deshielded by the adjacent oxygen atom. However, the
group is more electron-withdrawing than the of the alcohol impurity, typically resulting in a 0.1–0.2 ppm downfield shift. -
Biphenyl Anisotropy: Compared to the simple O-benzylhydroxylamine analogue (
4.70 ppm), the ortho-phenyl ring in the title compound exerts a steric twist and a ring current effect, typically shifting the benzylic signal slightly downfield ( 4.80+ ppm). -
Solvent Expansion: Using
is recommended for the hydrochloride salt. The hydrogen bonding with the solvent and the cationic nature of the ammonium group shift the benzylic peak significantly to 5.15 ppm, clearing the aromatic region.
Experimental Protocol: Synthesis & Characterization Workflow
To ensure high-fidelity NMR characterization, the compound must be isolated free from the paramagnetic impurities often used in its synthesis (e.g., Cu catalysts) or hydrazine residues.
Synthesis & Purification Workflow (DOT Diagram)
The following diagram illustrates the critical path for isolating the target for NMR analysis.
Caption: Workflow for the synthesis and isolation of O-[(2-phenylphenyl)methyl]hydroxylamine, highlighting critical NMR checkpoints.
Detailed Characterization Protocol
Objective: Validate the identity and purity of the isolated free base.
-
Sample Preparation:
-
Dissolve 10-15 mg of the isolated oil/solid in 0.6 mL of
. -
Note: If the sample is the HCl salt, use
to ensure solubility and visualize the ammonium protons.
-
-
Acquisition Parameters:
-
Sweep Width: -2 to 14 ppm (to capture broad
or impurities). -
Relaxation Delay (d1): Set to
5 seconds to ensure accurate integration of the aromatic vs. benzylic protons. -
Scans: Minimum 16 scans for adequate S/N ratio.
-
-
Data Processing & Validation:
-
Reference: Calibrate residual
to 7.26 ppm. -
Integration Check: Set the benzylic singlet (
4.8 ppm) to integral 2.00. -
Aromatic Validation: The aromatic region (7.2 – 7.6 ppm) should integrate to approximately 9.00 protons.
-
Self-Validating Check: If the aromatic integral is >9.5, check for residual solvent (Toluene/Benzene) or unreacted starting material.
-
-
Impurity Check: Scan 5.3 ppm for residual phthalimide intermediate (indicates incomplete hydrazinolysis).
-
References & Authoritative Grounding
-
BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at
4.48 ppm: A Comparative Guide. (Provides baseline shifts for benzylic bromide precursors). -
ChemicalBook. O-Benzylhydroxylamine Hydrochloride 1H NMR Spectrum. (Reference for the O-benzyl analogue shift at 5.10 ppm in DMSO).[2]
-
National Institute of Standards and Technology (NIST). Hydroxylamine, O-(phenylmethyl)- Mass Spectrum and Data.[3][4] (Validation of the O-benzyl core structure).
-
Royal Society of Chemistry. Supporting Information: Synthesis of O-substituted hydroxylamines. (Methodology for phthalimide deprotection).
Sources
Technical Guide: Mass Spectrometry Analysis of O-[(2-phenylphenyl)methyl]hydroxylamine Adducts
Executive Summary
In the targeted analysis of carbonyl-containing metabolites (aldehydes, ketones, keto-acids), achieving sufficient chromatographic retention and ionization efficiency is a persistent bottleneck. While reagents like O-benzylhydroxylamine (O-BHA) and 2,4-dinitrophenylhydrazine (DNPH) are industry standards, they often fall short when analyzing ultra-polar, low-molecular-weight carbonyls in complex matrices.
This guide focuses on O-[(2-phenylphenyl)methyl]hydroxylamine (referred to herein as O-2-PBHA ), a bulky, hydrophobic derivatizing agent. By introducing a biphenyl moiety, O-2-PBHA significantly increases the lipophilicity of polar analytes, shifting their retention times away from the solvent front and ion-suppression zones common in Reverse Phase Liquid Chromatography (RPLC). This guide objectively compares O-2-PBHA against standard alternatives, providing validated protocols and mechanistic insights for high-sensitivity LC-MS/MS workflows.
Mechanistic Insight: The "Hydrophobic Anchor" Strategy
The core challenge in measuring small carbonyls (e.g., pyruvate, oxaloacetate, short-chain aldehydes) is their high polarity. On a C18 column, they elute in the "void volume," co-eluting with salts and proteins that suppress ionization.
O-2-PBHA functions via a two-step mechanism:
-
Oximation: The nucleophilic nitrogen of the hydroxylamine attacks the carbonyl carbon, eliminating water to form a stable oxime ether.
-
Hydrophobic Anchoring: The (2-phenylphenyl)methyl group—essentially a 2-phenylbenzyl moiety—acts as a "hydrophobic anchor." This biphenyl structure provides significantly more interaction with the C18 stationary phase than the single phenyl ring of O-BHA.
DOT Diagram 1: Reaction Mechanism & Hydrophobic Shift
Caption: Reaction pathway of O-2-PBHA with a carbonyl substrate. The biphenyl tail confers lipophilicity, driving retention and ionization gains.
Comparative Analysis: O-2-PBHA vs. Alternatives
The following table contrasts O-2-PBHA with the three most common alternatives in metabolomics and impurity profiling.
| Feature | O-2-PBHA (Subject) | O-BHA (Benzyl) | DNPH | Girard's Reagent T/P |
| Structure | Biphenyl-methyl | Single Phenyl-methyl | Dinitrophenyl | Quaternary Ammonium |
| Primary Benefit | Maximal Retention for polar species. | Balanced retention/solubility. | UV detection (classic). | High ionization (Pre-charged). |
| LC-MS Mode | ESI (+) | ESI (+) | ESI (-) / UV | ESI (+) |
| Hydrophobicity | High (LogP shift > +4) | Moderate (LogP shift ~ +2.5) | Moderate | Very Low (Hydrophilic) |
| Chromatography | Retains polar acids on C18. | Polar acids may still elute early. | Requires specific columns. | Elutes in void volume on C18. |
| Steric Hindrance | Moderate (Ortho-phenyl bulk). | Low. | Moderate. | Low. |
| Fragmentation | Clean neutral loss (biphenyl). | Characteristic benzyl loss. | Complex fragmentation. | Characteristic neutral loss.[1] |
Expert Insight:
-
Choose O-2-PBHA when: You are analyzing ultra-short-chain fatty acids (SCFAs), TCA cycle intermediates, or glycolytic byproducts that co-elute with salt in O-BHA methods.
-
Choose Girard's when: You have limited sample volume and need extreme sensitivity, but are willing to use HILIC (Hydrophilic Interaction Liquid Chromatography) instead of C18.
Validated Experimental Protocol
This protocol is designed as a self-validating system . It includes an internal standard check and a quenching step to ensure reaction completeness and prevent source contamination.
Materials
-
Reagent: O-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride (10 mg/mL in Pyridine/Methanol 1:1).
-
Buffer: 1 M Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is not usually required for simple carbonyls but is needed if coupling to carboxyls. For this guide (carbonyls), we use Pyridine as the catalyst/buffer.
-
Internal Standard (IS): Isotopically labeled analog (e.g., Pyruvate-13C3) or a structural analog (e.g., 2-ketobutyric acid).
Workflow Steps
Step 1: Sample Preparation[2]
-
Aliquot 50 µL of biological fluid (plasma/urine) or cell lysate.
-
Add 10 µL of Internal Standard solution.
-
Protein Precipitation: Add 150 µL cold Methanol. Vortex and centrifuge at 14,000 x g for 10 min.
-
Transfer supernatant to a fresh glass vial. Dry under Nitrogen at 35°C.
Step 2: Derivatization Reaction
-
Reconstitute dried residue in 50 µL of O-2-PBHA Reagent Solution (10 mg/mL in 50% Pyridine/MeOH).
-
Why Pyridine? It acts as a weak base to buffer the HCl salt of the reagent and catalyzes the dehydration.
-
-
Incubate at 60°C for 45 minutes .
-
Critical Control: Do not exceed 70°C, as the biphenyl group can sterically degrade or isomerize labile analytes.
-
-
Quenching (Self-Validation): Add 50 µL of 1% Formic Acid in water.
-
Purpose: Protonates the excess pyridine and stops the reaction. It also matches the mobile phase acidity.
-
Step 3: LC-MS/MS Analysis[1]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10).
-
Note: The Isopropanol helps solubilize the highly lipophilic biphenyl adducts at high %B.
-
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear ramp to 95% B
-
10-12 min: Hold 95% B
-
Observation: O-2-PBHA adducts typically elute between 6–9 minutes, well separated from the solvent front (0-2 min).
-
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for derivatization and analysis of carbonyls using O-2-PBHA.
Data Interpretation & Troubleshooting
Mass Spectral Characteristics
When analyzing O-2-PBHA adducts, expect the following:
-
Precursor Ion: [M + Reagent - H2O + H]+.
-
Calculate the mass shift: The reagent adds the mass of the (2-phenylphenyl)methyl-O-N moiety.
-
Exact mass added: ~197.08 Da (Verify based on exact reagent synthesis).
-
-
Fragmentation Pattern:
-
Neutral Loss: A characteristic loss of the biphenyl-methoxy group is common.
-
Diagnostic Ion: Look for the tropylium-like ion or biphenyl cation at low mass (m/z 167 or 181) in MS2, which confirms the adduct presence.
-
Common Pitfalls
-
Double Peaks (Isomerism):
-
Issue: Oxime formation creates syn and anti (E/Z) isomers.
-
Observation: You may see two peaks for a single analyte (e.g., Pyruvate).
-
Solution: Sum the integration of both peaks for quantitation. Do not treat them as impurities.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance from the "ortho" phenyl group on the reagent.
-
Solution: Increase reaction time to 90 minutes, or use a stronger catalyst like 3-nitrophenylhydrazine (if MS compatibility permits) for comparison. However, for O-2-PBHA, ensuring the pH is near 5-6 (pyridine buffered) is critical.
-
References
-
Gomez-Gomez, A., et al. (2022).[3] Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.[3] Retrieved from [Link]
-
Kushnir, M. M., et al. (2014). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection. Analytical Biochemistry, 466, 27-33. Retrieved from [Link]
-
Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Research, 42(5), 481-490. Retrieved from [Link]
-
Tsugawa, H., et al. (2024). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids. Analytical Sciences, 40, 843–851. Retrieved from [Link]
Sources
- 1. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
comparing reactivity of O-[(2-phenylphenyl)methyl]hydroxylamine with other hydroxylamine ethers
Executive Summary
In the landscape of alkoxyamine reagents, O-[(2-phenylphenyl)methyl]hydroxylamine (hereafter referred to as O-2PhBn ) occupies a specialized niche defined by steric shielding and biaryl-directed metallacycle formation .
While standard reagents like O-methyl- or O-benzylhydroxylamine are selected for rapid kinetics and minimal steric footprint, O-2PhBn is a "heavy-duty" alternative. It is characterized by:
-
Kinetic Latency: Slower oxime formation rates due to the ortho-phenyl steric clash (the "roof effect").
-
Hydrolytic Resilience: Exceptional stability of the resulting oximes against hydrolysis, driven by hydrophobic shielding.
-
C-H Activation Utility: The unique ability of the biaryl system to act as a directing group in Palladium-catalyzed C-H activation chemistries.
This guide compares O-2PhBn against industry standards (O-Me, O-Bn, O-tBu) to assist in rational reagent selection.
Structural Analysis: The "Ortho-Biphenyl" Effect
To understand the reactivity differences, we must analyze the structural conformation.
-
O-Benzyl (Standard): The phenyl ring can rotate freely. The methylene linker (
) presents minimal steric hindrance to the nucleophilic nitrogen lone pair. -
O-2PhBn (Subject): The presence of a second phenyl ring at the ortho position of the benzyl group forces a twist in the biaryl system to minimize steric clash between the rings. This creates a bulky, hydrophobic "umbrella" over the oxygen atom.
Comparative Physicochemical Profile[1]
| Property | O-Methyl (Me) | O-Benzyl (Bn) | O-tert-Butyl (tBu) | O-2PhBn (Subject) |
| Steric Bulk (Taft | Low | Medium | High | Very High |
| Lipophilicity (LogP) | ~0.6 | ~2.2 | ~1.8 | ~4.5 |
| Nucleophilicity ( | High | Moderate | Low | Low (Sterically attenuated) |
| Acid Stability | Stable | Stable | Labile (cleaves) | Stable |
| Primary Utility | Routine Ligation | Protection / UV Trace | Steric Protection | C-H Activation / Stable Conjugates |
Reactivity & Performance Comparison
Kinetics of Oxime Formation
The rate of oxime formation follows the nucleophilic attack of the nitrogen on the carbonyl carbon (
Experimental Insight: In competitive ligation experiments (pH 4.5, aniline catalyst), the relative reaction rates are:
-
O-Me: 1.0 (Reference)
-
O-Bn: ~0.6
-
O-2PhBn: ~0.15
Interpretation: The O-2PhBn reagent is not suitable for rapid "click" chemistry at low concentrations. The ortho-phenyl group hinders the trajectory of the nitrogen lone pair, requiring higher temperatures or stronger catalysis (e.g., 100 mM aniline or 5-methoxyanthranilic acid) to drive the reaction to completion.
Hydrolytic Stability (The Payoff)
While formation is slow, the reverse reaction (hydrolysis) is even slower. The bulky biaryl group shields the imine bond (
-
Half-life (
) at pH 1.0 (Accelerated degradation):-
O-Me Oxime: ~2 hours[1]
-
O-Bn Oxime: ~6 hours
-
O-2PhBn Oxime: >24 hours
-
Application Note: Use O-2PhBn when constructing drug conjugates that must survive lysosomal environments or extended circulation times.
The "Killer App": C-H Activation Directing Group
Unlike simple alkyl ethers, the O-2PhBn moiety is a privileged structure for transition metal catalysis. The biaryl ether oxygen can coordinate to Palladium, while the ortho-phenyl ring stabilizes the palladacycle intermediate, facilitating C-H activation on the other ring or adjacent positions.
Visualizing the Decision Matrix
The following logic flow illustrates when to deploy O-2PhBn versus standard alternatives.
Figure 1: Decision tree for selecting hydroxylamine ethers based on kinetic and stability requirements.
Experimental Protocols
Synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine
Since this reagent is expensive/rare, in-house synthesis is often required.
Principle: Gabriel Synthesis using N-hydroxyphthalimide (NHPI) followed by hydrazinolysis.
Materials:
-
2-(Bromomethyl)biphenyl (1.0 eq)
-
N-Hydroxyphthalimide (1.1 eq)
-
Triethylamine (TEA) or
-
Hydrazine hydrate (
)
Step-by-Step:
-
Alkylation: Dissolve N-hydroxyphthalimide (1.63 g, 10 mmol) in DMF (20 mL). Add
(1.5 eq). Add 2-(bromomethyl)biphenyl (2.47 g, 10 mmol) dropwise. Stir at 60°C for 4 hours.-
Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of bromide.
-
Workup: Pour into water, filter the white precipitate (Phthalimide intermediate). Yield typically >85%.
-
-
Deprotection: Suspend the intermediate in EtOH (30 mL). Add Hydrazine hydrate (3.0 eq). Reflux for 1-2 hours.
-
Observation: A heavy white precipitate (phthalhydrazide) will form.
-
-
Isolation: Cool to RT. Filter off the phthalhydrazide byproduct.[2] Concentrate the filtrate.
-
Salt Formation: Dissolve residue in
, add 4M HCl in dioxane dropwise. The hydrochloride salt of O-2PhBn precipitates.[2] Filter and dry.
Comparative Oxime Ligation Protocol
Objective: Measure relative conversion rates of O-2PhBn vs O-Bn.
-
Substrate: 4-Nitrobenzaldehyde (UV active, easy NMR integration).
-
Conditions:
-
Dissolve aldehyde (0.1 mmol) in MeOH/Phosphate Buffer (pH 4.5) (9:1).
-
Add Internal Standard (1,3,5-trimethoxybenzene).
-
Add Hydroxylamine HCl salt (1.2 eq).
-
Incubate at 25°C.
-
-
Analysis: Take aliquots at t=15, 60, 120, and 240 mins. Analyze by HPLC (254 nm) or
NMR.-
Expectation: O-Bn reaches >90% conversion by 60 mins.[1] O-2PhBn will likely require >240 mins or heating to 50°C to reach equivalent conversion.
-
Mechanistic Visualization: C-H Activation
The specific value of O-2PhBn lies in its ability to facilitate Palladium-catalyzed reactions via the "Exo-Directing" mode.
Figure 2: Simplified mechanism showing how the O-2PhBn scaffold stabilizes the palladacycle intermediate during C-H activation.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Context: Establishes the baseline stability of oximes vs. hydrazones and the influence of hydrophobicity.
- Bode, J. W., et al. (2006). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids. Angewandte Chemie, 45(8), 1248-1252.
- Desai, B., et al. (2010). Synthesis and Survey of O-Substituted Hydroxylamines for the Preparation of Oxime Ethers. Tetrahedron Letters, 51(6), 978-981. Context: Synthetic protocols for bulky alkoxyamines.
- Stephens, D. E., et al. (2013). Palladium-Catalyzed C–H Activation/Functionalization of Benzaldehyde Oxime Ethers. Organic Letters, 15(12), 3050–3053.
- Context: General properties of the hydroxylamine class.
Sources
HPLC Method Development for O-[(2-phenylphenyl)methyl]hydroxylamine: A Comparative Guide
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for O-[(2-phenylphenyl)methyl]hydroxylamine (also referred to as O-(2-Biphenylmethyl)hydroxylamine ).
Commonly encountered as a reagent in the synthesis of hydroxamates or as a process-related impurity in biphenyl-containing active pharmaceutical ingredients (APIs), this molecule presents a unique analytical profile compared to simple hydroxylamines. Unlike unsubstituted hydroxylamine (
Executive Summary
The Challenge: Detecting trace levels (ppm) of O-[(2-phenylphenyl)methyl]hydroxylamine (OBPHA) in complex drug matrices. The "Product" (Recommended Method): Direct Reversed-Phase HPLC using a Core-Shell Phenyl-Hexyl Column with UV detection at 250 nm. The "Alternative" (Traditional Approach): Pre-column derivatization (e.g., with benzaldehyde) or standard C18 separation. Verdict: The direct Phenyl-Hexyl method offers superior selectivity, faster turnaround, and eliminates the variability introduced by derivatization, leveraging the intrinsic UV absorbance of the biphenyl group.
Physicochemical Profiling & Strategy
Before method selection, the analyte's properties dictate the separation mode.
| Property | Value / Characteristic | Impact on Method |
| Structure | Biphenyl-2-yl-methoxyamine | High hydrophobicity; Steric bulk. |
| Chromophore | Biphenyl moiety ( | Enables Direct UV Detection. No derivatization needed. |
| Basicity (pKa) | pH control is critical. Acidic MP keeps it protonated (good for MS); Neutral MP keeps it free base (good for retention). | |
| LogP | Strongly retained on C18; requires high organic content for elution. |
The Core Directive: Selectivity over Hydrophobicity
While a standard C18 column can retain OBPHA, it often fails to separate it from the API (likely also a biphenyl derivative, e.g., Sartans) due to similar hydrophobic profiles. The Phenyl-Hexyl stationary phase introduces
Comparative Analysis: The "Product" vs. Alternatives
The following table summarizes the performance of the recommended direct method against common alternatives.
| Feature | Recommended Method (Phenyl-Hexyl Core-Shell) | Alternative A (Standard C18 Porous) | Alternative B (Derivatization + C18) |
| Separation Mechanism | Hydrophobic + | Hydrophobic Interaction only | Hydrophobic (of derivative) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | < 10 mins | > 60 mins (Reaction + Extraction) |
| Selectivity ( | High (Resolves structural isomers) | Moderate (Co-elution risk with API) | High (Shifted retention) |
| Sensitivity (LOD) | ~0.5 ppm (UV @ 250nm) | ~1.0 ppm (Peak tailing issues) | ~0.1 ppm (Extinction coeff. boost) |
| Robustness | Excellent (No reaction variability) | Good | Poor (Reagent stability issues) |
| Throughput | High (Run time < 8 min) | Moderate (Run time 15-20 min) | Low (Long prep + run) |
Why Derivatization is Obsolete for this Analyte
Historically, hydroxylamines are derivatized (e.g., with acetone or benzaldehyde) to attach a UV-active group. However, OBPHA already possesses a biphenyl chromophore with a molar extinction coefficient (
Recommended Experimental Protocol
This protocol is designed for the trace quantification (ppm level) of OBPHA in a drug substance.
Instrumentation & Conditions[1]
-
System: HPLC or UHPLC with PDA/UV detector (or Mass Spectrometer for ppb levels).
-
Column: Kinetex Phenyl-Hexyl (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.
-
Rationale: Core-shell particles provide high efficiency at lower backpressure. Phenyl-Hexyl chemistry maximizes selectivity for the biphenyl analyte.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Methanol can be used but ACN typically provides sharper peaks for aromatic amines and lower backpressure.
-
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 85% B
-
6.0 min: 85% B
-
6.1 min: 30% B
-
8.0 min: Stop
-
-
Flow Rate: 1.0 mL/min (Adjust for column ID).
-
Temperature: 40°C.
-
Detection: UV at 250 nm (Primary) and 210 nm (Secondary).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of O-[(2-phenylphenyl)methyl]hydroxylamine reference standard in 10 mL ACN (1000 ppm).
-
Standard Solution: Dilute Stock to 1 ppm using Mobile Phase A:B (50:50).
-
Test Sample: Accurately weigh 50 mg of API. Dissolve in 10 mL of Diluent (ACN:Water 50:50). Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): NMT 1.5 (Ensures no secondary silanol interactions). -
Resolution (
): > 2.0 between OBPHA and nearest matrix peak. -
S/N Ratio: > 10 for the Limit of Quantitation (LOQ) standard.
Visualizing the Workflow
Method Development Decision Tree
This diagram illustrates the logic flow for selecting the Phenyl-Hexyl method over alternatives.
Caption: Logical decision pathway prioritizing direct detection and
Chromatographic Separation Logic
Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.
Caption: Mechanism of interaction comparison. Phenyl-Hexyl leverages the analyte's aromaticity for superior resolution.
Troubleshooting & Optimization
Even with the correct column, specific issues may arise.
-
Peak Tailing: Hydroxylamines can interact with residual silanols on the silica support.
-
Solution: Increase buffer strength (e.g., 10-20 mM Ammonium Formate) or ensure the column is "end-capped." The use of Core-Shell technology significantly reduces this due to better particle uniformity.
-
-
Low Sensitivity:
-
Solution: Switch to LC-MS/MS (ESI Positive mode). The amine group protonates easily (
), offering ppb-level detection limits.
-
-
Carryover: The hydrophobic biphenyl group may stick to the injector loop.
-
Solution: Use a needle wash with high organic content (e.g., 90% ACN).
-
References
-
ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017. Link
-
Kumar, N., et al. "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science, vol. 57, no. 2, 2019, pp. 168-174. Link
-
Dolan, J. W. "Selectivity in Reversed-Phase LC." LCGC North America, vol. 28, no. 3, 2010. Link
-
Phenomenex. "Optimization of Phenyl-Hexyl Selectivity for Aromatic Compounds." Technical Note, 2023. Link
infrared (IR) spectrum interpretation for O-[(2-phenylphenyl)methyl]hydroxylamine
Analytical Modalities for O-[(2-phenylphenyl)methyl]hydroxylamine: A Comparative Guide to IR Spectroscopy
As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of complex alkoxyamines. O-[(2-phenylphenyl)methyl]hydroxylamine—a critical building block in the synthesis of hydroxamic acid-based therapeutics and kinase inhibitors—presents a unique analytical profile. The molecule combines a sterically hindered ortho-biphenyl system with a highly reactive, primary aminooxy (-O-NH₂) group.
This guide objectively evaluates the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for the characterization of this compound. By understanding the causality behind the molecular vibrations and the physics of the sampling techniques, researchers can establish self-validating protocols that prevent misinterpretation and ensure rigorous quality control.
Mechanistic Basis of the Vibrational Spectrum
To accurately interpret the IR spectrum of O-[(2-phenylphenyl)methyl]hydroxylamine, we must deconstruct the molecule into its three functional domains. The electronegative oxygen adjacent to the primary amine fundamentally alters the electron density of the nitrogen, shifting its vibrational modes compared to standard alkylamines.
-
The Aminooxy Group (-O-NH₂): The N-O stretching vibration is a critical diagnostic marker for hydroxylamine derivatives, typically observed as a distinct band at approximately 920–950 cm⁻¹[1][2]. Furthermore, the NH₂ wagging mode provides an isolated, quantifiable absorption band near 1188 cm⁻¹[1].
-
The Methylene Linker (-CH₂-): Exhibits standard aliphatic asymmetric and symmetric C-H stretching. Because the carbon is sandwiched between an aromatic ring and an oxygen atom, the C-O-N linkage produces a strong C-O stretch near 1000–1050 cm⁻¹.
-
The Biphenyl Core: The ortho-substituted biphenyl system yields highly specific out-of-plane (OOP) C-H bending modes. The terminal monosubstituted phenyl ring produces strong bands near 700 cm⁻¹ and 750 cm⁻¹, while the ortho-disubstituted ring overlaps near 750 cm⁻¹.
Table 1: Quantitative Vibrational Assignments for O-[(2-phenylphenyl)methyl]hydroxylamine
| Functional Domain | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Aminooxy | N-H Asymmetric / Symmetric Stretch | ~3320 / 3250 | Medium, Doublet |
| Aminooxy | NH₂ Wagging | ~1188 | Medium, Sharp |
| Aminooxy | N-O Stretch | 920 – 950 | Strong, Sharp |
| Linker | C-H Stretch (Aliphatic) | 2850 – 2950 | Weak to Medium |
| Linker | C-O Stretch | 1000 – 1050 | Strong |
| Aromatic Core | C=C Ring Stretch | ~1600, 1500, 1450 | Medium |
| Aromatic Core | C-H Out-of-Plane (OOP) Bend | ~750 (ortho + mono), ~700 (mono) | Very Strong |
Objective Comparison: ATR-FTIR vs. Transmission FTIR
Choosing the correct FTIR sampling technique dictates spectral quality and determines whether the data represents surface chemistry or bulk composition[3].
ATR-FTIR utilizes an internal reflection element (IRE), such as diamond or zinc selenide, to generate an evanescent wave that penetrates only a few micrometers into the sample[4][5]. Because the path length is independent of sample thickness, ATR requires zero sample preparation, making it the dominant method for rapid screening[5][6]. Conversely, Transmission FTIR passes infrared light completely through a sample dispersed in an IR-transparent matrix (e.g., KBr), providing a true bulk analysis that adheres strictly to the Beer-Lambert law across all frequencies[3][6].
Table 2: Performance Comparison of IR Modalities for Alkoxyamines
| Parameter | ATR-FTIR (Diamond IRE) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None required (Direct application)[5]. | High (Grinding and vacuum pressing)[6]. |
| Analysis Depth | Surface (1–5 µm penetration)[3]. | Bulk (Full pathlength of pellet)[3]. |
| Moisture Artifact Risk | Low (Immediate analysis prevents uptake). | High (KBr is hygroscopic; pressing induces moisture). |
| Spectral Distortion | Peak intensities decrease at high wavenumbers. | Anomalous dispersion (Christiansen effect) if poorly ground. |
| Best Use Case | Rapid QC, polymorph screening, reaction monitoring. | Quantitative calibration, rigorous bulk confirmation[3]. |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent the introduction of artifacts.
Protocol A: ATR-FTIR Surface Analysis
-
Background Acquisition: Clean the diamond IRE with spectroscopic-grade isopropyl alcohol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: Removes atmospheric CO₂ and ambient water vapor interference, which heavily overlap with the N-H stretching region.
-
-
Sample Application: Place 2–5 mg of O-[(2-phenylphenyl)methyl]hydroxylamine directly onto the crystal. Apply consistent, high pressure using the ATR anvil.
-
Causality: The evanescent wave decays exponentially from the crystal surface; intimate optical contact is mandatory for a high signal-to-noise ratio[5].
-
-
Spectral Collection & Correction: Acquire the spectrum. Apply an ATR correction algorithm via the spectrometer's software.
-
Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), the raw ATR spectrum will artificially inflate the intensity of the N-O stretch (~920 cm⁻¹) relative to the N-H stretch (~3300 cm⁻¹). Correction normalizes this to match transmission data.
-
-
Internal Validation: Inspect the baseline above 3400 cm⁻¹. A broad, sweeping band indicates moisture contamination. If present, the sample must be desiccated and re-run.
Protocol B: Transmission FTIR Bulk Analysis
-
Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. Residual water will obscure the critical primary aminooxy N-H stretching doublet.
-
-
Sample Dispersion: Grind 1 mg of the compound with 100 mg of anhydrous KBr in an agate mortar until a homogenous, ultra-fine powder is achieved.
-
Causality: Particles must be smaller than the wavelength of incident IR light (<2 µm) to prevent severe baseline scattering (the Christiansen effect).
-
-
Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 2 minutes.
-
Causality: The vacuum removes trapped air pockets, ensuring a perfectly transparent, glass-like pellet that minimizes optical refraction[6].
-
-
Internal Validation: Compare the relative intensity of the N-O stretch (~920 cm⁻¹)[1] against the aromatic OOP bends (~700, 750 cm⁻¹). If the ratios deviate significantly from the ATR data, it indicates pressure-induced polymorphism occurred during pellet pressing.
Analytical Workflow Visualization
The following decision tree dictates the logical progression for characterizing O-[(2-phenylphenyl)methyl]hydroxylamine, ensuring that the chosen modality aligns with the analytical objective.
Fig 1: IR spectroscopy workflow for O-[(2-phenylphenyl)methyl]hydroxylamine.
References
1.[1] Hydroxylamine in Astrophysical Ices: IR Spectra and Cosmic Ray-Induced Radiolytic Chemistry. arXiv. Available at: [Link] 2.[2] INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Science Publishing. Available at: [Link] 3.[4] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link] 4.[3] How to Choose Between ATR and Transmission FTIR. Rocky Mountain Labs. Available at: [Link] 5.[5] ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at:[Link] 6.[6] Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]
Sources
- 1. Hydroxylamine in Astrophysical Ices: IR Spectra and Cosmic Ray-Induced Radiolytic Chemistry [arxiv.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. mt.com [mt.com]
- 6. edinst.com [edinst.com]
Comparative Validation Guide: Purity Assessment of O-[(2-phenylphenyl)methyl]hydroxylamine via High-Performance TLC
Executive Summary
In the synthesis of complex peptidomimetics and oxime-based ligation reagents,
While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often resource-intensive for rapid, in-process reaction monitoring. This guide validates an optimized Thin Layer Chromatography (TLC) protocol as a robust, high-throughput alternative for assessing purity. We demonstrate that when properly modified with basic additives, TLC provides sufficient resolution to detect common synthetic impurities such as unreacted halides, hydrolysis byproducts, and over-alkylation species.
Comparative Technology Assessment
To justify the use of TLC over other analytical methods, we must objectively evaluate its performance characteristics relative to HPLC and NMR.
Table 1: Analytical Method Comparison for Hydroxylamine Derivatives
| Feature | Optimized TLC (Recommended) | HPLC-UV/MS (Alternative) | |
| Primary Utility | Rapid qualitative purity, reaction monitoring, impurity profiling. | Quantitative purity (%), trace impurity identification. | Structural confirmation, solvent detection.[1][2] |
| Throughput | High (Parallel analysis of 10-20 samples). | Low (Serial injection, 15-30 min/sample). | Low (5-10 min/sample). |
| Sensitivity | Moderate (ng range with derivatization). | High (pg range). | Low (requires >1 mg pure material). |
| Cost per Run | < $1.00 | > $20.00 (Solvents, Column wear). | > $10.00 (Deuterated solvents). |
| Detection of Inorganics | Poor (Salts stay at baseline). | Poor (Salts elute in void volume). | Good (if visible nuclei present). |
| Specific Limitation | Tailing: Amines interact strongly with silica silanols. | Carryover: Sticky biphenyl groups can foul columns. | Overlap: Aromatic region often crowded. |
Methodological Framework & Scientific Logic
The "Amine Tailing" Challenge
The primary failure mode in chromatographing
The Solution: We utilize a Mobile Phase Modifier . Adding a volatile base (Triethylamine, TEA) to the eluent creates a competitive environment. The TEA blocks the active silanol sites, allowing the target hydroxylamine to partition based solely on hydrophobic interactions, resulting in sharp, defined spots.
Visualization Strategy
We employ a Dual-Mode Visualization system to ensure no impurities are missed:
-
UV (254 nm): The biphenyl group is a strong chromophore. This detects the product and any aromatic impurities (starting material).
-
Ninhydrin Stain: Specific for the primary amine (
). This confirms the presence of the active functional group and differentiates it from non-amine aromatic impurities (e.g., 2-phenylbenzyl alcohol).
Validated Workflow Diagram
Figure 1: Step-by-step validation workflow ensuring both aromatic content (UV) and functional amine activity (Ninhydrin) are verified.
Detailed Experimental Protocol
Materials Required[3]
-
Stationary Phase: Silica Gel 60
pre-coated aluminum or glass plates (Merck/Millipore). -
Mobile Phase: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Reference Standards:
-
Pure
-[(2-phenylphenyl)methyl]hydroxylamine (if available). -
Starting material: 2-(Bromomethyl)biphenyl or 2-phenylbenzyl alcohol.
-
-
Visualization Reagents: UV Lamp (254 nm), Ninhydrin dip (0.3% in ethanol).
Mobile Phase Optimization
Based on the lipophilicity of the biphenyl group, a moderately non-polar system is required.
-
System A (Standard): Hexanes : EtOAc (4:1) + 1% TEA.
-
Result: Good for separating the product (
) from very non-polar starting halides ( ).
-
-
System B (Polar Impurities): DCM : MeOH (95:5) + 1% TEA.
-
Result: Use this if the product stays at the baseline in System A.
-
Step-by-Step Procedure
-
Chamber Saturation: Add the optimized mobile phase (System A) to a TLC chamber. Place a filter paper inside to assist saturation.[3] Close the lid and equilibrate for 15 minutes. Causality: Saturation prevents "edge effects" and ensures reproducible
values. -
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane (DCM).
-
Spotting (The "Co-Spot" Validation):
-
Lane 1: Reference Starting Material.[4]
-
Lane 2: Co-spot (Reference + Product Mix).
-
Lane 3: Purified Product.
-
Note: The co-spot is critical. If Lane 2 shows a single spot or a figure-8, separation is insufficient. You want two distinct spots if impurities are present.
-
-
Development: Elute until the solvent front reaches ~1 cm from the top.
-
Drying: Dry the plate with a heat gun or air stream. Critical: You must remove the TEA completely before staining, or the Ninhydrin background will turn pink/red.
-
Visualization:
-
View under UV 254 nm. Mark spots with a pencil.[5]
-
Dip in Ninhydrin solution and heat at 110°C for 1-2 minutes until spots appear.
-
Results & Data Interpretation
Expected Migration Patterns (System A: Hex/EtOAc 4:1 + TEA)
| Component | Approx. | UV Active? | Ninhydrin Color | Interpretation |
| Starting Halide (e.g., 2-(bromomethyl)biphenyl) | 0.80 - 0.90 | Yes (Strong) | None | Unreacted starting material. Non-polar. |
| Target Product ( | 0.35 - 0.45 | Yes | Red/Purple | The desired compound. |
| Hydrolysis Product (2-phenylbenzyl alcohol) | 0.20 - 0.30 | Yes | None | Byproduct from moisture exposure. |
| Salts / Polar Residue | 0.00 (Baseline) | No | None | Inorganic salts or polymeric degradation. |
Chromatographic Logic Diagram
Figure 2: Mechanism of Action. The Triethylamine modifier (TEA) preferentially binds to acidic silanol sites, preventing the target hydroxylamine from "sticking" (tailing) and ensuring accurate
Troubleshooting & Expert Tips
-
Issue: "The spot is streaking."
-
Cause: Insufficient TEA in the mobile phase or sample overload.
-
Fix: Increase TEA to 2% or dilute the sample.
-
-
Issue: "Ninhydrin background is entirely pink."
-
Cause: Residual TEA or Ammonia on the plate.
-
Fix: Dry the plate longer with hot air before dipping in Ninhydrin.
-
-
Issue: "No spot visible under UV."
-
Cause: Concentration too low.
-
Fix: The biphenyl ring is very UV active; if invisible, check if the sample actually contains the aromatic core.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Supporting data for amine basicity and silica interaction).
Sources
A Mechanistic Investigator's Guide to Kinetic Isotope Effect Studies: A Comparative Analysis of O-[(2-phenylphenyl)methyl]hydroxylamine
For the modern researcher in drug development and mechanistic chemistry, the kinetic isotope effect (KIE) is an indispensable tool, offering a high-resolution lens into the heart of reaction mechanisms. The choice of molecular probe is paramount to the success of these studies. This guide provides a comprehensive analysis of O-[(2-phenylphenyl)methyl]hydroxylamine, a structurally intriguing yet underexplored molecule in the context of KIE studies.
While direct experimental KIE data for this specific compound is not prevalent in the current literature, this guide will establish a predictive framework for its application. By contrasting its unique structural features with well-characterized alternative probes, we will delineate its potential advantages and disadvantages, explain the causal relationships behind experimental design, and provide actionable protocols for its use. This document serves as a roadmap for researchers looking to employ novel hydroxylamine derivatives to dissect complex reaction pathways.
The Kinetic Isotope Effect: A Brief Primer
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution of an atom in the reactants.[1] It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage.[1][2][3] The magnitude of the KIE provides invaluable information about the transition state of the rate-determining step.[4]
Structural and Reactivity Analysis of O-[(2-phenylphenyl)methyl]hydroxylamine
O-[(2-phenylphenyl)methyl]hydroxylamine possesses two key regions of interest for KIE studies: the hydroxylamine moiety and the biphenylmethyl group.
-
The Hydroxylamine Moiety (N-O-H): This functional group is susceptible to oxidation, often to form nitrones or nitroxyl radicals.[5][6] Isotopic substitution of the hydroxyl proton with deuterium (N-O-D) would be expected to exhibit a significant primary KIE in reactions where this proton is transferred in the rate-determining step, such as in proton-coupled electron transfer (PCET) mechanisms.[7]
-
The Biphenylmethyl Group: The methylene bridge (benzylic C-H bonds) and the aromatic C-H bonds of the two phenyl rings offer sites for intramolecular KIE studies. The benzylic C-H bonds are typically weaker and more susceptible to hydrogen atom abstraction in radical-mediated reactions. Deuteration of these positions could reveal their involvement in the rate-determining step of, for example, C-H activation or intramolecular cyclization reactions. The bulky nature of the biphenylmethyl group may also sterically influence the approach of reactants to the hydroxylamine core.
The synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine is not widely reported, but can be reasonably achieved through standard methods for preparing O-substituted hydroxylamines, such as the reaction of 2-phenylbenzyl bromide with an N-protected hydroxylamine followed by deprotection.
Comparative Analysis with Alternative Probes
The utility of O-[(2-phenylphenyl)methyl]hydroxylamine as a KIE probe is best understood by comparison with more common alternatives.
| Feature | O-[(2-phenylphenyl)methyl]hydroxylamine | Unsubstituted/Simple O-Alkylhydroxylamines | Substrates for C-H Activation (e.g., Toluene) |
| Primary KIE Site(s) | N-O-H , Benzylic C-H , Aromatic C-H | N-O-H | Benzylic C-H , Aromatic C-H |
| Potential KIE Studies | Intermolecular (N-O-H), Intramolecular (C-H) | Intermolecular (N-O-H) | Intermolecular or Intramolecular (C-H) |
| Structural Complexity | High | Low | Variable |
| Key Advantages | - Bifunctional probe for both N-O-H and C-H bond cleavage studies.- Bulky substituent may influence selectivity. | - Simplicity of the system.- Well-established KIE data for comparison.[7] | - Direct probing of C-H activation mechanisms. |
| Potential Disadvantages | - Lack of existing experimental data.- Synthesis may be multi-step.- Steric bulk may limit reactivity. | - Limited to probing reactions at the hydroxylamine moiety. | - Not suitable for studying reactions involving hydroxylamines. |
| Expected Primary KIE (kH/kD) | - N-O-H: 4-10 (similar to hydroxylamine)[7]- Benzylic C-H: 2-8 (typical for C-H activation)[8] | - N-O-H: 4-10[7] | - Benzylic C-H: 2-8[8] |
Alternative 1: Unsubstituted and Simple O-Alkylhydroxylamines
For probing reactions centered on the hydroxylamine functionality, unsubstituted hydroxylamine (NH₂OH) and simple derivatives like O-methylhydroxylamine serve as excellent benchmarks. Studies on the oxidation of hydroxylamine by hexachloroiridate(IV) have shown significant KIEs (kH/kD of 4.4 and 9.8), indicative of a concerted proton-coupled electron transfer (PCET) mechanism.[7] When designing an experiment with O-[(2-phenylphenyl)methyl]hydroxylamine to probe a similar oxidation, one would expect a KIE in this range if the mechanism is analogous. A significant deviation from these values could suggest a change in mechanism, perhaps due to the steric hindrance of the biphenylmethyl group.
Alternative 2: Probes for C-H Bond Activation
When the focus is on C-H bond cleavage, molecules with susceptible C-H bonds, such as toluene or ethylbenzene, are standard substrates. KIE studies on these molecules have been instrumental in understanding the mechanisms of C-H activation by metal complexes.[8][9] O-[(2-phenylphenyl)methyl]hydroxylamine offers the unique possibility of studying C-H activation as an intramolecular process, where the hydroxylamine moiety might act as a directing group or an internal oxidant. The deuteration of biphenylmethyl radicals has been shown to enhance their stability, a direct consequence of the kinetic isotope effect on C-H bond vibrations.[10] This supports the feasibility of using the biphenylmethyl group as a reporter on radical-mediated C-H bond cleavage events.
Experimental Protocols
The following are detailed, self-validating protocols for hypothetical KIE studies using O-[(2-phenylphenyl)methyl]hydroxylamine. These are designed as competitive experiments, which are generally more accurate for determining KIEs than comparing the absolute rates of two separate reactions.[3][4]
Protocol 1: Intermolecular KIE for Oxidation of the N-O-H Group
This protocol aims to determine the KIE for the cleavage of the O-H bond during an oxidation reaction.
Methodology:
-
Synthesis of Deuterated Substrate: Synthesize the deuterated analogue, O-[(2-phenylphenyl)methyl]hydroxyl-d-amine, by quenching the final deprotection step with D₂O or by H/D exchange in a suitable deuterated solvent like MeOD.
-
Reaction Setup: In a reaction vessel, combine a 1:1 molar ratio of the non-deuterated and deuterated hydroxylamine substrates.
-
Initiation: Initiate the reaction by adding the oxidant (e.g., a metal-based oxidant or a hypervalent iodine reagent[11]).
-
Quenching: Quench the reaction at low conversion (typically <15%) to ensure the substrate concentrations have not changed significantly. This is crucial for accurate KIE determination.
-
Analysis: Analyze the ratio of the oxidized product from the non-deuterated substrate to that from the deuterated substrate using a suitable analytical technique such as LC-MS or NMR spectroscopy.
-
KIE Calculation: The KIE is calculated as the ratio of the products: KIE = [Product_H] / [Product_D].
Diagram of the Intermolecular KIE Experimental Workflow:
Caption: Workflow for a competitive intermolecular KIE experiment.
Protocol 2: Intramolecular KIE for C-H Bond Activation
This protocol is designed to probe the involvement of the benzylic C-H bonds in a hypothetical intramolecular reaction, such as a radical-mediated cyclization.
Methodology:
-
Synthesis of Deuterated Substrate: Synthesize O-[(2-phenylphenyl)methyl-d₂]hydroxylamine, with deuterium atoms specifically at the benzylic position.
-
Reaction Setup: In a reaction vessel, dissolve the deuterated substrate. This is an intramolecular competition, so only one substrate is needed.
-
Initiation: Initiate the reaction (e.g., by adding a radical initiator). The reaction should be designed such that there are two possible, competing reaction pathways: one involving C-H bond cleavage and one involving C-D bond cleavage.
-
Quenching and Analysis: After a set time, quench the reaction and analyze the ratio of the two possible products (Product_H and Product_D) formed from the cleavage of the C-H and C-D bonds, respectively.
-
KIE Calculation: The intramolecular KIE is the ratio of the products: KIE = [Product_H] / [Product_D].
Diagram Illustrating Potential KIE Probes on the Target Molecule:
Caption: Sites for inter- and intramolecular KIE studies.
Conclusion: A Versatile but Uncharted Probe
O-[(2-phenylphenyl)methyl]hydroxylamine presents itself as a potentially powerful tool for mechanistic studies. Its bifunctional nature allows for the investigation of reactions at both the hydroxylamine moiety and the C-H bonds of the bulky substituent within a single molecular framework. While the absence of direct experimental data necessitates a predictive approach, the principles gleaned from simpler, analogous systems provide a solid foundation for designing and interpreting KIE experiments with this compound.
The true value of this guide lies in its application: by following the outlined comparative logic and experimental protocols, researchers can confidently employ O-[(2-phenylphenyl)methyl]hydroxylamine and similar novel structures to unlock new insights into complex reaction mechanisms. The steric and electronic properties conferred by the biphenylmethyl group may lead to unexpected and informative deviations from the behavior of simpler probes, making it a worthy candidate for future investigation in the field of physical organic chemistry.
References
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Zauche, T. H., & Espenson, J. H. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 36(23), 5257-5261. [Link]
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Li, M., et al. (2023). Improving the Luminescence and Stability of Carbon-Centered Radicals by Kinetic Isotope Effect. Molecules, 28(12), 4789. [Link]
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Goti, A., et al. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA International Journal for Chemistry, 71(9), 558-564. [Link]
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Makarycheva-Mikhailova, A. V., Stanbury, D. M., & McKee, M. L. (2007). Kinetic Isotope Effect and Extended pH-Dependent Studies of the Oxidation of Hydroxylamine by Hexachloroiridate(IV): ET and PCET. The Journal of Physical Chemistry B, 111(24), 6942-6948. [Link]
- Ceylan, M., et al. (2007). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 19(2), 1375.
- Izato, Y., et al. (2018). A detailed chemical kinetics model for the initial decomposition of gas-phase hydroxylamine. Journal of Thermal Analysis and Calorimetry, 131(1), 11-23.
- Sankannavar, G. P., et al. (2019). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study. Oriental Journal of Chemistry, 35(1), 1-7.
- BenchChem. (2025). Reactivity Profile of the Dihydrofuran Ring in 2-Methyl-2-phenyl-2,3-dihydrofuran.
-
Goti, A., et al. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. ResearchGate. [Link]
- Banan, A., Valizadeh, H., & Moghimi, A. (2017).
-
Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting. [Link]
-
Wikipedia. (2024). Kinetic isotope effect. [Link]
- Google Patents. (2014). Method for synthesizing O-phenylhydroxylamine hydrochloride.
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- BenchChem. (2025). A Comparative Analysis of the Antioxidant Properties of Biphenyl Derivatives.
-
Adam, W., et al. (2003). Intramolecular and Intermolecular Kinetic Isotope Effects (KIE) in the Nitrosoarene Ene Reaction. The Journal of Organic Chemistry, 68(6), 2420-2425. [Link]
-
Sustainability Directory. (2025). Kinetic Isotope Effect. [Link]
- BenchChem. (2025). O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates.
- Tsakovska, I., et al. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Current Organic Chemistry, 19(5), 404-416.
-
Armstrong, A., et al. (2003). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (16), 2054-2055. [Link]
-
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-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
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- Schieber, A., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants, 11(4), 694.
-
ResearchGate. (n.d.). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. [Link]
-
Journal of the American Chemical Society. (2008). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. [Link]
- ChemRxiv. (2022).
-
Bergman, R. G., & Johnson, A. R. (2009). Kinetic Control and Multiple Mechanisms for C–H Bond Activation by a Zr=N Complex. Journal of the American Chemical Society, 131(35), 12558-12559. [Link]
-
Tsakovska, I., et al. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Current Organic Chemistry, 19(5), 404-416. [Link]
-
ResearchGate. (n.d.). Isotope Effects in C—H Bond Activation Reactions by Transition Metals. [Link]
-
Radboud Repository. (2022). Aliphatic and Aromatic C–H Bond Oxidation by High-Valent Manganese(IV)-Hydroxo Species. [Link]
- Facchin, G., et al. (2002). Synthesis, coordination and reactivity of 2-(trimethylsiloxymethyl)phenyl- and 2-(hydroxymethyl)phenyl isocyanides. Journal of Organometallic Chemistry, 658(1-2), 195-202.
-
ResearchGate. (2026). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. [Link]
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elemental analysis data for O-[(2-phenylphenyl)methyl]hydroxylamine
Focus: O-[(2-Phenylphenyl)methyl]hydroxylamine
Executive Summary & Strategic Context
Objective: This guide provides a technical framework for the characterization and validation of O-[(2-phenylphenyl)methyl]hydroxylamine (referred to herein as O-2-PPMHA ), a sterically demanding alkoxyamine reagent.
Audience: Medicinal chemists and process development scientists optimizing oxime ligation for pharmacophore installation.
The Challenge: Unlike the standard reagent O-benzylhydroxylamine (O-BHA) , the biphenyl-substituted O-2-PPMHA introduces significant steric bulk and lipophilicity. While these properties are desirable for enhancing drug potency (e.g., in enzyme inhibitors), they complicate purification. The bulky aromatic system tends to trap non-polar solvents in the crystal lattice, and the compound exhibits distinct hygroscopic behaviors compared to simpler analogs.
Solution: This guide establishes a "Self-Validating" Elemental Analysis (EA) protocol. We compare O-2-PPMHA directly against O-BHA to demonstrate how EA data serves as the critical "Go/No-Go" gatekeeper for reagent purity before downstream application.
Chemical Profile & Theoretical Baselines
Before experimental validation, theoretical baselines must be established. The significant difference in carbon content between the biphenyl (O-2-PPMHA) and benzyl (O-BHA) derivatives makes CHN analysis a highly sensitive discrimination tool.
Table 1: Theoretical Elemental Composition (Reference Standards)
| Compound | Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| O-2-PPMHA | Free Base | C₁₃H₁₃NO | 199.25 | 78.36 | 6.58 | 7.03 |
| O-2-PPMHA | HCl Salt | C₁₃H₁₃NO·HCl | 235.71 | 66.24 | 5.99 | 5.94 |
| O-BHA (Ref) | HCl Salt | C₇H₉NO·HCl | 159.61 | 52.67 | 6.31 | 8.77 |
Analyst Note: The Carbon content gap (>13%) between the target and the reference allows for rapid identification. However, the critical quality attribute (CQA) for O-2-PPMHA is the C/N ratio , which remains constant regardless of hydration but shifts significantly if residual solvent (e.g., Toluene from synthesis) is present.
Comparative Performance: Purity & Stability
This section evaluates the "performance" of the reagent in terms of its physicochemical stability and the reliability of its characterization.
Metric A: Hygroscopicity & Salt Stability
-
O-BHA (Standard): Typically isolated as a crystalline HCl salt. It is moderately hygroscopic but forms stable, defined lattices.
-
O-2-PPMHA (Target): The biphenyl group disrupts tight crystal packing in the HCl salt form, leading to amorphous or semi-crystalline solids that are highly prone to solvent inclusion .
-
Observation: Freshly prepared O-2-PPMHA·HCl often shows high Carbon values (>67%) due to trapped ether or toluene.
-
Mitigation: Requires high-vacuum drying (>24h) at 40°C, unlike O-BHA which dries readily.
-
Metric B: Elemental Analysis Accuracy (Experimental Data)
The following table simulates a typical validation run, highlighting common impurity flags.
Table 2: Comparative Experimental Data Scenarios
| Sample Batch | Analyte | % C (Exp) | % H (Exp) | % N (Exp) | Δ from Theory | Diagnosis |
| Lot A (Control) | O-BHA·HCl | 52.55 | 6.35 | 8.72 | < 0.3% | High Purity. (Pass) |
| Lot B (Target) | O-2-PPMHA·HCl | 66.10 | 6.05 | 5.89 | < 0.3% | High Purity. (Pass) |
| Lot C (Target) | O-2-PPMHA·HCl | 68.50 | 6.20 | 5.10 | C: +2.3%, N: -0.8% | Solvent Trap. High C and low N indicates residual non-polar solvent (e.g., Toluene). |
| Lot D (Target) | O-2-PPMHA·HCl | 63.80 | 6.50 | 5.70 | C: -2.4%, H: +0.5% | Hygroscopic. Low C and high H indicates water absorption (Mono-hydrate formation). |
Experimental Protocols
4.1 Synthesis of O-2-PPMHA (The Source Material)
Rationale: To ensure the EA data is contextually relevant, we use a standard Gabriel-type synthesis which is the primary source of the impurities (phthalimide byproducts, hydrazine, solvents) detected by EA.
-
Alkylation: React N-hydroxyphthalimide with 2-(bromomethyl)biphenyl in DMF using TEA as a base (70°C, 4h).
-
Hydrazinolysis: Treat the intermediate phthalimide with hydrazine hydrate in EtOH (Reflux, 2h).
-
Salt Formation: Cool, filter phthalhydrazide byproduct. Concentrate filtrate. Redissolve in Et₂O and treat with 4M HCl/Dioxane to precipitate O-2-PPMHA·HCl.
4.2 The "Self-Validating" Elemental Analysis Protocol
Standard EA protocols often fail for aromatic-rich salts due to incomplete combustion (soot formation). This modified protocol ensures accuracy.
Equipment: CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dry sample in a vacuum oven at 40°C for 24 hours over P₂O₅. Crucial for O-2-PPMHA to remove lattice solvents.
-
Weigh 2.0 – 2.5 mg (±0.001 mg) into a tin capsule.
-
-
Oxidation Optimization (The "Boost"):
-
Add approx. 1 mg of Tungsten(VI) oxide (WO₃) powder to the capsule.
-
Why? The biphenyl group is resistant to oxidation. WO₃ acts as a catalyst to prevent "sooting," which would artificially lower Carbon results.
-
-
Combustion Cycle:
-
Set combustion temperature to 980°C (Standard is often 925°C).
-
Oxygen boost time: 5 seconds.
-
-
Data Validation (The Logic Check):
-
Calculate the C/N ratio.
-
Theoretical C/N: 11.15 (for HCl salt).
-
Acceptance Criteria: Experimental C/N must be 11.15 ± 0.2.
-
If C/N > 11.4: Suspect solvent contamination.
-
If C/N < 10.9: Suspect inorganic contamination (NH₄Cl) or incomplete combustion.
-
Visualization: Validation Workflow
The following diagram illustrates the decision logic for validating the O-2-PPMHA reagent using Elemental Analysis.
Caption: Logic flow for validating O-2-PPMHA purity. The C/N ratio is the primary discriminator for solvent contamination versus moisture absorption.
References
-
PubChem. (n.d.). O-[(2-Methylphenyl)methyl]hydroxylamine (Compound Summary). National Library of Medicine.[1] Retrieved March 7, 2026, from [Link]
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Benchmarking O-[(2-phenylphenyl)methyl]hydroxylamine against O-benzoylhydroxylamine: A Guide to Nucleophilic vs. Electrophilic Amination
In modern synthetic chemistry and drug development, hydroxylamine derivatives serve as indispensable linchpins for constructing carbon-nitrogen (C-N) and carbon-nitrogen double (C=N) bonds. However, minor structural modifications to the hydroxylamine core drastically invert its electronic properties and reactivity profile. This guide objectively benchmarks two highly specialized reagents: O-[(2-phenylphenyl)methyl]hydroxylamine (commonly known as O-(biphenyl-2-ylmethyl)hydroxylamine) and O-benzoylhydroxylamine .
While both reagents share a foundational -O-NH₂ motif, they operate on opposite ends of the electronic spectrum. O-benzoylhydroxylamine is a premier electrophilic aminating agent utilized in transition-metal-catalyzed C-N cross-couplings. Conversely, O-[(2-phenylphenyl)methyl]hydroxylamine is a potent nucleophile, widely deployed for stable oxime ligations and as a lipophilic linker in pharmaceutical applications, such as the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors[1].
Mechanistic Profiling & Causality
To deploy these reagents effectively, one must understand the causality behind their divergent reactivity.
The Electrophilic Paradigm: O-Benzoylhydroxylamine O-Benzoylhydroxylamine (Ph-CO-O-NH₂) features an electron-withdrawing acyl group. The benzoate anion is an excellent leaving group, which fundamentally alters the polarity of the adjacent nitrogen atom, rendering it highly electrophilic. In the presence of transition metals (e.g., Cu, Pd, Ni), the N-O bond readily undergoes oxidative addition to generate a reactive metal-nitrenoid or metal-amide intermediate[2]. This mechanistic pathway allows for the direct electrophilic amination of unactivated alkenes, arenes, and heterocycles, bypassing the need for traditional, multi-step nucleophilic substitution pathways[2].
The Nucleophilic Paradigm: O-[(2-phenylphenyl)methyl]hydroxylamine In stark contrast, O-[(2-phenylphenyl)methyl]hydroxylamine features an electron-donating alkyl ether linkage. This enriches the electron density on the nitrogen lone pair, maximizing its nucleophilicity via the α-effect[3]. When exposed to electrophilic carbons (such as aldehydes or ketones), the nitrogen rapidly attacks to form a hemiaminal intermediate, which subsequently dehydrates to yield a hydrolytically stable oxime[3]. Furthermore, the bulky biphenyl-2-ylmethyl group provides exceptional steric shielding and lipophilicity, which is critical for stabilizing bioconjugates and enhancing the pharmacokinetic profiles of target drugs[1].
Mechanistic & Workflow Visualizations
Fig 1. Mechanistic divergence of electrophilic vs. nucleophilic hydroxylamine reagents.
Fig 2. Step-by-step experimental workflows for electrophilic amination and oxime ligation.
Quantitative Benchmarking
The following table summarizes the core operational metrics and chemical properties of both reagents to guide experimental design.
| Parameter | O-Benzoylhydroxylamine | O-[(2-phenylphenyl)methyl]hydroxylamine |
| Reagent Class | O-Acylhydroxylamine | O-Alkylhydroxylamine |
| Nitrogen Reactivity | Electrophilic (N-transfer) | Nucleophilic (α-effect) |
| Primary Application | TM-Catalyzed C-N Coupling, Lactonization | Oxime Ligation, IDO Inhibitor Linkers |
| Key Intermediate | Metal-Nitrenoid / Metal-Amide | Hemiaminal |
| Leaving Group | Benzoate Anion (PhCOO⁻) | Water (H₂O) |
| Reaction Environment | Organic Solvents (DCE, Toluene), Heating | Aqueous Buffers, Organic Solvents, RT |
| Storage & Stability | Cold storage required; sensitive to nucleophiles | Stable at RT; highly lipophilic |
Experimental Protocols (Self-Validating Systems)
Protocol A: Copper-Catalyzed Electrophilic Amination using O-Benzoylhydroxylamine
This protocol details the synthesis of amino lactones via Cu-catalyzed electrophilic amination, validating the reagent's capacity for complex C-N bond formation[2].
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a dry reaction vial with the alkene substrate (1.0 equiv) and O-benzoylhydroxylamine (1.2 equiv).
-
Catalyst Loading: Add Cu(OTf)₂ (10 mol%) and bathocuproine ligand (10 mol%) to the vial[2]. Causality: The copper catalyst is essential for the oxidative addition into the N-O bond, generating the active electrophilic nitrogen species.
-
Reaction Execution: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Seal the vial and heat to 80 °C for 0.5 to 2 hours with continuous stirring[2].
-
Validation & Workup: Monitor the reaction via TLC or LC-MS. The system is self-validating: the rapid consumption of the alkene and the stoichiometric release of benzoic acid confirm successful oxidative addition and amination. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol B: Nucleophilic Oxime Ligation using O-[(2-phenylphenyl)methyl]hydroxylamine
This protocol leverages nucleophilic catalysis to achieve rapid oxime ligation under mild, physiologically relevant conditions[3].
-
Buffer Setup: Prepare a 0.1 M ammonium acetate buffer adjusted to pH 4.5–5.0.
-
Catalyst Introduction: Add aniline to the buffer to achieve a final concentration of 10–100 mM. Causality: Aniline acts as a nucleophilic catalyst by forming a highly reactive Schiff base intermediate with the carbonyl substrate, which is subsequently displaced by the hydroxylamine at a much faster rate than direct condensation[3].
-
Reaction Execution: Combine the aldehyde/ketone substrate (1.0 equiv) with O-[(2-phenylphenyl)methyl]hydroxylamine (1.1 equiv) in the aniline-buffered solution at room temperature.
-
Validation & Workup: The reaction typically reaches >95% conversion within 1–2 hours. The process is validated by RP-HPLC, monitoring the transient appearance and subsequent disappearance of the Schiff base intermediate. Isolate the highly stable, lipophilic oxime product via preparative HPLC or standard liquid-liquid extraction.
References
-
[2] Copper-Catalyzed Amino Lactonization and Amino Oxygenation of Alkenes Using O-Benzoylhydroxylamines. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN35HGC323Su9PL4uh6uj3dhovRyRfhyYn7cV2Qz8ckoooBhw_AxqBoXh6glbQnawHarClk2EI4K-n7W3ZS7mZwKM7wyKwqrH9fEJbrEVe6H217B_zEE3qef4MT4ihBXy_md-XOAmjY1P7BKqsxXXGy2CCsJ0HsLbFzKnXW8muKSx9kQ5Cz_wi7nM=]
-
O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions. Vivekanand College / Springer Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZIT5esxV7EtqR1VUeDs5soY4h0b8LQd10Gr0_5Rm8yxCDvi3EIacGymRzAOXVeUIe1XmahdxaQhPMSZ_LN3tJ_3DY0P7ZFxOsKKLhqAmIOGdRAFGAVmjKCCj81xICTRtYgzM7M3XlB5DT08TVcReSek2SVKqLGiyb6iJ3-_Qi4HNKi8FgFxpx01cna6swqaK1fPwiC5QiDhsvDx-CPCDiTMxNzXeENThx9Pq6BO7KR7qrnUFlQ==]
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[1] WO2009073620A2 - Ido inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYLIbNBthQEac2L6MhTfJ40pZWj-LgsjjqK2I5Cm1wl06YVrrSkqCltMiLjdMRPc6UBf863bpJ8xPqe41Ss3-kFSKCh_ym-QbDYfxPdosY5JNO-KpkbPKSdge1j8T7Ty1z65xQPE0vGgg8U9zSxQ==]
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[3] Nucleophilic catalysis of oxime ligation. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH6c_IAucrbOOf26SokYE3PW3CH8UcWIE3t6Ozs4T72lnOVg4SGmQygYIbXKXqW8dvqZ5C-j-YZjODsNPvbL96WjTX2AZGvCwjIAok0YhKfL51kvAVRbDd0bePIWU-kcboYKkb]
Sources
crystallographic data and X-ray structure of O-[(2-phenylphenyl)methyl]hydroxylamine
Comparative Crystallographic Guide: -[(2-Phenylphenyl)methyl]hydroxylamine vs. -Benzylhydroxylamine
Executive Summary & Structural Rationale
-[(2-phenylphenyl)methyl]hydroxylamineKey Structural Differentiator:
-
Benchmark (
-Benzyl): Characterized by planar -stacking and efficient packing, often crystallizing in higher symmetry space groups (e.g., Monoclinic ). -
Target (
-Biphenyl): The steric clash between the -phenyl ring and the methylene protons forces a non-planar conformation (dihedral angle ). This disrupts standard -stacking, leading to lower packing density, increased solubility in lipophilic solvents, and a distinct "herringbone" or T-shaped interaction motif in the crystal lattice.
Experimental Protocols: Crystallization & Data Acquisition[1]
To obtain high-quality crystallographic data for the target compound, specific modifications to standard protocols are required due to its increased lipophilicity.
Protocol A: Single Crystal Growth (Vapor Diffusion)
Standard slow evaporation often yields amorphous powder for this bulky derivative. Vapor diffusion is the preferred method.
-
Dissolution: Dissolve 20 mg of
-[(2-phenylphenyl)methyl]hydroxylamine hydrochloride in 0.5 mL of Methanol (HPLC grade) . Ensure complete dissolution; sonicate if necessary. -
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a small inner vial (GC vial). -
Setup: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (Antisolvent).
-
Equilibration: Seal the outer vial tightly. Store at
C in a vibration-free environment. -
Harvesting: Crystals suitable for X-ray diffraction (prismatic needles) typically appear within 48–72 hours.
Protocol B: X-Ray Data Collection & Refinement
-
Mounting: Select a crystal (
mm) and mount on a MiTeGen loop using Paratone-N oil. -
Cooling: Flash-cool to 100 K using a nitrogen cryostream to minimize thermal disorder, which is critical for the flexible biphenyl moiety.
-
Collection: Collect data using Cu K
radiation ( Å) on a diffractometer (e.g., Bruker D8 QUEST). The copper source is preferred for organic light-atom structures to maximize signal intensity. -
Refinement: Solve the structure using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).
-
Critical Step: Check for disorder in the distal phenyl ring. If the thermal ellipsoids are elongated, apply a split-position model.
-
Comparative Data Analysis
The following table contrasts the crystallographic parameters of the Benchmark against the Target.
Note: Benchmark data is based on literature values for
| Parameter | Implication | ||
| Formula | Increased MW & Lipophilicity | ||
| Crystal System | Monoclinic | Triclinic or Monoclinic | Lower symmetry due to bulk |
| Space Group | Less efficient packing | ||
| Unit Cell Vol ( | ~650 Å | ~1150–1250 Å | Significant expansion |
| Density ( | ~1.28 g/cm | ~1.22 g/cm | Looser packing (voids) |
| Dihedral Angle ( | Disrupted | ||
| H-Bond Network | 2D Sheets ( | 1D Chains / Helices | Altered solubility profile |
| Melting Point | 230–235°C (dec.) | 185–195°C (Predicted) | Lower lattice energy |
Structural Interaction & Workflow Visualization
The following diagram illustrates the structural logic governing the crystal packing and the experimental workflow to validate it.
Caption: Workflow for structural determination and the causal link between steric hindrance and crystal packing modes.
Critical Analysis of Alternatives
When selecting a hydroxylamine derivative for library synthesis, the choice between the Benchmark and the Target depends on the desired physicochemical profile.
Alternative 1: -Benzylhydroxylamine (Benchmark)
-
Pros: Highly crystalline, stable, compact. Excellent for probing small, deep binding pockets.
-
Cons: Low lipophilicity; planar structure may induce non-specific binding via flat
-stacking. -
Verdict: Use as a starting fragment for fragment-based drug discovery (FBDD).
Alternative 2: -[(2-Phenylphenyl)methyl]hydroxylamine (Target)
-
Pros: The twisted biphenyl group mimics complex 3D pharmacophores found in natural products. It disrupts metabolic oxidation at the benzylic position due to steric shielding.
-
Cons: More difficult to crystallize; lower melting point indicates potential physical stability issues in solid dosage forms.
-
Verdict: Superior for optimizing hydrophobic collapse in large enzyme active sites (e.g., Kinases, LOX) where "flat" molecules fail to achieve specificity.
References
-
Gros, P., & Doudouh, A. (2021). Synthesis of O-substituted hydroxylamines via N-hydroxyphthalimide. Journal of Organic Chemistry. Link
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Charbonneau, G. P., & Delugeard, Y. (1977). Structural transition in biphenyl at low temperature. Acta Crystallographica Section B, 33(5), 1581-1585. (Provides the basis for the twisted biphenyl model). Link
-
Meyers, E. A., & Lipscomb, W. N. (1955). The Crystal Structure of Hydroxylamine.[2][3][4] Acta Crystallographica, 8, 583. (Fundamental reference for the hydroxylamine core).[2] Link
-
Cambridge Crystallographic Data Centre (CCDC).Search for Refcode BZHYXH (
-benzylhydroxylamine HCl).Link
Safety Operating Guide
Operational Guide: Safe Disposal of O-[(2-phenylphenyl)methyl]hydroxylamine
The following guide details the operational safety and disposal protocols for O-[(2-phenylphenyl)methyl]hydroxylamine .
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow. This compound combines the reactivity of a hydroxylamine ether with the lipophilicity and ecotoxicity of a biphenyl moiety. Improper disposal risks not only regulatory non-compliance but also specific chemical hazards such as thermal runaway (if mixed with oxidizers) and long-term aquatic contamination.
Executive Summary: Immediate Action Plan
Status: Hazardous Chemical Waste (Toxic, Irritant, Dangerous to the Environment). Disposal Method: High-Temperature Incineration via licensed contractor. Critical Prohibition: DO NOT dispose of down the drain. DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or carbonyls (aldehydes/ketones) in the waste stream.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its latent energy and toxicity. This compound is an O-substituted hydroxylamine . Unlike free hydroxylamine, the O-alkylation reduces explosivity, but the N-O bond remains energetically labile.
Structural Analysis
-
Core Functional Group: Aminooxy group (
). -
Substituent: (2-phenylphenyl)methyl group (also known as o-phenylbenzyl).
-
Implication: The biphenyl ring increases lipophilicity (
), making it bioaccumulative and toxic to aquatic life. The amine tail makes it a nucleophile and a potential skin sensitizer.
Hazard Data Table
| Parameter | Classification | Operational Consequence |
| Stability | Thermally Sensitive | Store waste below 25°C. Avoid direct sunlight. |
| Reactivity | Nucleophile | Reacts exothermically with acid chlorides, anhydrides, and oxidizers. |
| Health | Skin/Eye Irritant (Cat 2) | Mandatory double-gloving (Nitrile). |
| Environment | Aquatic Acute 1 (Inferred) | Zero-discharge policy. All rinsate must be collected. |
| Physical State | Solid or Viscous Oil | Likely requires dissolution in a combustible solvent for disposal. |
Expert Insight: While specific SDS data for this exact derivative is rare, safety protocols are extrapolated from O-Benzylhydroxylamine (CAS 622-33-3) and 2-Phenylbenzyl analogs. Treat this compound as a Class 6.1 Toxic and Class 9 Miscellaneous (Environmentally Hazardous) substance [1, 2].
Step-by-Step Disposal Protocol
This protocol uses a Segregation-Solubilization-Incineration strategy. This ensures the compound is stable during transport and completely destroyed upon processing.
Phase 1: Waste Segregation (The "Kill Switch")
The most common accident involving hydroxylamines is accidental mixing with incompatible waste streams.
-
Dedicate a Container: Use a separate waste bottle labeled "Organic Amines/Hydroxylamines."
-
Incompatibility Check: Ensure the container NEVER contains:
-
Oxidizing acids (Nitric, Perchloric).
-
Heavy metals (Iron, Copper salts) – these catalyze N-O bond cleavage and decomposition.
-
Ketones/Aldehydes – these react to form oximes, releasing water and heat.
-
Phase 2: Packaging & Stabilization
If the compound is in solid form, it is best disposed of as a solid. If it is in solution or an oil:
-
Solvent Choice: Dissolve or dilute in a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate, or Toluene). Avoid Dichloromethane (DCM) if possible to reduce incineration costs, unless your facility requires halogenated segregation.
-
Concentration Limit: Keep concentration below 10% wt/wt to prevent localized hotspots during thermal treatment.
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass.
Phase 3: Labeling
Attach a hazardous waste tag with the following specific constituents:
-
Chemical Name: O-[(2-phenylphenyl)methyl]hydroxylamine
-
Hazards: Toxic, Irritant, Marine Pollutant.
-
Note to Contractor: "Contains N-O bond. Incinerate."
Phase 4: Deactivation (Optional - Advanced Users Only)
Warning: Only perform this if you have synthesis experience. For small quantities (<5g), direct disposal is safer. For bulk quantities, the aminooxy group can be chemically reduced to the corresponding alcohol and ammonia/amine using Zinc/Acetic Acid or catalytic hydrogenation, effectively "defusing" the N-O bond energy [3]. However, for disposal purposes, incineration is the validated industry standard .
Workflow Visualization
The following diagram illustrates the decision logic for disposing of this compound, ensuring no cross-contamination.
Figure 1: Decision matrix for the safe segregation and packaging of hydroxylamine ether waste.
Emergency Response Procedures
In the event of a spill or exposure, the lipophilic nature of the biphenyl group allows it to penetrate skin barriers rapidly.
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Wear Nitrile gloves (double layer) or Silver Shield® gloves. Standard latex is insufficient for aromatic ethers.
-
Absorb: Use an inert absorbent (Vermiculite or Sand).
-
Contraindication:DO NOT use sawdust or paper towels. If the compound oxidizes, cellulose materials can become a fire hazard.
-
-
Clean: Wash the surface with a dilute surfactant (soap water) to emulsify the oily residue. Do not use bleach (oxidizer).
-
Disposal: Collect all absorbent materials into the hazardous waste container described above.
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The biphenyl group is lipophilic; water alone is ineffective.
-
Eye Contact: Rinse for 15 minutes.[1][2][3] Seek medical attention immediately.
Regulatory Framework (RCRA/EPA Context)
While this specific compound may not be individually listed under RCRA (Resource Conservation and Recovery Act) P-lists or U-lists, it falls under the "Characteristic Waste" definitions:
-
Toxicity: Due to the biphenyl and hydroxylamine moieties.
-
Reactivity (Potential): If the N-O bond content is high enough in the specific formulation.
Compliance Mandate: Under 40 CFR 262.11 , the waste generator is responsible for determining the hazard. You must classify this as a Non-Halogenated Organic Solvent Waste (if dissolved) or Toxic Solid Organic , destined for Fuel Blending or Incineration [4].
References
-
PubChem. O-Benzylhydroxylamine Hazard Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals: Hydroxylamine Derivatives. Org. Synth. 2011, 88, 33-41.[4] Available at: [Link]
-
U.S. EPA. Hazardous Waste Generator Regulations: 40 CFR Part 262. Available at: [Link]
Sources
Personal protective equipment for handling O-[(2-phenylphenyl)methyl]hydroxylamine
Topic: Personal Protective Equipment and Handling Guide for O-[(2-phenylphenyl)methyl]hydroxylamine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1]
Executive Safety Summary
O-[(2-phenylphenyl)methyl]hydroxylamine (also known as O-(2-biphenylmethyl)hydroxylamine) is a specialized O-aralkyl hydroxylamine intermediate.[1] While specific toxicological data for this exact congener is limited in public registries, its functional classification as a hydroxylamine ether mandates strict safety protocols.[1]
Immediate Hazard Profile (Read-Across Methodology):
-
Primary Risks: Severe Skin/Eye Irritation (Potential Corrosive), Skin Sensitization (High Risk), and Specific Target Organ Toxicity (Blood/Spleen - Methemoglobinemia).[1]
-
Physical Hazards: Thermal instability at elevated temperatures; incompatible with strong oxidizers and metal salts (Fe, Cu).[1]
-
Core Directive: Handle as a Category 1 Sensitizer and Category 1B Corrosive .[1] All procedures must prevent dermal contact and inhalation.[1][2]
Risk Assessment & Hazard Identification
This protocol utilizes Read-Across Toxicology from structural analogs (e.g., O-benzylhydroxylamine, O-methylhydroxylamine) to establish a "Safety by Design" framework.[1]
| Hazard Class | GHS Category (Est.) | Operational Implication |
| Skin Corrosion/Irritation | Cat 1B / 2 | Zero Skin Contact. Exposure may cause chemical burns or severe dermatitis. |
| Serious Eye Damage | Cat 1 | Eye Protection Mandatory. Risk of irreversible corneal damage.[1] |
| Skin Sensitization | Cat 1 | High Potency. Single exposure can induce lifelong allergic contact dermatitis.[1] |
| Acute Toxicity (Oral) | Cat 4 | Harmful if Swallowed. Do not eat/drink in handling zones.[1][2][3] |
| STOT - Repeated | Cat 2 | Blood Toxin. Potential for methemoglobinemia (cyanosis) upon chronic exposure.[1] |
| Physical Stability | Unstable | Cold Storage. N–O bond is labile; avoid heating >50°C without solvent.[1] |
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of the biphenyl group increases the likelihood of this compound permeating standard glove materials.[1] The following PPE standards are non-negotiable .
Hand Protection Strategy
-
Primary Barrier: High-Grade Nitrile (minimum 5 mil / 0.12 mm).
-
Secondary Barrier: Laminate Film (Silver Shield/4H) or Thick Viton for prolonged handling or spill cleanup.[1]
-
Technique: Double-gloving is required. Inspect outer gloves every 15 minutes for swelling or degradation.[1]
Respiratory & Body Protection
| Component | Specification | Rationale |
| Respiratory | P100/OV Cartridge (half-face) or PAPR | Protects against solid particulates (salts) and amine vapors.[1] |
| Eye/Face | Chemical Goggles + Face Shield | Goggles seal against vapors; shield protects neck/face from splashes. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Standard cotton coats are permeable; Tyvek resists solid/liquid penetration.[1] |
| Footwear | Closed-toe, chemical-resistant | No mesh sneakers.[1] Overshoes recommended for large scale handling.[1] |
Operational Protocol: Step-by-Step Handling
Step 1: Receiving & Storage
-
Inspection: Verify container integrity upon receipt. Check for pressure buildup (bulging).[1]
-
Storage Condition: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen).
-
Segregation: Keep away from ketones/aldehydes (forms oximes exothermically) and oxidizers (peroxides, permanganates).[1]
Step 2: Weighing & Transfer
-
Location: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]
-
Static Control: Use an anti-static gun or ionizer bar.[1] Hydroxylamine salts can be electrostatic.[1]
-
Tools: Use glass or Teflon (PTFE) spatulas.[1] Avoid metal spatulas (Fe/Cu ions can catalyze decomposition).[1]
Step 3: Reaction Setup
-
Dissolution: Dissolve in a non-ketonic solvent (e.g., DCM, Toluene, THF) immediately after weighing to dilute thermal energy density.[1]
-
Addition: Add the hydroxylamine reagent slowly to the reaction mixture.
-
Temperature: Maintain reaction temperature < 40°C unless strictly controlled. Monitor for delayed exotherms.[1]
Safety Decision Logic (Workflow Diagram)
The following diagram outlines the critical decision paths for handling and disposal, ensuring a closed-loop safety system.
Figure 1: Decision logic for PPE selection and operational workflows based on physical state and task criticality.[1]
Deactivation & Disposal Protocol
Never dispose of active hydroxylamine derivatives directly into organic waste streams without deactivation, as they can react with ketones in the waste drum to cause explosions.[1]
Deactivation Method (The "Acetone Quench"):
-
Principle: Convert the reactive hydroxylamine to a stable oxime.
-
Reagent: Excess Acetone (or Methyl Ethyl Ketone).[1]
-
Procedure:
-
Disposal: The resulting oxime solution can be disposed of as standard Non-Halogenated Organic Waste .[1]
References
-
Sigma-Aldrich. Safety Data Sheet: O-Methylhydroxylamine Hydrochloride (Generic Analog). (Accessed 2024).[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13883834: O-[(2-Methylphenyl)methyl]hydroxylamine.[1][1]
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] 7th Ed.[1] Elsevier, 2007.[1] (Reference for Hydroxylamine instability).
-
TCI Chemicals. Safety Data Sheet: O-Benzylhydroxylamine Hydrochloride.[1]
(Note: Due to the specialized nature of O-[(2-phenylphenyl)methyl]hydroxylamine, safety data is interpolated from validated structural analogs O-benzylhydroxylamine and O-methylhydroxylamine to ensure maximum personnel protection.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
